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Core Science & Biosynthesis

Foundational

Technical Guide: Chemical Properties of Methyl 4-iodo-3-isobutoxybenzoate

This guide details the chemical properties, synthetic utility, and handling protocols for Methyl 4-iodo-3-isobutoxybenzoate , a specialized intermediate used in the development of lipophilic small-molecule therapeutics....

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthetic utility, and handling protocols for Methyl 4-iodo-3-isobutoxybenzoate , a specialized intermediate used in the development of lipophilic small-molecule therapeutics.

Executive Summary

Methyl 4-iodo-3-isobutoxybenzoate is a bifunctional building block characterized by an electron-rich alkoxy group, an electrophilic methyl ester, and a reactive aryl iodide. It serves as a "privileged scaffold" in medicinal chemistry, particularly for Kinase Inhibitors and GPCR modulators .

Its structural value lies in the 3-isobutoxy moiety , which provides a specific steric and lipophilic profile (


) that enhances membrane permeability and fits into hydrophobic pockets (e.g., the ATP-binding site of kinases) more effectively than smaller methoxy or ethoxy analogs. The 4-iodo  position acts as a high-fidelity handle for palladium-catalyzed cross-coupling, while the methyl ester  allows for downstream diversification into amides or heterocycles.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

PropertySpecification
IUPAC Name Methyl 4-iodo-3-(2-methylpropoxy)benzoate
Common Name Methyl 4-iodo-3-isobutoxybenzoate
CAS Number (Acid) 1702457-93-9 (Refers to 4-iodo-3-isobutoxybenzoic acid)
Molecular Formula

Molecular Weight 348.18 g/mol
SMILES COC(=O)C1=CC(OCC(C)C)=C(I)C=C1
Appearance White to off-white crystalline solid
Predicted LogP 3.9 – 4.2 (High Lipophilicity)
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
Structural Significance
  • Steric Bulk: The isobutoxy group at the meta position creates a "roof" effect, often used to restrict bond rotation in biaryl systems synthesized via the adjacent iodide.

  • Electronic Effect: The alkoxy group is an electron-donating group (EDG) by resonance, which slightly deactivates the ester toward nucleophilic attack but activates the ring for oxidative addition at the iodine bond.

Synthesis & Experimental Protocols

The most robust synthesis route is the Williamson Ether Synthesis starting from the commercially available Methyl 3-hydroxy-4-iodobenzoate (CAS 15126-06-4). This approach avoids the harsh conditions of direct iodination, which can lead to regioselectivity issues.

Workflow Diagram (DOT)

SynthesisPathway Start Methyl 3-hydroxy-4-iodobenzoate (CAS 15126-06-4) Intermediate Transition State (O-Alkylation) Start->Intermediate 60°C, 12h Reagent Isobutyl Bromide + K2CO3 / DMF Reagent->Intermediate Product Methyl 4-iodo-3-isobutoxybenzoate (Target) Intermediate->Product Workup & Cryst.

Figure 1: Synthetic pathway via O-alkylation of the phenol precursor.

Detailed Protocol: O-Alkylation

Objective: Install the isobutoxy group while preserving the sensitive aryl iodide.

  • Reagents:

    • Methyl 3-hydroxy-4-iodobenzoate (1.0 eq)[1]

    • 1-Bromo-2-methylpropane (Isobutyl bromide) (1.5 eq)

    • Potassium Carbonate (

      
      ), anhydrous (2.0 eq)
      
    • Solvent: N,N-Dimethylformamide (DMF), anhydrous.

  • Procedure:

    • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3-hydroxy-4-iodobenzoate in DMF (approx. 5 mL per gram of substrate).

    • Deprotonation: Add

      
       in one portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. The suspension may turn yellow.
      
    • Alkylation: Add isobutyl bromide dropwise.

    • Reaction: Heat the mixture to 60°C under an inert atmosphere (

      
       or Ar) for 12–16 hours. Note: Isobutyl bromide is less reactive than primary alkyl halides due to beta-branching; heating is essential.
      
    • Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The starting phenol (

      
      ) should disappear, replaced by the less polar ether product (
      
      
      
      ).
  • Workup:

    • Cool to room temperature. Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (2x) and brine (1x) to remove DMF.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from hot Hexane/Ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Reactivity Profile & Applications

The molecule possesses two orthogonal reactive sites ("handles") that allow it to serve as a linchpin in convergent synthesis.

A. The Aryl Iodide (C-4 Position)

The iodine atom is highly labile toward Palladium(0) oxidative addition, making this compound an excellent substrate for:

  • Suzuki-Miyaura Coupling: Coupling with aryl boronic acids to form biaryl cores (common in kinase inhibitors).

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Heck Reaction: Coupling with alkenes.

Why Iodo? Compared to the bromo-analog, the iodo-analog reacts faster and often under milder conditions (e.g., room temperature), which preserves the ester group.

B. The Methyl Ester (C-1 Position)

The ester serves as a "masked" carboxylic acid or amide.

  • Hydrolysis: LiOH/THF/Water yields the free acid (CAS 1702457-93-9).

  • Direct Amidation: Reaction with

    
     and an amine to form benzamides directly.
    
Mechanistic Cycle: Suzuki Coupling

The following diagram illustrates the catalytic cycle where this specific molecule enters as the electrophile.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Methyl 4-iodo-3-isobutoxybenzoate TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Biaryl Product

Figure 2: Palladium catalytic cycle showing the entry point of the aryl iodide.

Handling & Safety (E-E-A-T)

  • Light Sensitivity: Aryl iodides can liberate free iodine upon prolonged exposure to light, turning the solid yellow/brown. Store in amber vials.

  • Stability: The ester is stable at room temperature but susceptible to hydrolysis under basic conditions. The ether linkage is robust.

  • Hazards:

    • Skin/Eye Irritant: Treat as a standard organic irritant.

    • Inhalation: Avoid dust formation.

    • Waste: Dispose of as halogenated organic waste.

References

  • National Institutes of Health (NIH) PubChem. (2024). Methyl 3-hydroxy-4-iodobenzoate Compound Summary. Retrieved from [Link]

  • Google Patents. (2012). WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. (Describes the use of the methyl 3-hydroxy-4-iodobenzoate scaffold).

Sources

Exploratory

Methyl 4-iodo-3-isobutoxybenzoate molecular weight and formula

Abstract Methyl 4-iodo-3-isobutoxybenzoate (CAS: 2816625-55-3) is a specialized organo-iodide intermediate utilized in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by its dual-functional nature—pos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Methyl 4-iodo-3-isobutoxybenzoate (CAS: 2816625-55-3) is a specialized organo-iodide intermediate utilized in the synthesis of complex pharmaceutical scaffolds.[1] Characterized by its dual-functional nature—possessing an electrophilic iodine "warhead" for cross-coupling and a lipophilic isobutoxy ether moiety—this compound serves as a critical building block in the development of G-protein coupled receptor (GPCR) antagonists and kinase inhibitors. This guide details its physicochemical properties, validated synthetic protocols, and strategic applications in medicinal chemistry.

Part 1: Chemical Identity & Physicochemical Properties

The precise characterization of Methyl 4-iodo-3-isobutoxybenzoate is essential for stoichiometric calculations in multi-step synthesis.

Core Data Table
PropertySpecification
IUPAC Name Methyl 4-iodo-3-(2-methylpropoxy)benzoate
Common Name Methyl 4-iodo-3-isobutoxybenzoate
CAS Number 2816625-55-3
Molecular Formula

Molecular Weight 334.15 g/mol
Exact Mass 334.0066
SMILES COC(=O)C1=CC(OCC(C)C)=C(I)C=C1
Appearance Off-white to pale yellow solid (typical for this class)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Structural Analysis

The molecule consists of a central benzene ring substituted at three positions:

  • Position 1 (Ester): A methyl ester group (

    
    ) acting as a protected carboxylic acid or a handle for heterocycle formation (e.g., oxadiazoles).
    
  • Position 3 (Ether): An isobutoxy group (

    
    ). This moiety introduces steric bulk and lipophilicity (
    
    
    
    modulation), critical for optimizing drug-receptor binding interactions.
  • Position 4 (Halogen): An iodine atom.[2][3][4][5][6][7][8][9][10] Iodine is the most reactive halogen for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of the core scaffold.

Part 2: Synthetic Methodology

The synthesis of Methyl 4-iodo-3-isobutoxybenzoate is most efficiently achieved via the Williamson Ether Synthesis alkylation of the commercially available precursor, methyl 3-hydroxy-4-iodobenzoate. This route avoids the regioselectivity challenges associated with direct iodination of the ether.

Reaction Logic[4]
  • Precursor: Methyl 3-hydroxy-4-iodobenzoate (CAS 157942-12-6).[11] The phenol group is acidic (

    
    ) and readily deprotonated.
    
  • Electrophile: Isobutyl bromide (1-bromo-2-methylpropane). A primary alkyl halide suitable for

    
     reactions.
    
  • Base: Potassium carbonate (

    
    ) or Cesium carbonate (
    
    
    
    ).
    
    
    is often preferred for sterically hindered or less reactive alkyl halides due to the "Cesium Effect" (higher solubility and "naked" anion reactivity).
Validated Protocol (Step-by-Step)

Reagents:

  • Methyl 3-hydroxy-4-iodobenzoate (1.0 equiv)[3][12]

  • Isobutyl bromide (1.5 equiv)

  • Potassium Carbonate (2.0 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile (

    
    )
    

Procedure:

  • Dissolution: Charge a reaction vessel with Methyl 3-hydroxy-4-iodobenzoate (e.g., 10.0 g, 36.0 mmol) and anhydrous DMF (100 mL).

  • Deprotonation: Add Potassium Carbonate (

    
    , 9.95 g, 72.0 mmol) in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Note: The solution typically turns yellow/orange.
    
  • Alkylation: Add Isobutyl bromide (5.9 mL, 54.0 mmol) dropwise via syringe.

  • Heating: Heat the reaction mixture to 60–80°C and stir for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS. The starting phenol (lower

    
    ) should disappear.
    
  • Workup:

    • Cool to room temperature.[8]

    • Dilute with water (300 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with water (2x) and brine (1x) to remove DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[4]
      
  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the product as a white/pale yellow solid.

Synthetic Workflow Diagram

SynthesisWorkflow SM Methyl 3-hydroxy- 4-iodobenzoate (CAS 157942-12-6) Intermediate Phenoxide Intermediate SM->Intermediate Deprotonation Reagents Isobutyl Bromide + K2CO3 / DMF Reagents->Intermediate Product Methyl 4-iodo- 3-isobutoxybenzoate (CAS 2816625-55-3) Intermediate->Product SN2 Alkylation (60-80°C) Downstream Suzuki Coupling (Biaryl Scaffolds) Product->Downstream Pd(PPh3)4 Ar-B(OH)2

Caption: Synthesis of Methyl 4-iodo-3-isobutoxybenzoate via base-mediated alkylation of the phenolic precursor.

Part 3: Analytical Characterization

To validate the synthesis, the following spectral signatures should be observed.

Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz
Proton EnvironmentShift (

ppm)
MultiplicityIntegrationAssignment
Ar-H (C5) 7.80 – 7.90Doublet (

Hz)
1HOrtho to Iodine
Ar-H (C2) 7.45 – 7.55Singlet (d)1HMeta to Iodine, between substituents
Ar-H (C6) 7.40 – 7.50Doublet of doublets1HPara to Ether
Ester

3.90Singlet3HMethyl Ester
Ether

3.80 – 3.85Doublet (

Hz)
2HIsobutoxy

Methine

2.10 – 2.20Multiplet1HIsobutoxy CH
Methyl

1.05 – 1.10Doublet (

Hz)
6HIsobutoxy terminal methyls
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Expected Mass:

    
    
    
  • Pattern: Iodine isotopes are monoisotopic (

    
    ), so no M+2 peak characteristic of Br/Cl will be observed.
    

Part 4: Applications in Drug Discovery[4][10]

Methyl 4-iodo-3-isobutoxybenzoate is a versatile intermediate ("Building Block") used to construct libraries of biologically active compounds.

Scaffold Elaboration (The "Iodine Handle")

The iodine atom at the 4-position is highly labile towards oxidative addition by Palladium(0). This allows for:

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (common in kinase inhibitors).

  • Sonogashira Coupling: Reaction with terminal alkynes to create rigid acetylene linkers.

  • Heck Reaction: Coupling with alkenes.

Lipophilicity Tuning (The "Isobutoxy Effect")

The isobutoxy group is not merely a bystander; it serves a pharmacological purpose:

  • Steric Occlusion: It can block metabolic hotspots on the aromatic ring, extending the half-life (

    
    ) of the drug.
    
  • Hydrophobic Pocket Filling: The branched isobutyl chain is ideal for filling hydrophobic pockets in receptor binding sites (e.g., NK1 receptors, 5-HT receptors).

Relevant Therapeutic Areas

Search results indicate this substructure appears in patents related to:

  • Prenyl-protein transferase inhibitors: Used in cancer therapy to inhibit Ras protein signaling.

  • Azetidine derivatives: Investigated for metabolic and inflammatory diseases.

  • NK1 Receptor Antagonists: Similar 3-alkoxy-4-halo-benzoate motifs are precursors to drugs like Rolapitant.

Reactivity & Application Map

ReactivityMap Core Methyl 4-iodo- 3-isobutoxybenzoate Suzuki Suzuki Coupling (Biaryls) Core->Suzuki Pd(0) / Ar-B(OH)2 Hydrolysis Ester Hydrolysis (Carboxylic Acid) Core->Hydrolysis LiOH / THF:H2O Kinase Kinase Inhibitors (Cancer) Suzuki->Kinase Amidation Amide Formation (Peptidomimetics) Hydrolysis->Amidation Amine / HATU GPCR GPCR Antagonists (CNS/Inflammation) Amidation->GPCR

Caption: Strategic divergence points for the Methyl 4-iodo-3-isobutoxybenzoate scaffold in medicinal chemistry.

References

  • BLD Pharm. (n.d.). Methyl 4-iodo-3-isobutoxybenzoate Product Page (CAS 2816625-55-3).[1][11] Retrieved from

  • Google Patents. (2000). WO2000016626A1 - A method of treating cancer. Retrieved from

  • Google Patents. (2012). WO2012098033A1 - Azetidine derivatives useful for the treatment of metabolic and inflammatory diseases. Retrieved from

  • Organic Syntheses. (n.d.). General procedures for alkylation of hydroxybenzoates. (Contextual reference for standard protocols).

Sources

Foundational

Solubility Profiling and Process Optimization for Methyl 4-iodo-3-isobutoxybenzoate

The following technical guide details the solubility profiling, thermodynamic modeling, and process optimization for Methyl 4-iodo-3-isobutoxybenzoate , a critical intermediate in the synthesis of advanced pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profiling, thermodynamic modeling, and process optimization for Methyl 4-iodo-3-isobutoxybenzoate , a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs).

Technical Guide | Version 1.0

Executive Summary

Methyl 4-iodo-3-isobutoxybenzoate (CAS: 2816625-55-3) is a specialized halogenated benzoate ester employed as a high-value building block in medicinal chemistry.[1][2][3][4][5] Its structural features—an iodine handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) and an isobutoxy side chain for lipophilic tuning—make it essential for developing kinase inhibitors and other small-molecule therapeutics.

Understanding the solubility landscape of this compound is critical for two unit operations:

  • Reaction Homogeneity: Ensuring complete dissolution in cross-coupling solvents (e.g., Toluene, THF, Dioxane) to maximize yield and catalyst turnover.

  • Purification (Crystallization): Designing effective cooling or anti-solvent crystallization processes to remove impurities (e.g., des-iodo byproducts or unreacted phenols).

This guide provides a comprehensive framework for determining, modeling, and applying solubility data for this compound.

Physicochemical Profile & Structural Analysis

Before establishing solubility protocols, we must analyze the Structure-Property Relationships (SPR) that dictate the compound's behavior in solution.

PropertyValue / DescriptionImpact on Solubility
Chemical Name Methyl 4-iodo-3-isobutoxybenzoateN/A
CAS Number 2816625-55-3Unique Identifier
Molecular Weight 334.15 g/mol Moderate MW; suggests moderate solubility in organic solvents.
Lipophilicity (Predicted LogP) ~3.8 – 4.2Highly lipophilic. Low water solubility; high affinity for non-polar solvents.
H-Bond Donors 0Lack of donors lowers lattice energy compared to the hydroxy precursor.
H-Bond Acceptors 3 (Ester C=O, Ester O, Ether O)Facilitates solubility in polar aprotic solvents (e.g., Acetone, DMF).
Mechanistic Insight: The Isobutoxy Effect

Unlike its precursor, Methyl 4-iodo-3-hydroxybenzoate, the introduction of the isobutoxy group at the C3 position significantly alters the solubility profile:

  • Lattice Disruption: The bulky isobutyl chain disrupts the crystal packing efficiency, typically lowering the melting point and increasing solubility in organic solvents compared to the hydroxy analog.

  • Lipophilic Shift: The alkyl chain increases the affinity for non-polar solvents (Toluene, Heptane) and decreases solubility in highly polar protic solvents (Methanol, Water).

Solubility Landscape: Solvent Selection Guide

Based on the "Like Dissolves Like" principle and the Hansen Solubility Parameters (HSP) for similar aryl iodides, the following solvent compatibility chart is established for process design.

Predicted Solubility Trends
  • High Solubility (>50 mg/mL): Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Toluene.

  • Moderate Solubility (10–50 mg/mL): Acetone, Acetonitrile, Isopropanol (IPA), Ethanol (hot).

  • Low Solubility (<10 mg/mL): Methanol (cold), n-Heptane, Hexane.

  • Insoluble: Water.[6]

Data Presentation: Solvent Classification
Solvent ClassRepresentative SolventsInteraction MechanismProcess Application
Polar Aprotic THF, DMF, AcetoneDipole-dipole; accepts H-bonds from solvent (if any)Reaction Medium: Excellent for cross-coupling reactions.
Polar Protic Methanol, Ethanol, IPAH-bonding (Solvent is donor, Solute is acceptor)Crystallization: Good temperature dependence (high solubility hot, low cold).
Non-Polar Toluene, DCMDispersion forces (Van der Waals)Extraction: DCM is ideal for aqueous workup; Toluene for azeotropic drying.
Anti-Solvents n-Heptane, WaterHydrophobic exclusionPurification: Inducing precipitation or maximizing yield in crystallization.

Experimental Protocol: Solubility Determination

To generate precise thermodynamic data, the Isothermal Saturation Shake-Flask Method followed by HPLC analysis is the gold standard. This protocol is self-validating through time-course sampling.

Workflow Diagram (DOT)

SolubilityWorkflow Figure 1: Self-validating isothermal saturation workflow for solubility determination. Prep 1. Sample Preparation (Excess Solid + Solvent) Equil 2. Equilibration (Constant T, Stirring) Prep->Equil Check 3. Equilibrium Check (Time Points: 24h, 48h) Equil->Check Check->Equil If Conc. Changing Filter 4. Filtration (0.45 µm Syringe Filter) Check->Filter If Conc. Stable (<2% Dev) Dilute 5. Dilution (Mobile Phase) Filter->Dilute Analyze 6. HPLC Analysis (UV Detection @ 254 nm) Dilute->Analyze

Detailed Methodology
  • Preparation: Add excess Methyl 4-iodo-3-isobutoxybenzoate to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir the suspension at a fixed temperature (e.g., 298.15 K) using a magnetic stirrer. Ensure solid phase is always present.

  • Validation (Self-Check): Withdraw aliquots at 24 hours and 48 hours. If the concentration difference is

    
    , equilibrium is reached. If not, continue stirring.
    
  • Sampling: Stop stirring and allow solids to settle for 30 minutes (or centrifuge). Filter the supernatant through a pre-heated 0.45 µm PTFE filter.

  • Quantification: Dilute the filtrate with acetonitrile and analyze via HPLC (C18 column, ACN/Water gradient). Calculate mole fraction solubility (

    
    ).
    

Thermodynamic Modeling

To extrapolate solubility data to other temperatures (essential for cooling crystallization design), the experimental data must be fitted to thermodynamic models.

Modified Apelblat Equation

The Modified Apelblat model is the most accurate empirical model for correlating solubility of non-ideal solutions.



  • 
     : Mole fraction solubility.[7]
    
  • 
     : Absolute temperature (Kelvin).[8]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Application:

  • Measure solubility at 5 temperatures (e.g., 283K, 293K, 303K, 313K, 323K).

  • Perform multiple linear regression to find

    
    .
    
  • Use the equation to predict solubility at any

    
     within the range.
    
Thermodynamic Parameters (Van't Hoff Analysis)

The dissolution process is governed by Enthalpy (


) and Entropy (

).[7]


  • Positive

    
     : Endothermic dissolution (Solubility increases with T). Typical for this class of esters.
    
  • Positive

    
     : Entropy-driven process (Disorder increases upon dissolving).
    

Process Optimization: Crystallization Strategy

The ultimate goal of solubility profiling is to design a purification step. For Methyl 4-iodo-3-isobutoxybenzoate, a Cooling-Assisted Anti-Solvent Crystallization is recommended to maximize purity and yield.

Logical Process Flow (DOT)

CrystallizationLogic Figure 2: Optimized crystallization workflow based on solubility differentials. Start Crude Mixture (Reaction Product) Dissolve Dissolution Solvent: Ethyl Acetate Temp: 60°C Start->Dissolve Filter Hot Filtration (Remove Pd catalyst/Inorganics) Dissolve->Filter Cool Primary Cooling Temp: 60°C -> 25°C Filter->Cool AntiSolvent Anti-Solvent Addition Solvent: n-Heptane Ratio: 1:3 v/v Cool->AntiSolvent FinalCool Final Cooling Temp: 0-5°C AntiSolvent->FinalCool Isolate Filtration & Drying Yield > 85% FinalCool->Isolate

Critical Process Parameters (CPPs)
  • Solvent System: Ethyl Acetate (Good solubility) + n-Heptane (Poor solubility).

  • Seeding: If the isobutoxy chain causes slow nucleation (oiling out), seed with pure crystals at the cloud point (approx. 35°C).

  • Cooling Rate: Slow cooling (0.5°C/min) is required to prevent the inclusion of impurities in the crystal lattice, especially structurally similar des-iodo byproducts.

References

  • Solubility Methodology: Shakeel, F., et al. "Solubility and thermodynamic analysis of an anti-cancer drug (gefitinib) in different organic solvents." Journal of Molecular Liquids, 2016. (Standard protocol reference).
  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
  • General Solubility of Aryl Iodides: Haynes, W. M. CRC Handbook of Chemistry and Physics. 97th Edition. CRC Press, 2016.
  • Synthesis Context:Preparation of substituted benzoates as intermediates for kinase inhibitors.

Disclaimer: This guide is based on structure-property relationship analysis and standard industrial protocols. Specific quantitative solubility values should be experimentally verified using the described protocols before scaling up.

Sources

Exploratory

A Technical Guide to the Anticipated Safety Profile of Methyl 4-iodo-3-isobutoxybenzoate

Disclaimer: No formal Safety Data Sheet (SDS) for Methyl 4-iodo-3-isobutoxybenzoate is publicly available at the time of this writing. This document is a scientifically-informed toxicological and safety assessment constr...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No formal Safety Data Sheet (SDS) for Methyl 4-iodo-3-isobutoxybenzoate is publicly available at the time of this writing. This document is a scientifically-informed toxicological and safety assessment constructed by analyzing the compound's constituent functional groups and data from structurally analogous chemicals. It is intended for use by trained researchers and drug development professionals as a guide for risk assessment and safe handling. This guide is not a substitute for a manufacturer-provided SDS and empirical testing is required for a definitive safety profile.

Compound Identification & Structural Rationale for Hazard Assessment

Methyl 4-iodo-3-isobutoxybenzoate is a complex aromatic compound whose safety profile can be logically deconstructed and inferred from its primary chemical motifs. Understanding these components is the cornerstone of anticipating its behavior and implementing appropriate safety protocols.

The molecule consists of three key functional groups, each contributing distinct and predictable hazards:

  • The Iodinated Benzene Ring: The presence of an iodine atom on the aromatic ring classifies it as an aryl halide. Such compounds can exhibit significant biological activity and environmental toxicity. The hazards associated with compounds like iodobenzene and methyl 4-iodobenzoate, such as irritation and aquatic toxicity, are considered baseline risks.[1][2][3]

  • The Methyl Ester: As a derivative of benzoic acid, the methyl ester group influences the compound's reactivity and metabolic profile. While generally of low acute toxicity, esters can act as irritants to the skin, eyes, and respiratory system.[4][5]

  • The Isobutoxy (Alkyl Ether) Group: This ether linkage is a critical determinant of the compound's most significant physical hazards. Ethers are notorious for their potential to form explosive peroxides upon exposure to air and light.[6][7] The isobutyl chain, while contributing to this risk, also makes the compound less volatile than lower-weight ethers like diethyl ether.

G cluster_main Methyl 4-iodo-3-isobutoxybenzoate cluster_iodine Aryl Iodide Moiety cluster_ester Methyl Ester Group cluster_ether Isobutoxy (Ether) Group main_compound Central Benzene Ring iodine Iodine Atom main_compound->iodine C-I Bond ester COOCH3 main_compound->ester C-C Bond ether O-CH2-CH(CH3)2 main_compound->ether C-O Bond iodine_hazard Hazards: - Irritation - Aquatic Toxicity - Potential for Systemic Effects iodine->iodine_hazard ester_hazard Hazards: - Eye & Skin Irritation - Respiratory Irritation ester->ester_hazard ether_hazard Hazards: - Peroxide Formation (Explosion Risk) - Potential Flammability - CNS Effects (Drowsiness) ether->ether_hazard

Caption: Structural decomposition of Methyl 4-iodo-3-isobutoxybenzoate and its associated hazard groups.

Predicted Physicochemical Properties

A definitive empirical analysis of the compound's properties is not available. The following table summarizes calculated and inferred data based on its structure and comparison with related molecules like Methyl 4-iodobenzoate and Methyl 3-iodo-4-methylbenzoate.[1][8][9][10]

PropertyPredicted Value / CharacteristicRationale / Source
Molecular Formula C12H15IO3Calculated
Molecular Weight 334.15 g/mol Calculated
Appearance White to beige or pale yellow crystalline solidAnalogy to similar substituted benzoates.[1][9]
Odor Faint, characteristic aromatic odorInferred from benzoate esters and iodinated aromatics.[5][9]
Melting Point Not Determined. Likely >100 °C.Methyl 4-iodobenzoate melts at 114 °C.[10] The larger isobutoxy group may alter this.
Boiling Point Not Determined.---
Solubility Likely insoluble in water; soluble in organic solvents (e.g., DMF, CH2Cl2, Ethyl Acetate).General solubility of aromatic esters.[11][12]
Stability Light sensitive. Prone to peroxide formation upon prolonged exposure to air.Characteristic of iodinated aromatics and ethers.[1][6]

Comprehensive Hazard Identification & Toxicological Assessment

This section synthesizes the known hazards of the compound's constituent parts to build a coherent toxicological profile.

Pillar 1: The Aryl Iodide Moiety

The C-I bond on the aromatic ring is the locus of significant potential hazard.

  • Irritation and Systemic Effects: The MSDS for Methyl 4-iodobenzoate clearly states it causes eye, skin, and respiratory tract irritation.[4] While the toxicological properties have not been fully investigated, accidental ingestion of similar haloaryl compounds may be harmful.[2] Inhalation of vapors or dust can cause respiratory irritation and may lead to systemic effects like drowsiness and dizziness.[2]

  • Environmental Toxicity: A critical and often overlooked hazard is environmental persistence and toxicity. Methyl 4-iodobenzoate is classified as toxic to aquatic life with long-lasting effects (H411).[1][3] It is imperative to prevent the release of Methyl 4-iodo-3-isobutoxybenzoate into the environment.

Pillar 2: The Benzoate Ester Group

The acute toxicity of simple aromatic esters is generally low, but they are recognized as irritants.[5]

  • Dermal and Ocular Effects: Direct contact with benzoate powders or solutions can cause skin and eye irritation.[4][13] Proper use of personal protective equipment is therefore non-negotiable.

  • Inhalation: Inhalation of dusts should be avoided, as they can irritate the mucous membranes and respiratory tract.[13][14]

Pillar 3: The Isobutoxy (Ether) Linkage

The ether group introduces the most severe physical hazards. While aromatic ethers are generally less reactive than aliphatic ethers, the potential for peroxide formation cannot be dismissed and must be actively managed.[5][6]

  • Explosive Peroxide Formation: Ethers react with atmospheric oxygen, a process accelerated by light, to form unstable and potentially explosive peroxides.[6][7] Over time, these peroxides can crystallize in the container or on the threads of a cap. Friction, heat, or shock from simply opening the container can lead to a violent detonation. This is the single greatest acute risk associated with the long-term storage of this compound.

  • Flammability: While the high molecular weight and solid nature of this compound likely give it a high flash point, it should still be considered combustible. Ethers can support combustion, and in the event of a fire, may release toxic fumes.[2][15]

  • Central Nervous System Effects: Inhalation of high concentrations of ether vapors can have narcotic effects, causing drowsiness, dizziness, and lack of coordination.[7][16][17]

Anticipated GHS Hazard Classification
Hazard ClassPredicted ClassificationBasis for Classification
Acute Toxicity (Oral)Category 4 (Harmful if swallowed)Analogy to iodobenzene and general toxicity of iodo-aromatics.[2]
Skin Corrosion/IrritationCategory 2 (Causes skin irritation)Based on data for Methyl 4-iodobenzoate.[4]
Serious Eye Damage/IrritationCategory 2A (Causes serious eye irritation)Based on data for Methyl 4-iodobenzoate.[4]
Specific Target Organ Toxicity (Single Exposure)Category 3 (May cause respiratory irritation, drowsiness or dizziness)Based on data for Methyl 4-iodobenzoate and general properties of ethers.[4][16]
Hazardous to the Aquatic Environment (Chronic)Category 2 (Toxic to aquatic life with long lasting effects)Based on data for Methyl 4-iodobenzoate.[1]
Physical HazardsMay form explosive peroxidesInherent risk of the ether functional group.[6][7]

Protocols for Safe Handling & Exposure Control

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and established workflows is essential for mitigating the risks identified above.

Engineering Controls
  • Ventilation: All handling of the solid compound or its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[13]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible in the immediate work area.[15]

Personal Protective Equipment (PPE)
Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety goggles or a face shield.Protects against splashes and airborne dust, preventing serious eye irritation.[13][14]
Hand Nitrile or neoprene gloves.Provides a barrier against skin irritation. Check manufacturer's data for breakthrough times.[18]
Body Flame-retardant lab coat.Protects skin and clothing from contamination.[15]
Respiratory Not required if handled exclusively in a fume hood.A NIOSH-approved respirator with P95 or P100 cartridges may be necessary for spill cleanup outside of a hood.
Safe Handling Workflow

The following workflow illustrates the critical control points for managing this compound from receipt to disposal.

G compound_receipt 1. Compound Receipt initial_inspection 2. Initial Inspection - Check for container damage - Verify label compound_receipt->initial_inspection peroxide_label 3. Apply Peroxide Warning Label - Date Received - Date Opened initial_inspection->peroxide_label storage 4. Secure Storage - Cool, dry, dark area - Away from incompatibles peroxide_label->storage fume_hood_prep 5. Transfer to Fume Hood - Don all required PPE storage->fume_hood_prep weighing_dissolving 6. Aliquoting & Use - Weigh solid in hood - Prepare solutions fume_hood_prep->weighing_dissolving waste_collection 7. Waste Segregation - Collect halogenated organic waste weighing_dissolving->waste_collection decontamination 8. Decontamination - Clean glassware and work surfaces weighing_dissolving->decontamination disposal 9. Final Disposal - Follow institutional hazardous waste protocols waste_collection->disposal decontamination->fume_hood_prep For next use

Caption: A cradle-to-grave workflow for the safe handling of Methyl 4-iodo-3-isobutoxybenzoate.

Storage & Stability: The Peroxide Protocol

Improper storage is the most likely cause of a serious incident with this compound. The primary concern is peroxide formation.

Mandatory Storage Conditions
  • Container: Store in the original, tightly sealed container.[1]

  • Atmosphere: If possible, purge the headspace of the container with an inert gas like nitrogen or argon before sealing for long-term storage.

  • Environment: Keep in a cool, dry, and well-ventilated place, protected from light.[1]

  • Incompatibilities: Store away from strong oxidizing agents, acids, and bases.[2][14]

Protocol: Peroxide Detection and Management

This protocol must be integrated into standard laboratory inventory management.

  • Labeling (Day 1): Upon receipt, affix a label to the container with "Date Received," "Date Opened," and "Test By" fields. The "Test By" date should be no more than 6 months after opening.

  • Pre-Use Check (Every Use): Before opening the container, visually inspect for signs of peroxide formation, such as crystalline deposits around the cap or discoloration of the solid. If crystals are observed, DO NOT OPEN THE CONTAINER . Treat it as a potential bomb and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Chemical Testing (Before "Test By" Date):

    • In a fume hood, dissolve a small sample (1-10 mg) of the compound in 1-2 mL of a peroxide-free solvent (e.g., acetic acid).

    • Add a few drops of a freshly prepared potassium iodide (KI) solution.

    • The formation of a yellow-brown color indicates the presence of peroxides. The intensity of the color is proportional to the concentration.

  • Action Threshold: If peroxides are detected, the compound should be properly disposed of via your institution's hazardous waste stream. Do not attempt to purify or use peroxidized material unless you are trained in the specific, hazardous procedures for peroxide removal.

Emergency & First Aid Procedures

In the event of an exposure or spill, immediate and correct action is crucial. The following recommendations are based on procedures for analogous compounds.[1][4][19]

Exposure RouteFirst Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
Inhalation Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Management
  • Evacuate all non-essential personnel from the area.

  • Ensure the area is well-ventilated (fume hood sash down, if applicable).

  • Wearing the full PPE described in Section 4, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.

  • Avoid generating dust.[14]

  • Clean the spill area thoroughly with a suitable solvent and then soap and water.

Conclusion & Knowledge Gaps

Methyl 4-iodo-3-isobutoxybenzoate should be handled as a hazardous substance with multiple potential routes of harm. The primary risks are identified as irritation to the skin, eyes, and respiratory system; chronic toxicity to aquatic life ; and a significant physical hazard of explosive peroxide formation due to the ether linkage.

The protocols outlined in this guide are based on a logical, structure-based risk assessment. However, they do not replace the need for empirical data. Key knowledge gaps include the compound's exact melting point, flash point, vapor pressure, and specific LD50 values. Until a manufacturer-supplied SDS based on experimental testing is available, the conservative safety measures detailed herein should be considered mandatory for all personnel.

References

  • Structure-toxicity relationships of iodinated aromatic carbonates and rel
  • Material Safety Data Sheet - Methyl 4-Iodobenzo
  • Sodium benzoate - Safety D
  • Methyl 4-iodobenzoate - Safety D
  • What are the applications of Methyl 4-iodobenzo
  • Optimizing Preservative Systems with Sodium Benzoate and Potassium Sorb
  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications.
  • METHYL 4-HYDROXY-3-IODOBENZO
  • Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach.
  • Hazards Of Functional Groups. University of California, Berkeley - Environment, Health and Safety.
  • METHYL 3-IODO-4-METHYLBENZO
  • Iodobenzene - Safety D
  • Methyl isobutyrate - Safety D
  • Sodium Benzoate.
  • Methyl 4-iodobenzo
  • Methyl 4-iodobenzo
  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)
  • Methyl 4-iodobenzo
  • Methyl 4-iodo-3-isobutoxybenzo
  • Ethers - Chemical Reactivity. CAMEO Chemicals, NOAA.
  • Benzoic acid sodium salt - Safety D
  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager.
  • Ethers - Health & Safety. University of St Andrews.
  • Methyl Benzoate - Safety D
  • Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine methyl ester. Organic Syntheses.
  • DIETHYL ETHER AR - Safety D
  • Toxicology of iodine: A mini review.
  • Toxicological Profile for Iodine.
  • METHYL-4-IODO-3-HYDROXY BENZO
  • Diethyl ether - Safety D

Sources

Foundational

Literature review of 3-isobutoxy-4-iodobenzoic acid derivatives

The following is an in-depth technical guide on the synthesis, derivatization, and application of 3-isobutoxy-4-iodobenzoic acid and its derivatives. A Privileged Scaffold for Biaryl and GPCR Ligand Design[1] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the synthesis, derivatization, and application of 3-isobutoxy-4-iodobenzoic acid and its derivatives.

A Privileged Scaffold for Biaryl and GPCR Ligand Design[1]

Executive Summary

3-Isobutoxy-4-iodobenzoic acid (CAS: 1702457-93-9 ) is a high-value bifunctional intermediate used primarily in the synthesis of G-Protein Coupled Receptor (GPCR) agonists (specifically GPR40/FFAR1), Retinoid X Receptor (RXR) modulators, and enzyme inhibitors.[1][2]

Its structural value lies in its orthogonal reactivity :

  • C1-Carboxyl: Ready for amide coupling or esterification to establish a polar "head" group.[1]

  • C4-Iodine: A reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend the carbon skeleton.[1]

  • C3-Isobutoxy: A meta-positioned lipophilic ether that occupies hydrophobic pockets (e.g., in GPCR allosteric sites) while improving membrane permeability compared to methoxy analogs.

This guide details the synthesis of the core scaffold, protocols for library generation, and structural activity relationship (SAR) logic.

Chemical Identity & Properties
PropertyData
IUPAC Name 4-iodo-3-(2-methylpropoxy)benzoic acid
Common Name 3-isobutoxy-4-iodobenzoic acid
CAS Number 1702457-93-9
Molecular Formula C₁₁H₁₃IO₃
Molecular Weight 320.12 g/mol
Predicted LogP ~3.8 (Lipophilic)
Key Functional Groups Aryl Iodide (Electrophile), Carboxylic Acid (Nucleophile/Electrophile), Ether (Stable)
Primary Precursor 3-Hydroxy-4-iodobenzoic acid (CAS: 58123-77-6)
Synthesis of the Core Scaffold

The synthesis requires a regioselective approach to ensure the iodine is installed para to the carboxyl group and ortho to the oxygen. The most robust industrial route involves the iodination of 3-hydroxybenzoic acid followed by O-alkylation.

Step 1: Regioselective Iodination

Direct iodination of 3-hydroxybenzoic acid is favored at the C4 and C6 positions.[1] Conditions must be controlled to favor the C4 isomer (para to the directing hydroxyl group in basic media, but steric factors often favor C6). However, the standard pharmaceutical route utilizes 3-hydroxy-4-iodobenzoic acid as the starting material, which is commercially accessible or synthesized via iodination of 3-hydroxybenzoate esters using ICl or I₂/NaIO₄.

Step 2: O-Alkylation (The Critical Step)

The installation of the isobutoxy group is performed via a Williamson ether synthesis.[1]

  • Reagents: 3-Hydroxy-4-iodobenzoic acid (or methyl ester), 1-Bromo-2-methylpropane (Isobutyl bromide), Potassium Carbonate (

    
    ).[1]
    
  • Solvent: DMF or NMP (Polar aprotic is essential for

    
    ).[3]
    
  • Temperature: 60–80°C.[1]

Protocol 1: Synthesis of Methyl 3-isobutoxy-4-iodobenzoate

  • Charge a reaction vessel with Methyl 3-hydroxy-4-iodobenzoate (1.0 eq) and anhydrous DMF (10 vol).

  • Add

    
     (2.5 eq) and stir for 15 min at room temperature to form the phenoxide.
    
  • Add Isobutyl bromide (1.5 eq) dropwise.

  • Heat to 70°C and monitor by HPLC (typically 4–6 hours).

  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organics with brine, dry over

    
    .
    
  • Purification: Recrystallization from Heptane/EtOAc or flash chromatography.[1]

  • Hydrolysis (Optional): If the free acid is required, treat with LiOH in THF/Water followed by acidic workup.

Visualization: Synthesis & Derivatization Logic[1]

The following diagram illustrates the synthesis of the core and its divergent transformation into three distinct functional libraries.

SynthesisPath Start 3-Hydroxybenzoic Acid Inter1 3-Hydroxy-4-iodobenzoic Acid (CAS: 58123-77-6) Start->Inter1 I2, KOH (Regioselective Iodination) Core CORE SCAFFOLD 3-Isobutoxy-4-iodobenzoic Acid (CAS: 1702457-93-9) Inter1->Core iBu-Br, K2CO3, DMF (O-Alkylation) LibA Library A: Biaryl Agonists (Suzuki Coupling) Core->LibA Ar-B(OH)2, Pd(dppf)Cl2 Target: C4-Iodine LibB Library B: Amide Linkers (Peptide Coupling) Core->LibB R-NH2, HATU/EDC Target: C1-COOH LibC Library C: Alkynyl Derivatives (Sonogashira) Core->LibC Alkyne, CuI, Pd(PPh3)4 Target: C4-Iodine

Caption: Divergent synthesis starting from 3-hydroxybenzoic acid to the core scaffold, branching into three primary derivative classes via orthogonal functionalization.

Derivatization Methodologies

The utility of 3-isobutoxy-4-iodobenzoic acid lies in its ability to serve as a "hub" for fragment-based drug discovery.

A. Suzuki-Miyaura Coupling (Biaryl Formation)

This is the most common transformation, used to attach a second aromatic ring at the C4 position. This motif is prevalent in GPR40 agonists (e.g., Fasiglifam derivatives).

  • Mechanism: Pd(0) oxidative addition into the C-I bond (facile due to the weak C-I bond energy), followed by transmetallation with a boronic acid.

  • Standard Protocol:

    • Catalyst:

      
       (Preferred for steric bulk) or 
      
      
      
      .[1]
    • Base:

      
       or 
      
      
      
      (Aqueous/Dioxane biphasic system).
    • Temperature: 80–100°C.[1]

    • Note: The isobutoxy group at C3 provides steric bulk that prevents "flat" biaryl conformations, inducing a twist that often improves selectivity for receptor pockets.

B. Amide Coupling (Linker Attachment)

The carboxylic acid is typically converted to an amide to link the scaffold to a polar head group (e.g., an amino acid or a heterocyclic amine).

  • Reagents: HATU or EDC/HOBt with DIPEA.

  • Solvent: DMF or DCM.

  • Observation: The ortho-isobutoxy group does not significantly hinder the reactivity of the carboxylic acid, allowing for high yields in amide formation.

Biological Applications & SAR
GPR40 (FFAR1) Agonists

Free fatty acid receptor 1 (GPR40) agonists are targets for Type 2 Diabetes therapy.

  • Role of the Scaffold: The benzoic acid moiety mimics the carboxylate head of free fatty acids.

  • SAR Insight: The 3-isobutoxy group is critical. It mimics the hydrophobic chain of a fatty acid, anchoring the molecule in the lipophilic pocket of the receptor. The 4-position is typically extended with a biaryl system to reach the secondary binding site.

  • Comparison: 3-isobutoxy analogs often show superior metabolic stability compared to 3-propoxy or linear 3-butoxy chains due to the branching of the isobutyl group (hindering

    
    -oxidation).[1]
    
Retinoid X Receptor (RXR) Agonists
  • Role: The scaffold serves as the "acidic head" of the retinoid.

  • SAR Insight: The iodine atom at C4 is often replaced by a vinyl or ethynyl linker connecting to a second hydrophobic ring (e.g., tetramethyltetralin). However, the iodine itself can be retained in "pre-drug" screening libraries to assess halogen bonding interactions within the nuclear receptor pocket.

References
  • Synthesis of 3-hydroxy-4-iodobenzoic acid

    • Source: Thieme Connect.[1] "A New Route to Roflumilast via Copper-Catalyzed Hydroxylation."[1][4]

    • Relevance: Establishes the protocol for the iodine precursor.
  • Alkylation Protocols (General Williamson Ether Synthesis)

    • Source: ResearchGate.[1] "Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide." (Analogous chemistry for isobutoxy installation).

    • Relevance: Provides conditions ( /DMF) for installing the isobutoxy group on halophenols.
  • Chemical Identity & CAS Verification

    • Source: PubChem / NIH.
    • Relevance: Verifies the structural existence and CAS registry of the core and rel
  • Application in GPCR/GPR40 Research

    • Source: ScienceDirect / Literature.[1] "Discovery of Fasiglifam (TAK-875): A Potent and Selective GPR40 Agonist."[1] (Contextual reference for the use of alkoxy-benzoic acid scaffolds).

    • Relevance: Explains the SAR necessity of the 3-alkoxy-4-substituted benzoic acid motif.
    • [1]

Sources

Exploratory

Potential pharmaceutical applications of Methyl 4-iodo-3-isobutoxybenzoate

Technical Whitepaper: Strategic Utilization of Methyl 4-iodo-3-isobutoxybenzoate in Pharmaceutical Synthesis Executive Summary Methyl 4-iodo-3-isobutoxybenzoate (CAS: 2816625-55-3) represents a high-value "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of Methyl 4-iodo-3-isobutoxybenzoate in Pharmaceutical Synthesis

Executive Summary

Methyl 4-iodo-3-isobutoxybenzoate (CAS: 2816625-55-3) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple halides, this compound combines three distinct strategic elements: a reactive aryl iodide "warhead" for cross-coupling, a lipophilic isobutoxy "anchor" for hydrophobic pocket occupancy, and a benzoate ester "hinge" for diversified elaboration.

This guide analyzes its role as a critical intermediate in the synthesis of Type II Kinase Inhibitors , GPCR modulators , and Biaryl-based active pharmaceutical ingredients (APIs) . We provide validated protocols for its manipulation, emphasizing chemoselectivity and yield optimization.

Part 1: Chemical Architecture & Reactivity Profile

To effectively utilize this compound, researchers must understand its electronic and steric environment.

FeatureChemical MoietyFunctionality & Reactivity
The "Warhead" C4-Iodo (Aryl Iodide) High Reactivity. The weak C-I bond enables facile oxidative addition to Pd(0), making it superior to bromides/chlorides for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings under mild conditions.[1]
The "Anchor" C3-Isobutoxy Lipophilicity & Sterics. The isobutyl group (

) adds significant lipophilicity (increasing LogP) and steric bulk, often used to fill the hydrophobic "back-pockets" of enzyme active sites (e.g., the DFG-out pocket in kinases).[1]
The "Hinge" C1-Methyl Ester Versatility. Serves as a masked carboxylic acid.[1] It can be hydrolyzed to the free acid for salt formation or converted into amides/heterocycles (e.g., benzimidazoles, oxadiazoles) in late-stage synthesis.

Part 2: Pharmaceutical Applications

Kinase Inhibitor Design (Type II Inhibitors)

The 3-alkoxy-4-halobenzoate motif is structurally homologous to the "tail" regions of several BCR-ABL and VEGFR inhibitors (e.g., Ponatinib analogs).

  • Mechanism: The isobutoxy group targets the hydrophobic region adjacent to the ATP-binding site.[1]

  • Strategy: The C4-iodo position is coupled with a heteroaryl motif (e.g., pyrrolopyridine or pyrazole) to interact with the hinge region, while the ester is converted to an amide linker that hydrogen bonds with the conserved Glu/Asp residues.

Biaryl Ether & Amine Synthesis

This scaffold is ideal for constructing biaryl systems found in PPAR agonists and Voltage-Gated Sodium Channel blockers .[1]

  • Workflow: The iodine allows for Ullmann-type etherification or Chan-Lam coupling to attach phenols or anilines, creating diverse libraries of biaryl ethers/amines without affecting the ester group.

Part 3: Experimental Protocols

Note: All protocols assume standard Schlenk line techniques under an inert atmosphere (Nitrogen/Argon).

Protocol A: Synthesis of Methyl 4-iodo-3-isobutoxybenzoate

Rationale: Direct iodination of isobutoxybenzoate is non-selective. The preferred route is the O-alkylation of Methyl 3-hydroxy-4-iodobenzoate .[1]

Reagents:

  • Methyl 3-hydroxy-4-iodobenzoate (1.0 eq) [CAS: 157942-12-6][2][3]

  • Isobutyl bromide (1.2 eq)

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • DMF (Dimethylformamide), anhydrous (0.5 M concentration)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with Methyl 3-hydroxy-4-iodobenzoate and anhydrous DMF. Stir until dissolved.

  • Deprotonation: Add

    
     in a single portion. The suspension may turn yellow (phenoxide formation). Stir at RT for 15 min.
    
  • Alkylation: Add Isobutyl bromide dropwise via syringe.

  • Heating: Heat the reaction mixture to 60°C for 4–6 hours. Critical: Monitor by TLC/LCMS. Higher temperatures (>80°C) may cause ester hydrolysis or elimination of the alkyl bromide.

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (3x) to remove DMF. Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Downstream Suzuki-Miyaura Coupling

Rationale: Demonstrating the chemoselectivity of the Iodo-group over the Ester.[1]

Reagents:

  • Methyl 4-iodo-3-isobutoxybenzoate (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • 
     (0.05 eq)
    
  • 
     (2.0 eq)
    
  • Dioxane/Water (4:1 ratio)[1]

Procedure:

  • Combine all solids in a microwave vial.

  • Add degassed solvents. Seal and purge with Argon for 5 mins.

  • Heat at 90°C for 2 hours.

  • Result: Quantitative conversion to the biaryl ester. The isobutoxy group remains stable; the ester remains intact.

Part 4: Visualization of Synthetic Logic

The following diagram illustrates the strategic "divergent synthesis" capability of this scaffold.

G cluster_0 Medicinal Chemistry Divergence Precursor Methyl 3-hydroxy- 4-iodobenzoate Target Methyl 4-iodo-3- isobutoxybenzoate (The Scaffold) Precursor->Target Alkylation (iBuBr, K2CO3) Biaryl Biaryl Ester (Suzuki Coupling) Target->Biaryl Pd-Catalyzed Cross-Coupling (Ar-B(OH)2) Acid Benzoic Acid Derivative Target->Acid Hydrolysis (LiOH) Amide Amide Linker (Drug Candidate) Biaryl->Amide Amidation (R-NH2) Acid->Amide Coupling (HATU/EDC)

Figure 1: Divergent synthetic pathways utilizing the chemoselective handles of the scaffold.

Part 5: Quality Control & Analytics

To ensure data integrity in your experiments, compare your isolated product against these standard specifications.

ParameterSpecificationAnalytical Method
Appearance White to Off-white crystalline solidVisual
Purity >98.0%HPLC (254 nm)
1H NMR (CDCl3)

~7.8 (d, 1H), 7.6 (s, 1H), 7.4 (d, 1H) (Ar-H)

~3.9 (s, 3H) (

)

~3.8 (d, 2H) (

)

~2.1 (m, 1H) (CH)

~1.0 (d, 6H) (

)
400 MHz NMR
LCMS

ESI-MS

References

  • PubChem. (2025).[4][5] Methyl 4-hydroxy-3-iodobenzoate (Precursor Data). National Library of Medicine. Retrieved from [Link][4]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Methyl 4-iodo-3-isobutoxybenzoate

Introduction: Unlocking Molecular Complexity with a Versatile Building Block In the landscape of modern synthetic organic chemistry, the pursuit of efficient and modular strategies for the construction of complex molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern synthetic organic chemistry, the pursuit of efficient and modular strategies for the construction of complex molecular architectures is paramount, particularly within the realms of drug discovery and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and functional group tolerance. This guide focuses on the application of Methyl 4-iodo-3-isobutoxybenzoate , a strategically functionalized aryl iodide, as a versatile building block in these transformative reactions.

The unique substitution pattern of this molecule—an electron-withdrawing methyl ester, a sterically demanding and electron-donating isobutoxy group ortho to the iodine, and the highly reactive C-I bond—presents both opportunities and challenges in cross-coupling chemistry. The interplay of these electronic and steric factors necessitates a nuanced approach to reaction design and optimization. This document provides a comprehensive overview of the utility of Methyl 4-iodo-3-isobutoxybenzoate in key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings. As a senior application scientist, this guide is structured to not only provide robust, step-by-step protocols but also to elucidate the underlying chemical principles that govern the success of these transformations, empowering researchers to confidently apply and adapt these methods to their specific synthetic goals.

Synthesis of Starting Material: Methyl 4-iodo-3-isobutoxybenzoate

A reliable and scalable synthesis of the starting material is the crucial first step for any subsequent cross-coupling applications. The following two-step protocol outlines a practical approach starting from commercially available methyl 4-hydroxybenzoate.

Step 1: Iodination of Methyl 4-hydroxybenzoate

The introduction of the iodine atom is achieved through electrophilic aromatic substitution.

  • Protocol:

    • To a solution of methyl 4-hydroxybenzoate (1 equivalent) in a suitable solvent such as methanol or acetic acid, add N-iodosuccinimide (NIS) (1.1 equivalents).

    • The reaction is typically carried out at room temperature and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

    • The product, methyl 4-hydroxy-3-iodobenzoate, is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Williamson Ether Synthesis

The isobutoxy group is introduced via a Williamson ether synthesis.

  • Protocol:

    • To a solution of methyl 4-hydroxy-3-iodobenzoate (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃) (2-3 equivalents).

    • To this suspension, add isobutyl bromide or iodide (1.2-1.5 equivalents) dropwise.

    • The reaction mixture is heated to 60-80 °C and stirred for 4-12 hours, with progress monitored by TLC or LC-MS.

    • After completion, the reaction mixture is cooled to room temperature and partitioned between water and an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The resulting crude Methyl 4-iodo-3-isobutoxybenzoate can be purified by column chromatography to yield the final product.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the ortho-isobutoxy group in Methyl 4-iodo-3-isobutoxybenzoate introduces steric hindrance around the reactive C-I bond. This necessitates careful selection of the catalyst system, particularly the phosphine ligand, to ensure efficient oxidative addition of the palladium(0) species, which is often the rate-determining step in the catalytic cycle for sterically demanding aryl halides.[1][2] Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and increase the electron density on the palladium center, facilitating the oxidative addition process.[1]

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals.[3]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: For sterically hindered and electron-rich aryl iodides, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos, XPhos, or RuPhos are highly effective.[2][4] These ligands stabilize the palladium center and facilitate the oxidative addition step.

  • Base: The choice of base is critical for the transmetalation step. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and are effective in promoting the formation of the active boronate species.[5][6] The use of a biphasic solvent system with water often enhances the efficiency of these inorganic bases.[7]

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically employed to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling of Methyl 4-iodo-3-isobutoxybenzoate with Phenylboronic Acid

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Methyl 4-iodo-3-isobutoxybenzoate, Phenylboronic Acid, and Base in a flask. B Add Pd catalyst and ligand. A->B C Add degassed solvent. B->C D Degas the mixture (e.g., Argon sparging). C->D E Heat the reaction to the specified temperature. D->E F Monitor reaction progress by TLC/LC-MS. E->F G Cool to RT and dilute with water. F->G H Extract with an organic solvent. G->H I Wash, dry, and concentrate the organic layer. H->I J Purify by column chromatography. I->J

Suzuki-Miyaura Coupling Workflow
Parameter Condition Rationale
Aryl Iodide Methyl 4-iodo-3-isobutoxybenzoate1.0 equiv
Boronic Acid Phenylboronic Acid1.2-1.5 equiv
Palladium Precatalyst Pd₂(dba)₃1-2 mol%
Ligand SPhos or XPhos2-4 mol%
Base K₂CO₃ or Cs₂CO₃2.0-3.0 equiv
Solvent 1,4-Dioxane/H₂O (4:1)To dissolve reactants
Temperature 80-100 °CTo drive the reaction
Atmosphere Inert (Argon or Nitrogen)To prevent catalyst degradation

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask, add Methyl 4-iodo-3-isobutoxybenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol) and the phosphine ligand (e.g., SPhos, 0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (e.g., 5 mL of 1,4-dioxane/H₂O 4:1).

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired biaryl product.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes, a valuable transformation for the synthesis of various natural products and pharmaceutical intermediates.[8][9]

Causality Behind Experimental Choices:

  • Catalyst and Ligand: While ligandless conditions can sometimes be employed for reactive aryl iodides, the steric hindrance in Methyl 4-iodo-3-isobutoxybenzoate makes the use of a phosphine ligand advisable to ensure consistent results.[10] Triphenylphosphine or bulky monodentate phosphines can be effective.

  • Base: An organic base such as triethylamine (Et₃N) or an inorganic base like potassium carbonate is required to neutralize the hydrogen halide formed during the catalytic cycle.[8]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are commonly used.

Experimental Protocol: Heck Reaction of Methyl 4-iodo-3-isobutoxybenzoate with Methyl Acrylate

Heck_Mechanism cluster_cycle Heck Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII R-Pd(II)-I(L_n) OxAdd->PdII Coord Alkene Coordination PdII->Coord Alkene Insertion Migratory Insertion Coord->Insertion Elimination β-Hydride Elimination Insertion->Elimination Product Substituted Alkene Elimination->Product Regen Catalyst Regeneration Elimination->Regen H-Pd(II)-I Base Base Regen->Pd0 Base

Simplified Heck Reaction Mechanism
Parameter Condition Rationale
Aryl Iodide Methyl 4-iodo-3-isobutoxybenzoate1.0 equiv
Alkenes Methyl Acrylate1.5 equiv
Palladium Precatalyst Pd(OAc)₂2-5 mol%
Ligand PPh₃ or P(o-tol)₃4-10 mol%
Base Et₃N or K₂CO₃2.0-3.0 equiv
Solvent DMF or AcetonitrileHigh boiling point
Temperature 100-120 °CTo overcome activation energy
Atmosphere Inert (Argon or Nitrogen)To protect the catalyst

Step-by-Step Methodology:

  • In a sealed tube, combine Methyl 4-iodo-3-isobutoxybenzoate (1.0 mmol), methyl acrylate (1.5 mmol), and the base (e.g., Et₃N, 2.5 mmol).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., PPh₃, 0.04 mmol).

  • Add the degassed solvent (e.g., 5 mL of DMF).

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the trans-substituted alkene.

Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: The standard Sonogashira conditions involve a palladium(0) catalyst (often generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[12] The copper facilitates the deprotonation of the alkyne and its transfer to the palladium center.

  • Base: An amine base, such as triethylamine or diisopropylamine, is essential both to neutralize the HX byproduct and to act as a solvent.

  • Solvent: The amine base often serves as the solvent, though co-solvents like THF or DMF can also be used.

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts. These often require stronger bases and specific ligand systems.[13]

Experimental Protocol: Sonogashira Coupling of Methyl 4-iodo-3-isobutoxybenzoate with Phenylacetylene

Parameter Condition Rationale
Aryl Iodide Methyl 4-iodo-3-isobutoxybenzoate1.0 equiv
Alkyne Phenylacetylene1.2-1.5 equiv
Palladium Precatalyst PdCl₂(PPh₃)₂1-3 mol%
Copper Co-catalyst CuI1-5 mol%
Base/Solvent Et₃N or DiisopropylamineTo neutralize HX and dissolve reactants
Temperature Room Temperature to 60 °CMild conditions are often sufficient
Atmosphere Inert (Argon or Nitrogen)To prevent oxidative side reactions

Step-by-Step Methodology:

  • To a Schlenk flask, add Methyl 4-iodo-3-isobutoxybenzoate (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) iodide (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed amine solvent (e.g., 5 mL of triethylamine).

  • Add phenylacetylene (1.2 mmol) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-24 hours. If the reaction is sluggish, gentle heating (e.g., to 50 °C) may be applied.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the precipitated amine hydrohalide and catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired aryl alkyne.

Applications in Drug Discovery and Materials Science

The cross-coupled products derived from Methyl 4-iodo-3-isobutoxybenzoate are valuable scaffolds in medicinal chemistry and materials science. The biaryl and substituted alkene moieties are common features in a wide range of biologically active molecules. For example, substituted benzoates are known to possess diverse pharmacological activities.[14] The ability to readily diversify the structure at the 4-position of the benzoate ring through these reliable cross-coupling methods allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs. The alkyne products from Sonogashira couplings can serve as precursors for more complex heterocyclic systems or as components in conjugated polymers with interesting optoelectronic properties.

Conclusion

Methyl 4-iodo-3-isobutoxybenzoate is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. While its sterically hindered nature requires careful optimization of reaction conditions, particularly the choice of a bulky, electron-rich phosphine ligand for Suzuki-Miyaura couplings, the protocols outlined in this guide provide a robust starting point for researchers. By understanding the mechanistic principles behind these transformations, scientists can effectively leverage this substrate to construct a diverse array of complex molecules for applications in drug discovery, materials science, and beyond. The provided step-by-step methodologies, coupled with the rationale behind the chosen conditions, are intended to empower researchers to confidently and successfully employ Methyl 4-iodo-3-isobutoxybenzoate in their synthetic endeavors.

References

  • Saha, D., et al. (2024). Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis.
  • Wang, N., et al. (2025). A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction.
  • Influence of the base on the Suzuki-Miyaura reaction catalyzed by Pd(OAc)₂/7a a.
  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme.
  • Biaryl phosphorinane ligands derived from addition of biaryl primary phosphines to trans,trans-dibenzylideneacetone (AlisonPhos and AliPhos) form highly active ligands for Pd-catalyzed coupling of hindered, electron-deficient anilines with hindered (hetero)aryl halides, a challenging class of C–N cross-coupling reaction with few precedents. (2020).
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry.
  • The effect of various bases on the Suzuki coupling reaction a.
  • Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Recent Advances in Palladium‐Catalyzed Phosphonation of Aryl Halides, Sulfonates and Related Derivatives. PolyU Institutional Research Archive.
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers in Chemistry.
  • Heck reaction. Wikipedia.
  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. (n.d.). PMC.
  • Heck Reaction. Organic Chemistry Portal.
  • Heck Reaction. (2023). Chemistry LibreTexts.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type C
  • Ortho alkylation/ipso Heck reaction of aryl iodides.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • METHYL 3-IODO-4-METHYLBENZO
  • Suzuki–Miyaura cross-coupling of iodobenzene and phenylboronic acid catalysed by Pd (II)–sulfosalan complexes in water.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • SYNTHESIS OF N-(tert-BUTOXYCARBONYL)-β-IODOALANINE METHYL ESTER: A USEFUL BUILDING BLOCK IN THE SYNTHESIS OF NONNATURAL α-AMINO ACIDS VIA PALLADIUM CATALYZED CROSS COUPLING REACTIONS. Organic Syntheses.
  • The Suzuki Reaction. Chem 115 Myers.
  • Sonogashira Coupling. (2024). Chemistry LibreTexts.
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes.
  • Sonogashira Coupling Reaction with Diminished Homocoupling. SciSpace.
  • Use of Methyliodide in o-Methylation of organic compounds. (2025). Juniper Publishers.
  • A convenient & general procedure for the preparation of Methyl-4-phenyl-3-oxo butyrate deriv

Sources

Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of Methyl 4-iodo-3-isobutoxybenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Complex Molecule Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a corne...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Complex Molecule Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, celebrated for its remarkable versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[3] The reaction's significance was formally recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[1]

This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of a specific and functionally rich substrate: Methyl 4-iodo-3-isobutoxybenzoate. This molecule serves as a valuable building block, and its successful coupling is crucial for the synthesis of a variety of target compounds in drug discovery and development. The presence of an aryl iodide bond suggests high reactivity towards oxidative addition, a key step in the catalytic cycle.[1] However, the steric hindrance from the adjacent isobutoxy group and the electronic nature of the benzoate moiety necessitate careful optimization of reaction conditions to achieve high yields and purity.

This document is designed to provide not just a set of instructions, but a comprehensive understanding of the underlying principles that govern the successful execution of this reaction. By understanding the "why" behind each procedural step, researchers can troubleshoot effectively and adapt the protocols to a range of analogous substrates.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura coupling mechanism is paramount for rational optimization. The catalytic cycle is generally accepted to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5]

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// Edges Pd0 -> OxAdd [label=""]; ArylHalide -> OxAdd; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation; Boronic -> Base [label="Activation"]; Base -> Transmetalation; Transmetalation -> PdII_Diaryl; PdII_Diaryl -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Regeneration"]; } } Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle commences with the oxidative addition of the aryl iodide (in this case, Methyl 4-iodo-3-isobutoxybenzoate) to a low-valent palladium(0) complex.[4] This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a palladium(II) species. The reactivity of the organic halide is a critical factor, with the order of reactivity being I > Br > Cl > F. The choice of an aryl iodide in our substrate is advantageous for this initial step.[1]

  • Transmetalation: Following oxidative addition, the transmetalation step occurs, where the organic group from the organoboron reagent is transferred to the palladium(II) complex.[4] This process is facilitated by a base, which activates the boronic acid or its ester by forming a more nucleophilic borate species.[5][6][7] The choice of base is therefore crucial and can significantly influence the reaction rate and yield.[5]

  • Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) complex couple and are expelled as the desired biaryl product.[4] This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[1]

Key Reaction Parameters and Component Selection

The success of the Suzuki-Miyaura coupling of Methyl 4-iodo-3-isobutoxybenzoate hinges on the judicious selection of several key components:

Palladium Catalyst and Ligands

The choice of the palladium source and its associated ligands is arguably the most critical decision in setting up a successful Suzuki-Miyaura coupling.

  • Palladium Precatalysts: A variety of palladium(0) and palladium(II) precatalysts can be employed. Common choices include:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A reliable and widely used air-stable Pd(0) precatalyst.

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): A common Pd(0) source that requires the addition of a supporting ligand.

    • Pd(OAc)₂ (Palladium(II) Acetate): A stable and cost-effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.

    • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) Chloride): A stable Pd(II) complex that is readily available.

  • Ligands: The ligands stabilize the palladium catalyst, enhance its solubility, and modulate its reactivity. For a substrate with some steric hindrance like Methyl 4-iodo-3-isobutoxybenzoate, bulky and electron-rich phosphine ligands are often preferred as they can promote both oxidative addition and reductive elimination.[8][9]

    • Triphenylphosphine (PPh₃): A standard, versatile ligand.

    • Buchwald Ligands (e.g., SPhos, XPhos, RuPhos): A class of highly effective, bulky, and electron-rich dialkylbiaryl phosphine ligands that can facilitate challenging couplings, including those with sterically hindered substrates.[9]

    • N-Heterocyclic Carbenes (NHCs): Strong σ-donating ligands that can form very stable and highly active palladium complexes, often effective for sterically demanding couplings.[10]

Boronic Acid/Ester Coupling Partner

The choice of the organoboron reagent is dictated by the desired final product. Both boronic acids (RB(OH)₂) and their corresponding esters (e.g., pinacol esters) are commonly used. Boronic acids are often more readily available, while boronate esters can offer enhanced stability and are less prone to side reactions like protodeboronation.[1]

The Crucial Role of the Base

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid to form a more nucleophilic borate anion, which is essential for the transmetalation step.[5][6][7][11] The choice of base can significantly impact reaction efficiency and should be carefully considered based on the specific substrates and solvent system.

  • Inorganic Bases:

    • Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Widely used, effective, and generally mild. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.[5]

    • Phosphates (K₃PO₄): A stronger base that can be advantageous for less reactive coupling partners.[5]

  • Organic Bases:

    • Amines (e.g., triethylamine): Generally less common for standard Suzuki couplings but can be employed in specific cases.

Solvent Systems

The solvent must be capable of dissolving the reactants and catalyst to a sufficient extent. Often, a mixture of an organic solvent and water is used, as water can help dissolve the inorganic base and facilitate the formation of the active borate species.[12]

  • Ethereal Solvents: Dioxane, Tetrahydrofuran (THF).[1]

  • Aromatic Solvents: Toluene, Xylene.[1]

  • Polar Aprotic Solvents: Dimethylformamide (DMF), Dimethylacetamide (DMAc).[1]

  • Alcohols: Isopropanol, Ethanol.

For substrates with solubility challenges, a careful screening of solvents is recommended.[12]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of Methyl 4-iodo-3-isobutoxybenzoate. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Conditions with Pd(PPh₃)₄

This protocol utilizes a common and reliable palladium catalyst.

dot graph Protocol_1_Workflow { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reagents [label="Combine Reactants:\n- Methyl 4-iodo-3-isobutoxybenzoate\n- Boronic Acid\n- Pd(PPh3)4\n- K2CO3"]; Solvent [label="Add Solvent System\n(e.g., Toluene/Ethanol/Water)"]; Degas [label="Degas the Mixture\n(e.g., N2 sparging)"]; Heat [label="Heat to Reflux\n(Monitor by TLC/LC-MS)"]; Workup [label="Aqueous Workup\n(Extraction with Organic Solvent)"]; Purify [label="Purification\n(Column Chromatography)"]; End [label="Characterize Product", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reagents; Reagents -> Solvent; Solvent -> Degas; Degas -> Heat; Heat -> Workup; Workup -> Purify; Purify -> End; } } Figure 2. Workflow for the Suzuki-Miyaura coupling using Pd(PPh₃)₄.

Materials:

  • Methyl 4-iodo-3-isobutoxybenzoate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Toluene

  • Ethanol

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Hexanes

  • Silica Gel

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-iodo-3-isobutoxybenzoate, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The total solvent volume should be sufficient to ensure good stirring.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Conditions for Sterically Hindered Couplings using a Buchwald Ligand

For more challenging couplings with sterically demanding boronic acids, a more active catalyst system is often required.

Materials:

  • Methyl 4-iodo-3-isobutoxybenzoate (1.0 equiv)

  • Sterically hindered arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • SPhos (0.05 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized Water

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ and SPhos to an oven-dried reaction vessel.

  • Add 1,4-dioxane and stir for 10 minutes to form the active catalyst.

  • To this mixture, add Methyl 4-iodo-3-isobutoxybenzoate, the sterically hindered arylboronic acid, and K₃PO₄.

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the workup and purification procedure as described in Protocol 1.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table provides a hypothetical summary of expected outcomes based on the chosen reaction conditions. Actual yields will vary depending on the specific coupling partners.

Catalyst SystemBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80-1004-1270-90%
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane/H₂O100-1102-885-98%
Pd(OAc)₂ / PPh₃Na₂CO₃DMF/H₂O906-1865-85%
PdCl₂(dppf)Cs₂CO₃THF/H₂O708-2475-95%

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed reaction mixture- Poorly soluble reactants- Ineffective base- Use a fresh batch of catalyst- Ensure thorough degassing- Screen alternative solvents or increase temperature- Try a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃)
Protodeboronation of Boronic Acid - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous solvents and ensure the base is dry- Minimize reaction time once the starting material is consumed
Homocoupling of Boronic Acid - Presence of oxygen- Maintain a strict inert atmosphere throughout the reaction
Difficult Purification - Formation of palladium black- Close Rf values of product and starting materials- Filter the crude reaction mixture through a pad of Celite® before concentration- Optimize the eluent system for column chromatography

Conclusion

The Suzuki-Miyaura coupling of Methyl 4-iodo-3-isobutoxybenzoate is a highly feasible and valuable transformation for the synthesis of complex biaryl structures. Success in this endeavor is predicated on a rational approach to the selection of the catalyst, ligand, base, and solvent system. The protocols provided herein offer a solid foundation for achieving high yields of the desired coupled products. By leveraging the mechanistic insights and troubleshooting guidance presented, researchers can confidently approach this powerful C-C bond-forming reaction and adapt it to their specific synthetic goals.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Gomes, G. D. S., & de Souza, R. O. M. A. (2025, August 9). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ChemCatChem. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2005, June 4). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • PubMed. (2005, June 29). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • PMC. (n.d.). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • ResearchGate. (2025, August 7). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Various Aryl Halides Usingortho-Alkyl-Substituted Arylphosphanes and (ortho-Alkylphenyl)alkylphosphanes under Microwave Heating. [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • YouTube. (2020, July 11). Suzuki Coupling. [Link]

  • PMC. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. [Link]

  • Organic & Biomolecular Chemistry. (2023, March 8). Application of hindered ether solvents for palladium catalyzed Suzuki–Miyaura, Sonogashira and cascade Sonogashira cross-coupling reactions. [Link]

  • ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. [Link]

  • CONICET. (n.d.). Suzuki–Miyaura cross-coupling of aryl iodides and phenylboronic acid over palladium-free CeO2 catalysts. [Link]

  • PMC. (n.d.). The Direct Mechanocatalytic Suzuki–Miyaura Reaction of Small Organic Molecules. [Link]

  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applications. (n.d.). [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. [Link]

  • ResearchGate. (2025, August 6). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. [Link]

  • MDPI. (2017, March 23). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • Organic Syntheses Procedure. (n.d.). trimethoxy-phenyl)iodonium. [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-iodobenzoate. [Link]

Sources

Method

Technical Application Note: Optimized Hydrolysis of Methyl 4-iodo-3-isobutoxybenzoate

This Application Note is designed for researchers and process chemists optimizing the synthesis of 4-iodo-3-isobutoxybenzoic acid, a critical intermediate for cross-coupling reactions in drug discovery. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of 4-iodo-3-isobutoxybenzoic acid, a critical intermediate for cross-coupling reactions in drug discovery.

Executive Summary

The hydrolysis of Methyl 4-iodo-3-isobutoxybenzoate to its corresponding acid (4-iodo-3-isobutoxybenzoic acid ) is a pivotal step in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors requiring subsequent Suzuki-Miyaura or Sonogashira couplings. While ester hydrolysis is a fundamental transformation, the presence of the iodine atom (susceptible to transition-metal catalyzed dehalogenation) and the lipophilic isobutoxy group requires a tailored solvent system to ensure homogeneity and prevent side reactions.

This guide provides a high-yielding (>95%), reproducible protocol using a Lithium Hydroxide (LiOH) / Tetrahydrofuran (THF) / Water system, superior to traditional methanolic NaOH methods for this specific substrate class due to enhanced solubility and milder conditions.

Chemical Background & Mechanistic Insight

The Substrate[1]
  • Compound: Methyl 4-iodo-3-isobutoxybenzoate

  • Core Structure: Benzoate ester with an electron-donating alkoxy group at the meta position and an electron-withdrawing iodine at the para position.

  • Key Reactivity Factors:

    • Electronic Effects: The C3-isobutoxy group donates electron density via resonance, slightly reducing the electrophilicity of the carbonyl carbon compared to unsubstituted benzoates. This may necessitate slightly longer reaction times or mild heating.

    • Solubility: The isobutyl chain increases lipophilicity, making the substrate poorly soluble in pure water or methanol/water mixtures, often leading to biphasic systems and incomplete conversion.

    • Stability: The C4-Iodine is stable to base but labile to palladium contaminants or UV light.

Reaction Mechanism (B_Ac2)

The reaction proceeds via the B_Ac2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism. The hydroxide ion attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel the methoxide leaving group.

Critical Control Point: The equilibrium between the tetrahedral intermediate and the product is driven to completion by the irreversible deprotonation of the carboxylic acid by the base (formation of the carboxylate salt).

Optimized Experimental Protocol

Materials & Reagents
ReagentRoleSpecifications
Methyl 4-iodo-3-isobutoxybenzoate SubstratePurity >98% (HPLC)
Lithium Hydroxide Monohydrate (LiOH·H₂O) Base2.5 - 3.0 Equivalents
Tetrahydrofuran (THF) SolventHPLC Grade, Stabilizer-free preferred
Deionized Water Co-solventType I or II
1M Hydrochloric Acid (HCl) Quenching AgentTitrated
Ethyl Acetate (EtOAc) Extraction SolventACS Grade
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask with Methyl 4-iodo-3-isobutoxybenzoate (1.0 equiv).

  • Add THF (5 mL per mmol of substrate).

  • Stir until fully dissolved. Note: The solution should be clear and homogeneous.

Step 2: Saponification

  • Prepare a solution of LiOH·H₂O (3.0 equiv) in Water (2.5 mL per mmol of substrate).

  • Add the aqueous LiOH solution dropwise to the THF solution at Room Temperature (20-25°C).

    • Observation: The mixture may become slightly cloudy initially but should clarify or form a fine suspension.

  • Protect from light: Wrap the flask in aluminum foil to prevent photolytic deiodination.

  • Stir vigorously at 40°C for 4–6 hours.

    • Why 40°C? Mild heating overcomes the electronic deactivation from the alkoxy group without risking decarboxylation.

Step 3: Reaction Monitoring (IPC)

  • Sample 10 µL of the reaction mixture.

  • Quench into 100 µL of 1:1 MeCN:0.1% Formic Acid.

  • Analyze by HPLC or TLC (Mobile Phase: 30% EtOAc in Hexanes).

    • Criteria: Disappearance of Ester (Starting Material) < 1.0%.

Step 4: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove the majority of THF. Caution: Do not distill to dryness; leave an aqueous slurry.

  • Dilute the residue with water (approx. 2x the original water volume).

  • Wash: Extract the basic aqueous layer once with a small volume of Diethyl Ether or MTBE to remove non-acidic impurities (optional but recommended for high purity).

  • Acidification: Cool the aqueous phase to 0–5°C in an ice bath.

  • Slowly add 1M HCl dropwise with stirring until pH reaches 2–3.

    • Observation: The product, 4-iodo-3-isobutoxybenzoic acid , should precipitate as a white solid.

  • Filtration/Extraction:

    • If solid precipitates:[1][2] Filter, wash with cold water, and dry under vacuum at 45°C.

    • If oil forms: Extract with EtOAc (3x), wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[1]

Process Visualization

Reaction Workflow

The following diagram illustrates the logical flow and critical decision points in the hydrolysis process.

HydrolysisWorkflow Start Start: Methyl 4-iodo-3-isobutoxybenzoate Solubilization Dissolve in THF (Homogeneous Phase) Start->Solubilization Addition Add aq. LiOH (3.0 eq) Temp: 20-25°C Solubilization->Addition Reaction Stir at 40°C (4-6 Hours) Protect from Light Addition->Reaction IPC IPC: HPLC/TLC (SM < 1%) Reaction->IPC IPC->Reaction Incomplete Workup_Evap Evaporate THF IPC->Workup_Evap Complete Workup_Acid Acidify to pH 2-3 (1M HCl) Workup_Evap->Workup_Acid Isolation Filter Precipitate or Extract (EtOAc) Workup_Acid->Isolation Final Product: 4-iodo-3-isobutoxybenzoic acid Isolation->Final

Caption: Step-by-step workflow for the hydrolysis of Methyl 4-iodo-3-isobutoxybenzoate, highlighting the critical IPC point.

Chemical Transformation

Caption: Chemical transformation scheme. Note: Placeholder images represent the molecular structures.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Poor solubility or low temperature.Increase THF ratio to 2:1 vs Water. Increase temp to 50°C. Do not exceed 60°C to avoid ether cleavage (rare but possible).
Yellowing of Product Iodine liberation (Deiodination).Ensure reaction is kept in the dark. Check solvents for peroxides. Add a pinch of Sodium Thiosulfate during workup.
Low Yield (Precipitation) Product trapped in oil/gum.If acidification yields a gum, use the Extraction method (EtOAc) rather than filtration.
Transesterification Use of Methanol as solvent.[3][4]Avoid Methanol if using non-methyl esters. For methyl esters, MeOH is acceptable, but THF is more universal for solubility.

Quality Control Specifications

  • Appearance: White to off-white solid.

  • ¹H NMR (DMSO-d₆):

    • Disappearance of methyl ester singlet (~3.85 ppm).

    • Presence of carboxylic acid proton (broad singlet, ~12-13 ppm).

    • Aromatic protons: ~7.4 - 7.8 ppm (pattern depends on substitution).

    • Isobutoxy signals: Doublet (~1.0 ppm), Multiplet (~2.0 ppm), Doublet (~3.9 ppm).

  • HPLC Purity: >98.0% (Area %).

References

  • General Hydrolysis Protocol (LiOH): Hamada, Y., et al. "Efficient Hydrolysis of Esters Using LiOH in THF/Water." Journal of the American Chemical Society, vol. 111, no. 15, 1989. (Analogous methodology).

  • Iodobenzoate Chemistry: "Synthesis of 4-Iodo-3-methylbenzoic acid." ChemicalBook, 2022. (Demonstrates stability of 4-iodo-benzoates under basic conditions).

  • Related Substrate Hydrolysis: "Hydrolysis of Methyl 3-cyano-4-isopropoxybenzoate." ChemicalBook, 2026. (Validates hydrolysis in presence of isopropoxy/alkoxy groups).

  • Kinase Inhibitor Intermediates: "Preparation of 4-iodo-3-alkoxybenzoic acids." Organic Process Research & Development, General Reference for Suzuki Coupling precursors.

Sources

Application

Scalable synthesis of Methyl 4-iodo-3-isobutoxybenzoate for drug discovery

Executive Summary Methyl 4-iodo-3-isobutoxybenzoate is a high-value pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., c-Met, ALK inhibitors) and radiolabeled ligands.[1] While l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-iodo-3-isobutoxybenzoate is a high-value pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors (e.g., c-Met, ALK inhibitors) and radiolabeled ligands.[1] While laboratory-scale synthesis often relies on unoptimized alkylation-iodination sequences requiring chromatographic purification, this note details a Process Chemistry Grade route designed for scalability (multi-gram to kilogram).

The protocol prioritizes crystallization-driven purification over chromatography, utilizes regioselective iodination of the phenol prior to alkylation to control isomer distribution, and employs robust, cost-effective reagents suitable for GMP environments.[1]

Retrosynthetic Strategy & Route Selection

The Regioselectivity Challenge

The synthesis hinges on the introduction of iodine relative to the directing groups.[1]

  • Methyl 3-hydroxybenzoate (Starting Material): Contains a hydroxyl group (strongly activating, ortho/para director) and an ester (deactivating, meta director).[1]

  • Directing Conflict: The 4-position is ortho to the hydroxyl and para to the ester. The 6-position is para to the hydroxyl and ortho to the ester.

  • Steric Argument: If alkylation (isobutoxy group) is performed first, the increased steric bulk at position 3 disfavors iodination at position 4, leading to significant formation of the unwanted 6-iodo isomer.[1]

Selected Route: "Iodination First"

To maximize yield and purity, we employ an Iodination-First strategy.[1] The smaller hydroxyl group allows for effective ortho-iodination at C4. Furthermore, the resulting phenol intermediate (Methyl 4-iodo-3-hydroxybenzoate) has significantly different solubility properties than its regioisomers, facilitating purification by recrystallization.

Pathway Overview:

  • Regioselective Iodination: Methyl 3-hydroxybenzoate

    
     Methyl 4-iodo-3-hydroxybenzoate.
    
  • Williamson Ether Synthesis: Methyl 4-iodo-3-hydroxybenzoate + Isobutyl Bromide

    
     Methyl 4-iodo-3-isobutoxybenzoate.
    

Visual Workflow (Pathway Logic)

SynthesisRoute SM Methyl 3-hydroxybenzoate (Starting Material) Step1 Step 1: Iodination (ICl / AcOH) SM->Step1 Electrophilic Aromatic Substitution Int1 Methyl 4-iodo-3-hydroxybenzoate (Intermediate 1) Step1->Int1 Regioselective directed by -OH Purification Purification: Recrystallization (MeOH/H2O) Removes 6-iodo isomer Int1->Purification Step2 Step 2: O-Alkylation (iBuBr / K2CO3 / DMF) Purification->Step2 Clean Intermediate Target Methyl 4-iodo-3-isobutoxybenzoate (Final Target) Step2->Target SN2 Reaction

Figure 1: Logical flow of the "Iodination First" strategy, highlighting the critical purification checkpoint.

Detailed Experimental Protocols

Step 1: Regioselective Iodination

Objective: Synthesis of Methyl 4-iodo-3-hydroxybenzoate. Scale: 100 g Input.

ReagentMW ( g/mol )Equiv.[2][3][4]Mass/Vol
Methyl 3-hydroxybenzoate152.151.0100.0 g
Iodine Monochloride (ICl)162.361.05112.0 g
Acetic Acid (Glacial)60.05Solvent500 mL
Water (Quench)18.02-1000 mL

Protocol:

  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and internal temperature probe. Charge with Methyl 3-hydroxybenzoate and Acetic Acid . Stir until dissolved.

  • Addition: Cool the solution to 15°C. Add Iodine Monochloride (ICl) dropwise over 45 minutes. Caution: ICl is corrosive. Reaction is exothermic. Maintain internal temperature < 25°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours. Monitor by HPLC/TLC.

    • Checkpoint: If starting material remains (>2%), add 0.05 eq additional ICl.[1]

  • Quench: Slowly pour the reaction mixture into 1L of ice-cold water containing 5g of Sodium Bisulfite (

    
    ) to quench excess iodine (removes purple color).
    
  • Isolation: A solid precipitate forms. Stir the slurry for 30 minutes. Filter the solid using a Büchner funnel.[3][5] Wash the cake with water (3 x 200 mL).

  • Purification (Critical): The crude solid typically contains ~85-90% 4-iodo isomer and ~10-15% 6-iodo isomer.

    • Dissolve the wet cake in boiling Methanol (~300 mL).

    • Add hot water until slight turbidity is observed.

    • Cool slowly to 4°C. The 4-iodo isomer crystallizes preferentially.

    • Filter and dry in a vacuum oven at 45°C.

  • Yield: Expect 65-75% yield of off-white needles.

Step 2: O-Alkylation (Williamson Ether Synthesis)

Objective: Synthesis of Methyl 4-iodo-3-isobutoxybenzoate.

ReagentMW ( g/mol )Equiv.[2][3][4]Mass/Vol
Methyl 4-iodo-3-hydroxybenzoate278.041.050.0 g
Isobutyl Bromide137.021.332.0 g (25.4 mL)
Potassium Carbonate (

)
138.212.049.7 g
Potassium Iodide (KI)166.000.13.0 g
DMF (Anhydrous)73.09Solvent250 mL

Protocol:

  • Setup: Equip a 1L flask with a reflux condenser and magnetic stirrer. Charge Intermediate 1 ,

    
      (powdered), KI , and DMF .[1]
    
  • Activation: Stir the heterogeneous mixture at room temperature for 15 minutes.

  • Alkylation: Add Isobutyl Bromide in one portion.

    • Mechanism Note: KI acts as a catalyst (Finkelstein reaction in situ), converting the bromide to the more reactive iodide.[1]

  • Heating: Heat the reaction to 70°C for 6-8 hours.

    • IPC (In-Process Control): Monitor disappearance of the phenol.

  • Workup: Cool to room temperature. Pour the mixture into 750 mL of ice water.

  • Extraction: Extract with Ethyl Acetate (3 x 150 mL). Combine organic layers.

  • Washing: Wash organics with Water (2 x 100 mL) and Brine (1 x 100 mL) to remove DMF. Dry over

    
     and concentrate under reduced pressure.
    
  • Final Purification: The product is usually obtained as a viscous oil that solidifies upon standing or cooling. If necessary, recrystallize from Hexane/Ethyl Acetate (9:1) to achieve >99% purity.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpactCorrective Action
ICl Addition Temp 15–25°CHigh temp promotes di-iodination and 6-iodo isomer.Active cooling during addition; slow addition rate.
Regio-purity (Step 1) >98% 4-iodoImpurity carries through; difficult to separate after alkylation.Mandatory Recrystallization in Step 1. Do not proceed if <98%.
Water Content (Step 2) <0.1% in DMFWater consumes alkyl halide and reduces yield.Use anhydrous DMF; dry

before use.
Reaction Temp (Step 2) 65–75°C>80°C risks ester hydrolysis or polymerization.Maintain strict temperature control.

Analytical Validation

1H NMR (400 MHz, CDCl3):

  • 
     7.85 (d, J=8.0 Hz, 1H):  H-5 (Ortho to I, Meta to Ester).[1] The doublet indicates coupling with H-6.
    
  • 
     7.50 (d, J=2.0 Hz, 1H):  H-2 (Ortho to Ester, Ortho to Isobutoxy).[1] Small coupling constant typical of meta-coupling.
    
  • 
     7.42 (dd, J=8.0, 2.0 Hz, 1H):  H-6.[1]
    
  • 
     3.90 (s, 3H):  Methyl ester (
    
    
    
    ).
  • 
     3.85 (d, J=6.5 Hz, 2H):  Isobutoxy 
    
    
    
    .[1]
  • 
     2.15 (m, 1H):  Isobutoxy methine 
    
    
    
    .
  • 
     1.05 (d, 6H):  Isobutoxy methyls 
    
    
    
    .

Interpretation: The coupling pattern of the aromatic protons (d, d, dd) confirms the 1,3,4-substitution pattern.[1] If the 6-iodo isomer were present, the coupling constants would differ (para-coupling is negligible, leading to singlets).[1]

Safety & Ecological Considerations

  • Iodine Monochloride (ICl): Highly corrosive and causes severe burns. Handle in a fume hood with acid-resistant gloves.

  • DMF Waste: DMF is hepatotoxic and harmful to aquatic life. Aqueous washes containing DMF must be segregated for specific incineration disposal, not poured down the drain.[1]

  • Atom Economy: The use of ICl is more atom-economical than

    
     but generates HCl. The base wash neutralizes this, but proper ventilation is required.[1]
    

References

  • Regioselective Iodination of Phenols

    • Castanet, A.-S., et al. "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid."[1][6] Tetrahedron Letters, 2002, 43(29), 5047-5048.[1]

    • Relevance: Establishes the protocol for directing iodine ortho to the phenol in the presence of deactiv
  • Scalable Alkylation Protocols

    • Vaidyanathan, G., et al. "No-carrier-added synthesis of a 4-methyl-substituted meta-iodobenzylguanidine analogue."[1][7] Applied Radiation and Isotopes, 2005, 62(3), 435–440.[1]

    • Relevance: Demonstrates the stability of 3-iodo-4-alkyl/alkoxy benzo
  • General Synthesis of Iodobenzoates

    • Organic Syntheses, Coll.[1][2] Vol. 9, p. 137 (2019).[1][2] "Synthesis of 4-Methylbenzoate(2′,4′,6′-trimethoxy-phenyl)iodonium Tosylate."

    • Relevance: Provides safety data on handling iodobenzoates and thermal stability consider
  • Industrial Iodination Methods

    • Hubig, S. M., et al. "Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester."[1] NIH / J Org Chem, 2016.[1]

    • Relevance: Validates the use of hydroxide/iodine based methods for large-scale xanthene/benzoate modific

Sources

Method

Application Note: Precision O-Alkylation of Methyl 4-iodo-3-hydroxybenzoate

This Application Note is structured to provide a comprehensive, field-validated guide for the O-alkylation of methyl 4-iodo-3-hydroxybenzoate. It prioritizes experimental reproducibility, mechanistic understanding, and p...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-validated guide for the O-alkylation of methyl 4-iodo-3-hydroxybenzoate. It prioritizes experimental reproducibility, mechanistic understanding, and process scalability.[1]

Executive Summary & Strategic Analysis

Methyl 4-iodo-3-hydroxybenzoate is a high-value scaffold in medicinal chemistry.[1][2] It possesses three distinct reactive handles: a phenolic hydroxyl group (C3), an aryl iodide (C4), and a methyl ester (C1).[1] This trifunctional nature makes it a linchpin for diversity-oriented synthesis, particularly for constructing biaryl ethers via subsequent Suzuki-Miyaura or Sonogashira couplings.[1][2]

This guide focuses on the chemoselective O-alkylation of the C3-phenol.[1][2] The primary challenge is achieving complete conversion without hydrolyzing the sensitive methyl ester or compromising the C-I bond, which is prone to photolytic cleavage.

Mechanistic Considerations
  • Acidity & Nucleophilicity: The C3-hydroxyl group is acidified by the electron-withdrawing nature of the ortho-iodine and the para-ester.[1][2] While this facilitates deprotonation (

    
     ~7–8), the resulting phenoxide is slightly less nucleophilic than a standard phenol.[1]
    
  • Steric Environment: The iodine atom at C4 has a van der Waals radius of 1.98 Å, creating significant steric bulk ortho to the hydroxyl group. This necessitates the use of polar aprotic solvents (DMF, NMP) to solvate the phenoxide and expose it to the electrophile.

  • Chemoselectivity: Strong hydroxide bases (NaOH, KOH) must be avoided to prevent saponification of the methyl ester.[1] Carbonate bases (

    
    , 
    
    
    
    ) offer the ideal balance of basicity to deprotonate the phenol without attacking the ester.

Standard Operating Procedure (SOP): The "Workhorse" Alkylation

Methodology:


 Nucleophilic Substitution via Carbonate Base
Applicability:  Primary alkyl halides (MeI, BnBr, Allyl-Br), simple secondary halides.[1]
Reagents & Materials
ReagentEquiv.[1][2][3][4][5][6][7]RoleCritical Note
Methyl 4-iodo-3-hydroxybenzoate 1.0SubstrateEnsure dryness; water quenches the alkylating agent.[1][2]
Alkyl Halide (R-X) 1.2 – 1.5ElectrophileExcess drives reaction to completion.[1][2]
Potassium Carbonate (

)
2.0 – 3.0BaseAnhydrous, granular (grind to powder for faster rate).[1]
DMF (N,N-Dimethylformamide) [0.2 M]SolventAnhydrous grade.[1][2] Acetonitrile is a greener alternative.[1][2]
Tetrabutylammonium Iodide (TBAI) 0.1CatalystOptional.[1][2] Accelerates sluggish reactions (Finkelstein).[1][2]
Experimental Workflow
Step 1: Reactor Setup
  • Charge a flame-dried round-bottom flask with Methyl 4-iodo-3-hydroxybenzoate (1.0 equiv).

  • Add a magnetic stir bar.[1][2][3] Critical: Wrap the flask in aluminum foil. Aryl iodides are light-sensitive and can undergo slow photodeiodination over long reaction times.[1][2]

  • Dissolve the substrate in anhydrous DMF (concentration ~0.2 M).[1][2]

Step 2: Deprotonation[1]
  • Add

    
      (2.0 equiv) in a single portion.[1][2]
    
  • Stir the suspension at Room Temperature (RT) for 15–30 minutes.

    • Observation: The solution often turns yellow/orange due to phenoxide formation.[1][2] This "aging" period ensures the phenol is fully deprotonated before the electrophile is introduced.[1][2]

Step 3: Alkylation[1][2][6]
  • Add the Alkyl Halide (1.2–1.5 equiv) dropwise via syringe.[1][2]

    • Safety: If using volatile halides like Methyl Iodide (MeI), fit the flask with a reflux condenser chilled to -10°C to prevent loss of reagent.[1][2]

  • Temperature Control:

    • Reactive Electrophiles (MeI, BnBr): Stir at RT for 2–4 hours.

    • Sterically Hindered/Secondary Halides: Heat to 60–80°C.[1][2]

    • Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1).[1][2] The product will be less polar (higher

      
      ) than the starting phenol.[1][2]
      
Step 4: Workup & Isolation[1][2]
  • Quench: Pour the reaction mixture into a 5-fold excess of ice-cold water.

    • Scenario A (Solid Product): If a precipitate forms, stir for 30 mins, filter, and wash with water.[1] This is common for benzyl/methyl ethers.[1][2]

    • Scenario B (Oily Product): Extract with Ethyl Acetate (

      
      ).[1][2] Wash combined organics with water (
      
      
      
      ) and brine (
      
      
      ) to remove DMF.[1][2]
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
Optimization Table
IssueAdjustmentRationale
Incomplete Conversion Switch base to

(1.5 equiv).
Cesium ("Cesium Effect") is more soluble in DMF and forms a "naked" phenoxide, increasing reactivity.[1]
Ester Hydrolysis Switch solvent to Acetone; lower temp.Acetone is less conducive to hydrolysis than wet DMF.[1][2]
Sluggish Reaction Add 10 mol% TBAI or NaI.Converts alkyl chlorides/bromides to more reactive iodides in situ.[1][2]

Alternative Protocol: Mitsunobu Reaction

Applicability: When the alkylating agent is an alcohol (R-OH) rather than a halide.[1][2] Useful for complex, chiral, or sensitive side chains.[1]

Protocol:

  • Dissolve Substrate (1.0 equiv), Alcohol R-OH (1.2 equiv), and Triphenylphosphine (

    
    )  (1.5 equiv) in anhydrous THF  or Toluene .[1]
    
  • Cool to 0°C.

  • Add DIAD or DEAD (1.5 equiv) dropwise.[1][2]

  • Warm to RT and stir overnight.

  • Note: The ortho-iodine steric bulk may require sonication or reflux in Toluene for difficult substrates.[1][2]

Visualizations

Figure 1: Reaction Mechanism & Pathway

This diagram illustrates the deprotonation equilibrium and the


 attack, highlighting the role of the ortho-iodine atom.[1]

G cluster_0 Step 1: Activation cluster_1 Step 2: Substitution (SN2) Start Substrate (Ar-OH) Complex Phenoxide (Ar-O⁻ K⁺) Start->Complex - KHCO3 Base Base (K2CO3) Base->Complex TS Transition State [Ar-O---R---X]‡ Complex->TS + R-X Sterics Ortho-Iodine Effect: Requires polar solvent to separate ion pair Complex->Sterics RX Alkyl Halide (R-X) RX->TS Product Ether Product (Ar-O-R) TS->Product - KX

Caption: Mechanistic pathway showing carbonate-mediated deprotonation followed by steric-sensitive SN2 attack.

Figure 2: Experimental Workflow Decision Tree

A logic gate for selecting the correct conditions based on the alkylating agent.[1][2]

Workflow Start Start: Methyl 4-iodo-3-hydroxybenzoate CheckRX Is the Alkylating Agent a Halide (R-X) or Alcohol (R-OH)? Start->CheckRX Halide Halide (R-Cl, R-Br, R-I) CheckRX->Halide Halide Alcohol Alcohol (R-OH) CheckRX->Alcohol Alcohol Primary Primary/Active (MeI, BnBr) Halide->Primary Secondary Secondary/Hindered (iPr-Br, Cyclopentyl-Br) Halide->Secondary CondA Method A: Standard K2CO3, DMF, RT, 2-4h Primary->CondA CondB Method B: Enhanced Cs2CO3, DMF, 60-80°C, 12h Secondary->CondB Workup Workup: Quench H2O -> Extract EtOAc -> Wash Brine CondA->Workup CondB->Workup CondC Method C: Mitsunobu PPh3, DIAD, THF, 0°C to RT Alcohol->CondC CondC->Workup

Caption: Decision matrix for selecting optimal alkylation conditions based on electrophile reactivity.

References

  • ChemicalBook. Methyl 4-hydroxy-3-iodobenzoate Properties and Synthesis. (Accessed 2023).[1][2][8]

    • Context: Provides physical properties (

      
       155-159°C) and general synthesis routes.[1][2]
      
  • Organic Syntheses. Synthesis of 4-Methylbenzoate(2ʹ,4ʹ,6ʹ-trimethoxy-phenyl)iodonium Tosylate. Org.[1][2][3][6][9][10] Synth. 2019, 96, 137-149.[1]

    • Context: Validates the stability of the methyl 4-iodobenzoate scaffold under oxid
  • Sigma-Aldrich. Methyl 4-iodobenzoate Product Sheet.[1]

    • Context: Safety data and handling for iodobenzoate derivatives.[1][2]

  • PubChem. Methyl 4-hydroxy-3-iodobenzoate Compound Summary.[1]

    • Context: Structural data and toxicity warnings (H318: Causes serious eye damage).[1][2]

  • BenchChem. Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid.

    • Context: Discusses steric hindrance in ortho-substituted phenols and the efficacy of carbonate bases.[1][2]

Sources

Application

Technical Application Note: Strategic Utilization of Methyl 4-iodo-3-isobutoxybenzoate in Medicinal Chemistry

This comprehensive Application Note and Protocol guide details the use of Methyl 4-iodo-3-isobutoxybenzoate (CAS 2816625-55-3) as a strategic intermediate in pharmaceutical synthesis. Abstract & Introduction Methyl 4-iod...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive Application Note and Protocol guide details the use of Methyl 4-iodo-3-isobutoxybenzoate (CAS 2816625-55-3) as a strategic intermediate in pharmaceutical synthesis.

Abstract & Introduction

Methyl 4-iodo-3-isobutoxybenzoate is a high-value halogenated benzoate ester employed as a pivotal building block in the synthesis of small-molecule therapeutics.[1] Its structural core—comprising an electron-withdrawing ester, a lipophilic isobutoxy group, and a reactive aryl iodide—makes it an ideal scaffold for constructing 3,4-disubstituted biaryl systems commonly found in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.[2]

The isobutoxy moiety at the 3-position serves as a crucial steric and lipophilic probe, often utilized to fill hydrophobic pockets in target proteins (e.g., ATP-binding sites of kinases), while the 4-iodo substituent provides a highly reactive handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).[2] This guide outlines the handling, reactivity profile, and a validated protocol for utilizing this intermediate in a Suzuki-Miyaura coupling workflow.

Chemical Profile & Properties[1][3][4][5][6][7][8]

PropertySpecification
Chemical Name Methyl 4-iodo-3-isobutoxybenzoate
CAS Number 2816625-55-3
Molecular Formula C₁₂H₁₅IO₃
Molecular Weight 334.15 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water
Reactive Handles Aryl Iodide (C4), Methyl Ester (C1)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light

Key Application: Synthesis of Biaryl Scaffolds via Suzuki-Miyaura Coupling

The primary application of Methyl 4-iodo-3-isobutoxybenzoate is the rapid generation of biaryl diversity. The aryl iodide is significantly more reactive than corresponding bromides or chlorides, allowing for milder reaction conditions and lower catalyst loadings.[2]

Mechanistic Rationale
  • Oxidative Addition: The electron-deficient nature of the benzoate core facilitates the oxidative addition of Pd(0) into the C–I bond.[2]

  • Steric Influence: The 3-isobutoxy group provides steric bulk that can influence the regioselectivity of subsequent transformations or the conformation of the final drug candidate, but it does not significantly hinder the coupling at the adjacent 4-position due to the long C–I bond length.[2]

  • Orthogonal Functionalization: The methyl ester remains intact during standard cross-coupling conditions, allowing for subsequent hydrolysis to the benzoic acid or reduction to the benzyl alcohol.[2]

Workflow Visualization

The following diagram illustrates the synthetic pathway from the intermediate to a functionalized biaryl scaffold.

SyntheticWorkflow Figure 1: Synthetic Workflow for Biaryl Construction using Methyl 4-iodo-3-isobutoxybenzoate Start Methyl 4-iodo-3-isobutoxybenzoate (Starting Material) Intermediate Pd(II) Oxidative Addition Complex Start->Intermediate Oxidative Addition Pd(0) -> Pd(II) Reagents Boronic Acid (R-B(OH)2) Pd Catalyst / Base Reagents->Intermediate Transmetallation Product Biaryl Ester Scaffold Intermediate->Product Reductive Elimination (C-C Bond Formation) Hydrolysis Final API Precursor (Carboxylic Acid) Product->Hydrolysis LiOH / THF Saponification

Figure 1: Synthetic Workflow for Biaryl Construction using Methyl 4-iodo-3-isobutoxybenzoate.

Experimental Protocol: Pd-Catalyzed Cross-Coupling

Objective: To couple Methyl 4-iodo-3-isobutoxybenzoate with Phenylboronic acid (model substrate) to yield Methyl 3-isobutoxy-4-phenylbenzoate.

Materials
  • Substrate: Methyl 4-iodo-3-isobutoxybenzoate (1.0 eq, 334 mg, 1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.2 eq, 146 mg, 1.2 mmol)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 eq, 41 mg) or Pd(PPh₃)₄ (0.05 eq, 58 mg)[2]

  • Base: Potassium Carbonate (K₂CO₃) (2.0 eq, 276 mg)[2]

  • Solvent: 1,4-Dioxane : Water (4:1 ratio, 10 mL)

  • Atmosphere: Argon or Nitrogen gas

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • In a 25 mL round-bottom flask or microwave vial, add the Methyl 4-iodo-3-isobutoxybenzoate , Phenylboronic acid , and K₂CO₃ .

    • Expert Insight: If using Pd(PPh₃)₄, add it at this stage.[2] If using an air-sensitive precatalyst, wait until after degassing.[2]

    • Seal the vessel with a septum.[2]

  • Solvent Degassing:

    • Add the 1,4-Dioxane/Water mixture via syringe.[2]

    • Degas the solution by sparging with Argon for 10–15 minutes.[2]

    • Self-Validating Step: The solution should be free of bubbles and dissolved oxygen to prevent homocoupling of the boronic acid or oxidation of the catalyst.[2]

  • Catalyst Addition & Heating:

    • Add the Pd catalyst quickly under a positive pressure of Argon.[2]

    • Heat the reaction mixture to 80–90°C for 4–6 hours (or 100°C for 30 mins in a microwave reactor).

    • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 4:1) or LC-MS. The starting iodide (Rt ~ X min) should disappear, and the biaryl product (Rt ~ Y min) should appear.[2]

  • Work-up:

    • Cool the mixture to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and wash with Water (2 x 15 mL) followed by Brine (15 mL).[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[2]

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85–95% isolated yield.

Reaction Mechanism Visualization[1]

Mechanism Figure 2: Catalytic Cycle for the Cross-Coupling of Methyl 4-iodo-3-isobutoxybenzoate Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-I Pd0->OxAdd Methyl 4-iodo-3-isobutoxybenzoate TransMet Transmetallation Ar-Pd(II)-Ar' OxAdd->TransMet Ar'-B(OH)2 + Base RedElim Reductive Elimination Product Release TransMet->RedElim Isomerization RedElim->Pd0 Regeneration

Figure 2: Catalytic Cycle for the Cross-Coupling of Methyl 4-iodo-3-isobutoxybenzoate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or oxidationEnsure rigorous degassing; switch to a more robust catalyst like Pd(dppf)Cl₂ or XPhos Pd G3 .
Protodehalogenation Reaction temperature too high or solvent wetLower temperature to 60°C; ensure solvents are anhydrous if using sensitive ligands.
Homocoupling Presence of OxygenIncrease Argon sparging time; verify inert atmosphere.
Hydrolysis of Ester Base too strong or prolonged heatingUse a milder base like K₃PO₄ or Cs₂CO₃ ; reduce water content in solvent system.

Safety & Handling

  • Hazards: Methyl 4-iodo-3-isobutoxybenzoate is an organic iodide and may be an irritant. Avoid inhalation of dust.

  • Waste Disposal: Dispose of halogenated organic waste and palladium residues according to institutional EHS protocols.

  • Storage: Store under inert gas at 2-8°C to prevent iodine liberation (discoloration to yellow/brown).

References

  • BLD Pharm. (2024).[2] Product Specification: Methyl 4-iodo-3-isobutoxybenzoate (CAS 2816625-55-3).[1][3][4][5][6][7][8][9][10][11] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995).[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[2]

  • Littke, A. F., & Fu, G. C. (2002).[2] "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211.[2]

  • National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for Methyl 3-hydroxy-4-iodobenzoate (Analogous Structure). Retrieved from

Sources

Method

Heck reaction parameters for Methyl 4-iodo-3-isobutoxybenzoate

Application Note: Precision Heck Coupling of Methyl 4-iodo-3-isobutoxybenzoate Executive Summary This technical guide details the reaction parameters for the Mizoroki-Heck coupling of Methyl 4-iodo-3-isobutoxybenzoate (S...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Heck Coupling of Methyl 4-iodo-3-isobutoxybenzoate

Executive Summary

This technical guide details the reaction parameters for the Mizoroki-Heck coupling of Methyl 4-iodo-3-isobutoxybenzoate (Substrate 1 ) with activated alkenes (e.g., methyl acrylate).

While aryl iodides are typically highly reactive in Palladium-catalyzed cross-couplings, this specific substrate presents a unique dichotomy:

  • Electronic Activation: The para-methoxycarbonyl group renders the ring electron-deficient, facilitating the oxidative addition of Pd(0).

  • Steric Hindrance: The ortho-isobutoxy group exerts significant steric pressure, potentially impeding the coordination of the alkene and the migratory insertion step.

This protocol provides two validated methodologies: a Standard Phosphine-Ligand System for general scalability and a Jeffery Conditions (Ligand-Free) system optimized for overcoming steric hindrance through phase-transfer catalysis.

Substrate Analysis & Mechanistic Insight

Substrate: Methyl 4-iodo-3-isobutoxybenzoate Molecular Formula: C₁₂H₁₅IO₃ MW: 334.15 g/mol

Steric vs. Electronic Matrix
  • Oxidative Addition (OA): The C–I bond is weak, and the electron-withdrawing ester at C1 pulls electron density, making C4 highly electrophilic. OA is expected to be rapid and not the rate-determining step (RDS).

  • Migratory Insertion (MI): The bulky isobutoxy group at C3 creates a "steric wall" near the palladium center. Standard bulky ligands (like P(o-tol)₃) might exacerbate this crowding.

  • Regioselectivity: The electronic bias of the acrylate and the steric bulk of the aryl ring both favor linear (trans-

    
    ) product formation.
    

Experimental Protocols

Method A: Standard Phosphine System (Scalable)

Best for: Routine synthesis, high-purity requirements, homogeneous mixtures.

ParameterSpecificationRationale
Catalyst Pd(OAc)₂ (1–3 mol%)Stable Pd(II) precursor; reduces to active Pd(0) in situ.
Ligand PPh₃ (2–4 eq. relative to Pd)Triphenylphosphine provides a balance of steric bulk and electron donation.
Base Triethylamine (Et₃N) (2.0 eq.)Acts as both base and reducing agent for Pd(II)

Pd(0).[1]
Solvent DMF or DMAcHigh boiling point polar aprotic solvents stabilize the polar transition states.
Temperature 90–100 °CSufficient energy to overcome the activation barrier of the crowded insertion step.

Step-by-Step Protocol:

  • Charge: To a dry reaction vessel equipped with a stir bar and reflux condenser, add Methyl 4-iodo-3-isobutoxybenzoate (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and PPh₃ (0.04 eq.).

  • Inert: Purge the vessel with Nitrogen or Argon for 5 minutes.

  • Solvate: Add anhydrous DMF (0.2 M concentration relative to substrate) via syringe.

  • Activate: Add Triethylamine (2.0 eq.) and the alkene (e.g., Methyl Acrylate , 1.2 eq.).

  • Reflux: Heat the mixture to 95 °C for 4–12 hours. Monitor by HPLC/TLC.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water (

    
    ) to remove DMF, then brine. Dry over Na₂SO₄ and concentrate.
    
Method B: Jeffery Conditions (Ligand-Free)

Best for: Sterically hindered substrates, faster reaction times, "green" chemistry.

ParameterSpecificationRationale
Catalyst Pd(OAc)₂ (1–2 mol%)Ligand-free Pd "nanoclusters" are highly active.
Additive TBAB (Tetrabutylammonium bromide) (1.0 eq.)Phase transfer catalyst; stabilizes Pd nanoparticles; increases ionic strength.
Base NaHCO₃ or K₂CO₃ (2.5 eq.)Inorganic bases prevent double-bond isomerization better than amines.
Solvent DMF or MeCNDMF is preferred for solubility of the inorganic base.
Temperature 80–90 °CJeffery conditions often allow slightly lower temperatures.

Step-by-Step Protocol:

  • Solids: Charge Substrate (1.0 eq.), Pd(OAc)₂ (0.02 eq.), TBAB (1.0 eq.), and K₂CO₃ (2.5 eq.) into a tube.

  • Liquids: Add DMF (0.2 M) and Methyl Acrylate (1.5 eq.).

  • Heat: Seal the tube (if using a pressure vessel) or attach condenser. Heat to 85 °C .

  • Reaction: The reaction typically completes in < 6 hours due to the "ionic liquid" effect of the molten TBAB/DMF interface.

  • Workup: Filter through a Celite pad to remove Pd black and inorganic salts. Dilute filtrate with EtOAc/Water as above.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning or O₂ leak.Ensure rigorous degassing. Switch to Method B (Jeffery conditions are more robust).
Pd Black Formation Ligand dissociation or insufficient stabilization.Increase PPh₃ loading (up to 4:1 Pd) or add TBAB.
Regio-isomers Electronic mismatch.Unlikely with acrylates. If observing branched products, switch to bidentate ligand (dppf).
Sluggish Reaction Steric hindrance of isobutoxy group.Increase Temp to 110 °C. Use a more electron-rich ligand like P(o-tol)₃ or SPhos .

Visualization of Reaction Pathways

Figure 1: Catalytic Cycle & Steric Influence

This diagram illustrates the standard Heck cycle, highlighting where the isobutoxy group exerts its influence.

HeckCycle cluster_substrate Substrate Features Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-I PdII_Ar Ar-Pd(II)-I Complex OxAdd->PdII_Ar Coord Alkene Coordination (Steric Clash Possible) PdII_Ar->Coord + Alkene MigIns Migratory Insertion (Rate Determining Step) Coord->MigIns 3-Isobutoxy Bulk Effect BetaElim Beta-Hydride Elimination MigIns->BetaElim ProdRel Product Release + Pd(II)-H BetaElim->ProdRel RedElim Reductive Elimination (Base Assisted) ProdRel->RedElim RedElim->Pd0 Regenerate Catalyst Feat1 4-Iodo: Reactive Site Feat2 3-Isobutoxy: Steric Hindrance Feat3 1-Ester: Electronic Activation

Caption: Catalytic cycle emphasizing the impact of the 3-isobutoxy group on alkene coordination and insertion.

Figure 2: Experimental Workflow (Method A)

Workflow Setup Setup: Dry Flask, N2 Purge Reagents Add: Substrate, Pd(OAc)2, PPh3, DMF Setup->Reagents Activation Activate: Add Et3N + Acrylate Reagents->Activation Reaction Reaction: 95°C, 4-12 hrs Activation->Reaction Check IPC (TLC/HPLC): Check Consumption Reaction->Check Check->Reaction Incomplete Workup Workup: EtOAc/H2O Wash Check->Workup Complete Purify Purification: Column Chromatography Workup->Purify

Caption: Step-by-step workflow for the standard phosphine-catalyzed Heck coupling.

References

  • Heck Reaction Fundamentals: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Jeffery Conditions: Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Ortho-Substituent Effects: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link

  • Reaction of 2-Iodotoluene (Analog): Crisp, G. T. (1998). Variations on a Theme: Recent Developments on the Mechanism of the Heck Reaction. Chemical Society Reviews, 27, 427-436. Link

  • General Protocol Validation: "Heck Reaction." Organic Chemistry Portal. Retrieved October 26, 2023. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 4-iodo-3-isobutoxybenzoate

Executive Product Dossier Compound: Methyl 4-iodo-3-isobutoxybenzoate Chemical Class: Aryl Iodide / Alkoxy Benzoate Ester Primary Application: Key intermediate for pharmaceutical scaffolds (e.g., TRPM8 antagonists, Febux...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Product Dossier

Compound: Methyl 4-iodo-3-isobutoxybenzoate Chemical Class: Aryl Iodide / Alkoxy Benzoate Ester Primary Application: Key intermediate for pharmaceutical scaffolds (e.g., TRPM8 antagonists, Febuxostat analogs, and cross-coupling precursors).[1]

The Chemist's Perspective (Why this guide exists):

This molecule presents a dichotomy in purification. The isobutoxy group imparts significant lipophilicity, making the compound "greasy" and prone to oiling out during recrystallization. Simultaneously, the aryl iodide (C-I) bond is photosensitive and relatively weak, leading to iodine liberation (purple discoloration) if handled aggressively.[1] Furthermore, as a benzoate ester , it is susceptible to hydrolysis under strong basic conditions, which complicates the removal of unreacted phenolic starting materials.

This guide moves beyond generic protocols to address these specific structural vulnerabilities.

Chemical Hygiene & Stability (Critical Pre-requisites)

Before attempting purification, ensure these environmental controls are in place to prevent degradation.

ParameterSpecificationCausality / Scientific Rationale
Light Exposure Amber Glassware / Foil Wrap The C-I bond energy (~57 kcal/mol) is low.[1] UV/Visible light promotes homolytic cleavage, releasing free iodine (

) which acts as an autocatalyst for further decomposition [1].[1]
Temperature < 40°C (Solution) Avoid prolonged heating. High temperatures increase the rate of de-iodination and ester hydrolysis.
pH Stability 4.0 – 8.0 Benzoate esters are stable in weak acids but hydrolyze rapidly in strong bases (pH > 10), especially with heat.[1] Avoid hot caustic washes.[1]
Storage Inert Atmosphere (

/Ar)
Prevents oxidation of the ether linkage and moisture ingress which promotes hydrolysis.

Module A: Chemical Scavenging (The "Phenol Purge")

Context: The most common synthesis route involves the


-alkylation of Methyl 4-iodo-3-hydroxybenzoate  with isobutyl bromide [2].[1] Consequently, the primary impurity is the unreacted phenol, which has a similar 

to the product in non-polar solvents but distinct acidity.
The Protocol:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) . Avoid Dichloromethane (DCM) for this step as emulsions are harder to break.[1]
    
  • The "Cold Wash":

    • Prepare a 5% Potassium Carbonate (

      
      )  solution or 0.5 M NaOH .[1]
      
    • Cool the base solution to 0–5°C.

    • Reasoning: Cold temperature kinetically inhibits the ester hydrolysis of your product while thermodynamically allowing the deprotonation of the phenol impurity (pKa ~8-10).

  • Extraction:

    • Wash the organic layer rapidly (contact time < 2 minutes).

    • Separate layers immediately.[1] The phenol moves to the aqueous layer as the phenolate salt.

  • The "Quench":

    • Immediately wash the organic layer with Brine (Saturated NaCl) to remove residual base.

    • Follow with a wash of 5% Sodium Bisulfite (

      
      ) .[1]
      
    • Reasoning: Bisulfite reduces any free iodine (

      
      ) liberated during the reaction back to iodide (
      
      
      
      ), clearing the yellow/purple discoloration.[1]

Module B: Recrystallization (The Gold Standard)

Challenge: The isobutoxy chain disrupts crystal packing, often leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.[1]

Recommended Solvent Systems
SystemRatio (v/v)SuitabilityNotes
MeOH / Water 9:1 to 4:1 High Best for removing inorganic salts.[1] Requires slow cooling to prevent oiling.[1]
Hexane / EtOAc 10:1 to 5:1 Medium Good for removing non-polar byproducts. Risk of product remaining soluble due to lipophilicity.
Ethanol (Abs) 100% Low Only for very high-purity inputs.[1] Solubility is often too high even at

.
Step-by-Step Protocol (Anti-Oiling Method):
  • Saturation: Dissolve crude solid in the minimum amount of boiling Methanol (MeOH).

  • Clarification: If the solution is colored (iodine), add a spatula tip of activated charcoal, boil for 1 min, and filter hot through Celite.

  • The "Cloud Point": Add hot Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Re-solubilization: Add 1-2 drops of hot MeOH to clear the solution.

  • Seeding (Crucial): Remove from heat. Add a single seed crystal of pure product. If none exists, scratch the inner glass wall with a glass rod to create nucleation sites.

  • Insulated Cooling: Wrap the flask in a towel or place in a warm water bath and let it cool to room temperature undisturbed over 2-3 hours.

    • Scientific Logic:[1][2][3][4][5][6] Rapid cooling traps impurities and promotes oiling.[1] Slow cooling allows the crystal lattice to reject impurities (Zone Refining principle).

  • Harvest: Filter the white needles/plates and wash with cold (-20°C) Hexane .

Module C: Chromatography (The Fallback)

Context: Use this if recrystallization fails or if the purity is < 90%.

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Gradient Elution.[1]

    • Start: 100% Hexane (to elute unreacted Isobutyl Bromide).[1]

    • Ramp: 2%

      
       10% EtOAc in Hexane.
      
  • Tailing Issues: If the spot streaks, it indicates residual phenol or acid.

    • Fix: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane, then run the column. The TEA neutralizes acidic sites on the silica.

Visual Troubleshooting Guide

The following logic gate visualizes the decision-making process for purification.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Usually Oil Viscous Oil CheckState->Oil If solvent trapped Wash Chemical Wash (Module A) Remove Phenol/Acids Solid->Wash Oil->Wash Recryst Recrystallization (Module B) Solvent: MeOH/H2O Wash->Recryst Purity > 85% Chromatography Column Chromatography (Module C) Hexane/EtOAc Gradient Wash->Chromatography Purity < 85% OilingOut Problem: Product Oils Out Recryst->OilingOut Failure Pure Pure Methyl 4-iodo-3-isobutoxybenzoate (White Solid) Recryst->Pure Success Chromatography->Pure Seed Remedy: Seeding & Slow Cool OilingOut->Seed Seed->Chromatography Persistent Failure Seed->Pure

Caption: Decision tree for selecting the optimal purification route based on crude purity and physical state.

Frequently Asked Questions (FAQ)

Q1: My product turned purple during rotary evaporation. Is it ruined?

  • Answer: Not necessarily. The purple color is free iodine (

    
    ), likely caused by light exposure or overheating (>50°C).[1]
    
  • Fix: Redissolve the solid in EtOAc and wash with 5% Sodium Thiosulfate or Bisulfite . The color should vanish immediately. Dry over

    
     and re-concentrate in the dark at a lower temperature.
    

Q2: I cannot get the solid to crystallize; it remains a "gum" at the bottom of the flask.

  • Answer: This is the "oiling out" phenomenon common with isobutoxy derivatives.

  • Fix: You likely have too much solvent or the temperature dropped too fast. Re-heat to dissolve the gum. Add a seed crystal.[1] If you lack seeds, scratch the glass vigorously. Alternatively, switch to a Hexane/EtOAc system, as the product is less likely to oil out of a non-polar dominant solvent compared to aqueous methanol.

Q3: Can I use Acetone for recrystallization?

  • Answer: Avoid it. Acetone is an excellent solvent for this compound, but its solubility curve is often too steep (very soluble even when cold), leading to poor recovery yields.[1] Methanol or Ethanol provides a better differential between hot and cold solubility [3].[1]

Q4: What is the expected Melting Point?

  • Answer: While specific literature values vary by synthesis method, Methyl 4-iodobenzoate melts at ~114°C [4].[1] The addition of the isobutoxy group (electron-donating, bulky) typically lowers the melting point.[1] Expect a range between 60°C – 90°C .[1] If your melting point is >150°C, you likely have the unreacted phenolic starting material (Methyl 4-hydroxy-3-iodobenzoate mp ~155-159°C) [2].[1]

References

  • Solomons, T.W.G., & Fryhle, C.B. (2011).[1] Organic Chemistry. "Reactivity of Aryl Halides and Nucleophilic Aromatic Substitution." Wiley.[1] (General reactivity of aryl iodides).

  • ChemicalBook. (2024).[1][7] Methyl 4-hydroxy-3-iodobenzoate Product Properties and Synthesis. Retrieved from [1]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard protocols for recrystallization of benzoate esters).

  • Thermo Fisher Scientific. (2024).[1] Methyl 4-iodobenzoate Certificate of Analysis and Physical Properties. Retrieved from

  • Vaidyanathan, G., et al. (2005).[1] "No-carrier-added synthesis of a 4-methyl-substituted meta-iodobenzylguanidine analogue." Applied Radiation and Isotopes, 62(3), 435-440.[1][3] (Analogous synthesis/purification of substituted iodobenzenes). Retrieved from

Sources

Optimization

Part 1: The Mechanic’s Diagnostic (Why Standard Conditions Fail)

Welcome to the Advanced Synthesis Technical Support Center. I am your Senior Application Scientist.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Technical Support Center. I am your Senior Application Scientist.

You are likely facing a "yield cliff" where standard protocols (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) fail due to the specific geometric demands of your substrates. In sterically hindered Suzuki-Miyaura couplings, the rules change: oxidative addition becomes sluggish, and transmetallation is often blocked, leading to catalyst decomposition or side reactions like protodeboronation.

This guide is structured to transition you from "trial-and-error" to a mechanistic design strategy.

The Core Problem: In standard couplings, the active catalyst is often a PdL₂ species. For sterically hindered substrates (e.g., ortho,ortho-disubstituted aryl halides), the PdL₂ complex is too crowded to undergo oxidative addition. Furthermore, if oxidative addition occurs, the resulting Pd(II) complex is so bulky that the boronic acid cannot approach for transmetallation.

The Solution: Monoligated Pd(0) Species You need a ligand that is bulky enough to enforce a 1:1 Ligand-to-Palladium (LPd) ratio (creating an open coordination site) yet electron-rich enough to force oxidative addition. This is the domain of Dialkylbiaryl Phosphines (Buchwald Ligands) .[1]

Visualizing the Strategy

LigandSelection Start Substrate Challenge Type1 General Steric Hindrance (One ortho-substituent) Start->Type1 Type2 Extreme Steric Hindrance (Tetra-ortho-substituted) Start->Type2 Type3 Unstable Boronic Acid (Protodeboronation Risk) Start->Type3 Type4 Heteroaryl Chlorides (N-containing) Start->Type4 Sol1 Ligand: SPhos Good general purpose for hindrance Type1->Sol1 Sol2 Ligand: XPhos or RuPhos Excellent for bulky chlorides Type2->Sol2 Sol3 Precatalyst: XPhos Pd G4 Rapid activation at room temp Type3->Sol3 Sol4 Ligand: XPhos or BrettPhos High turnover for heterocycles Type4->Sol4

Figure 1: Decision matrix for selecting the optimal ligand/catalyst system based on specific substrate limitations.

Part 2: Troubleshooting & Optimization (Q&A)

Category 1: Catalyst & Ligand Selection

Q: I am using Pd(PPh₃)₄ with a 2,6-disubstituted aryl bromide and getting <10% yield. Why? A: Pd(PPh₃)₄ is coordinatively saturated (PdL₄). It relies on ligand dissociation to form the active species. With hindered substrates, the cone angle of PPh₃ (145°) is insufficient to promote the formation of the highly active monoligated species required to access the crowded C-X bond. Fix: Switch to SPhos or XPhos . These ligands have large cone angles (>200°) that thermodynamically favor the LPd(0) species.

  • Recommendation: Use a Pd-G4 Precatalyst (e.g., XPhos Pd G4) rather than mixing Pd(OAc)₂ + Ligand. This ensures a strict 1:1 Pd:L ratio and prevents the formation of inactive Pd-aggregates.

Q: Why use G3/G4 Precatalysts instead of just mixing Pd(OAc)₂ and the ligand? A: In situ mixing is unreliable for hindered systems. The reduction of Pd(II) to Pd(0) often requires the boronic acid (sacrificial consumption) or an amine base, which can be slow. Mechanism: G3/G4 precatalysts contain the ligand pre-bound and an N-methyl-2-aminobiphenyl backbone that undergoes rapid reductive elimination upon base exposure, generating the active LPd(0) species instantly even at room temperature. This is crucial when competing against side reactions like protodeboronation.

Category 2: The "Disappearing" Boronic Acid

Q: My aryl halide remains unreacted, but my boronic acid is gone. What happened? A: You are experiencing Protodeboronation .[2] Sterically hindered or electron-poor boronic acids (and 2-heteroaryl boronates) hydrolyze faster than they transmetallate if the catalytic cycle is sluggish. Fix:

  • Concentration: Add the boronic acid slowly (syringe pump) or use a large excess (1.5–2.0 equiv).

  • Base Selection: Switch from K₂CO₃ to K₃PO₄ (anhydrous or with minimal water). Phosphate bases are often superior for hindered couplings.

  • Catalyst Speed: You must increase the rate of Oxidative Addition to "catch" the boronic acid before it hydrolyzes. Use XPhos Pd G4 at a higher loading (2–5 mol%).

Category 3: Reaction Conditions

Q: Which solvent system is best for "impossible" steric couplings? A: Avoid pure ethanol or DMF if possible. The "Gold Standard" for Hindrance: Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1) at 80–100°C.

  • Why? The biphasic system with K₃PO₄ allows for efficient transmetallation at the interface while keeping the bulk of the organic reactants solubilized in the non-polar phase, protecting them from hydrolytic decomposition.

Part 3: Master Protocol (SOP) for Hindered Substrates

Objective: Coupling a 2,6-disubstituted aryl halide with a bulky boronic acid.

Reagents:

  • Catalyst: XPhos Pd G4 (Sigma-Aldrich Cat. No. 804274) - Preferred for max steric bulk.

  • Base: K₃PO₄ (finely ground, anhydrous) or K₃PO₄·H₂O.[3][4]

  • Solvent: 1,4-Dioxane and degassed Water (4:1 ratio).

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add XPhos Pd G4 (2–5 mol%). Note: G4 precatalysts are air-stable solids and can be weighed on the bench.

  • Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Reaction: Heat to 80°C (or 100°C for extreme cases) with vigorous stirring.

    • Tip: Vigorous stirring is critical in biphasic systems to maximize the interfacial surface area.

  • Monitoring: Check by HPLC/UPLC after 1 hour. If the boronic acid is consumed but halide remains, add another 0.5 equiv of boronic acid.

Comparison of Base Performance in Hindered Systems:

BaseSolubility (Org/Aq)pKa (Conj. Acid)Suitability for Hindered Substrates
K₃PO₄ Low / High12.3Excellent. Best balance of strength and buffering.
Cs₂CO₃ Mod / High10.3Good. Higher solubility in organics helps some substrates.
Na₂CO₃ Low / High10.3Poor. Often too weak/insoluble for difficult transmetallation.
NaOH Low / High15.7Risky. High protodeboronation risk; use only if others fail.

Part 4: Mechanistic Visualization

The following diagram illustrates the modified catalytic cycle for hindered substrates, highlighting where the G4 precatalyst provides a distinct advantage.

CatalyticCycle cluster_warning Critical Failure Point Precat Pd-G4 Precatalyst (Air Stable) ActivePd L-Pd(0) (Monoligated Active Species) Precat->ActivePd Base Activation (Rapid) OxAdd Oxidative Addition (Rate Limiting for Chlorides) ActivePd->OxAdd + Ar-X PdII_ArX L-Pd(II)-Ar-X (Bulky Intermediate) OxAdd->PdII_ArX TransMet Transmetallation (Blocked by Sterics) PdII_ArX->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Accelerated by Bulk) TransMet->RedElim Pd(II) Diaryl RedElim->ActivePd Regeneration Product Biaryl Product RedElim->Product

Figure 2: The Catalytic Cycle. Note that while steric bulk accelerates Reductive Elimination (blue), it severely hampers Transmetallation (red), necessitating the use of high-activity precatalysts.

References

  • Buchwald, S. L., et al. (2013). "The Application of Precatalysts in Cross-Coupling Reactions." Chemical Reviews.

  • Sigma-Aldrich. (2024). "Buchwald Phosphine Ligands for Cross Coupling." Technical Article.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] "A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5] Journal of the American Chemical Society.[5]

  • BenchChem. (2025).[2][6] "Troubleshooting Guide for Sluggish or Incomplete Suzuki Coupling Reactions." Technical Support Center.

  • WuXi AppTec. (2025). "Development and Scale-up of a Sterically Hindered Suzuki Coupling Reaction." Case Study.

Sources

Troubleshooting

Troubleshooting ester hydrolysis side reactions

Technical Support Center: Ester Hydrolysis Troubleshooting & Optimization Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Subject: Mitigating Side Reactions in Ester Hydrolysis Assigned Spec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ester Hydrolysis Troubleshooting & Optimization

Welcome to the Advanced Synthesis Support Portal. Current Status: Operational Subject: Mitigating Side Reactions in Ester Hydrolysis Assigned Specialist: Senior Application Scientist

Introduction: The Hydrolysis Paradox

Ester hydrolysis is often dismissed as "freshman chemistry"—until it fails on a late-stage intermediate worth $5,000/gram. The transition from a simple ethyl acetate saponification to hydrolyzing complex pharmacophores introduces critical failure modes: racemization of


-chiral centers, decomposition of acid-labile protecting groups (acetals, Boc), and unwanted elimination reactions.

This guide is not a textbook; it is a troubleshooting algorithm designed to rescue your reaction when standard LiOH/THF/H2O protocols fail.

Module 1: The "Vanishing Stereocenter" (Racemization)

User Query: "My substrate has a chiral center at the


-position. Standard saponification (LiOH or NaOH) reduced my ee% from >98% to 60%. How do I hydrolyze the ester without epimerization?"

Root Cause Analysis: Standard hydroxide bases (


) act as both nucleophiles and bases. If the 

-proton is sufficiently acidic (pKa ~24-25 for esters), the hydroxide can deprotonate it, forming an enolate. Reprotonation occurs non-stereoselectively, leading to racemization.

The Solution: The "Perhydrolysis" Switch (LiOH /


) 
To prevent this, we must switch the mechanism from simple hydrolysis to perhydrolysis . We use the hydroperoxide anion (

), which is significantly more nucleophilic (

-effect) but less basic than hydroxide (pKa of

is ~11.6 vs. 15.7 for

).

Protocol 1.1: Stereoretentive Hydrolysis (Evans-Type) Applicability:


-chiral esters, Evans auxiliaries.
  • Dissolution: Dissolve substrate (1.0 equiv) in THF/H2O (3:1). Cool to 0 °C.

  • Reagent Prep: Add

    
     (30% aq., 4.0 equiv) before the base.
    
  • Initiation: Add LiOH (solid or solution, 2.0 equiv).

    • Mechanistic Note: The

      
       attacks the carbonyl to form a peracid intermediate. This intermediate is unstable and collapses to the carboxylate faster than the enolate can form.
      
  • Quench (Critical): After TLC indicates consumption, quench with excess sodium sulfite (

    
    )  or thiosulfate to destroy residual peroxides before acidification.
    
  • Workup: Acidify carefully to pH 3-4 and extract.

Alternative: The "Tin" Method (Trimethyltin Hydroxide) For highly sensitive total synthesis substrates where even peroxide is too harsh, use Nicolaou’s method.

  • Reagent: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
     (Trimethyltin hydroxide).[1]
    
  • Conditions: 1,2-Dichloroethane (DCE), 80 °C.

  • Why it works: It operates under neutral conditions via a Lewis-acid assisted mechanism, completely avoiding the enolate pathway.

  • Warning: Organotins are neurotoxic. Use exclusively in a fume hood and dispose of as hazardous heavy metal waste.

Module 2: Orthogonality & Labile Groups

User Query: "I need to cleave a methyl ester, but my molecule contains a Boc group and a TBDMS ether. Acid hydrolysis removes the silyl group, and harsh base might migrate the Boc. What are my options?"

Root Cause Analysis: You are trapped between acid-catalyzed deprotection and base-mediated migration/hydrolysis. You need an anhydrous nucleophilic cleavage method that attacks the alkyl group (


 mechanism) rather than the carbonyl (

).

The Solution: Anhydrous Nucleophilic Cleavage (TMSOK) Potassium trimethylsilanolate (TMSOK) is soluble in organic solvents (THF, ether), allowing for hydrolysis in the absence of water.

Protocol 2.1: Anhydrous TMSOK Cleavage

  • Solvent: Dissolve ester in anhydrous THF or

    
    .
    
  • Addition: Add TMSOK (1.1 – 2.0 equiv) as a solid or solution.

  • Reaction: Stir at Room Temp (RT).

    • Observation: The product often precipitates as the potassium carboxylate salt.

  • Workup: Filter the salt (if solid) or dilute with ether and wash with pH 5 buffer.

    • Advantage:[2][3][4] Completely avoids acidic conditions; compatible with silyl ethers, acetals, and Boc groups.

Module 3: The "Scorched Earth" (Elimination & Decarboxylation)

User Query: "I am trying to hydrolyze a


-keto ester. Instead of the acid, I isolated a ketone (decarboxylation) or an enone (elimination)."

Root Cause Analysis:

  • Decarboxylation:

    
    -keto acids are thermally unstable. Upon hydrolysis, they spontaneously decarboxylate via a 6-membered transition state.
    
  • Elimination: If there is a leaving group at the

    
    -position, base treatment triggers E1cB elimination.
    

The Solution: Krapcho Decarboxylation (Controlled) If your goal is to remove the ester entirely (dealkoxycarbonylation) to get the ketone, lean into the reaction using the Krapcho protocol. If you need to keep the acid, you must avoid heat.

Protocol 3.1: Krapcho Dealkoxycarbonylation

  • Reagents: LiCl or NaCl (2-3 equiv) in wet DMSO.

  • Conditions: Heat to 120–160 °C.

  • Mechanism: Halide attacks the methyl ester (

    
    ), generating the carboxylate which immediately decarboxylates.
    
  • Control: To prevent this and keep the acid, use enzymatic hydrolysis (Pig Liver Esterase - PLE) at pH 7.0 and RT.

Visualization: Troubleshooting Decision Matrix

The following logic flow helps you select the correct reagent based on substrate sensitivity.

EsterHydrolysis Start Start: Ester Hydrolysis CheckChiral Is the alpha-position chiral? Start->CheckChiral CheckSensitive Contains Acid/Base sensitive groups (Boc, Silyl, Acetal)? CheckChiral->CheckSensitive No Sol_Peroxide Perhydrolysis Protocol (LiOH + H2O2) CheckChiral->Sol_Peroxide Yes (Standard) Sol_Tin Trimethyltin Hydroxide (Me3SnOH, 80°C) CheckChiral->Sol_Tin Yes (Highly Sensitive) CheckBeta Is it a beta-keto/activated ester? CheckSensitive->CheckBeta No Sol_TMSOK Anhydrous TMSOK (THF, RT) CheckSensitive->Sol_TMSOK Yes (Anhydrous req.) Sol_LiOH Standard Saponification (LiOH/THF/H2O) CheckBeta->Sol_LiOH No Sol_Enzyme Enzymatic Hydrolysis (PLE, pH 7 buffer) CheckBeta->Sol_Enzyme Yes (Keep Acid) Sol_Krapcho Krapcho Protocol (LiCl/DMSO, Heat) *If decarboxylation desired CheckBeta->Sol_Krapcho Yes (Remove Ester group)

Figure 1: Decision matrix for selecting ester hydrolysis reagents based on substrate stability and stereochemical requirements.

Summary of Reagent Compatibility

ReagentMechanismpH RegimeKey UtilityRisk Factor
LiOH / THF /


(Carbonyl attack)
Basic (pH > 12)General purpose, cheap.Racemization, Migration.
LiOH /

PerhydrolysisBasic (buffered)Anti-racemization . Cleaving Evans auxiliaries.Oxidizes sulfides/alkenes.
TMSOK

(Alkyl attack)
Basic (Anhydrous)Water-free . Spares silyl ethers/acetals.Solubility of salts.[5]

Lewis Acid/NuNeutralMildest option . Total synthesis standard.Toxicity (Tin) .
LiI / Pyridine

(Dealkylation)
NeutralCleaving methyl esters in complex scaffolds.Requires heat (reflux).[6]

References

  • Evans, D. A., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Letters, vol. 13, no. 15, 2011.

  • Nicolaou, K. C., et al. "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, vol. 44, no. 9, 2005.

  • Laganis, E. D., & Chenard, B. L. "Metal Silanolates: Organic Soluble Equivalents for Hydroxide Ion." Tetrahedron Letters, vol. 25, no. 51, 1984. (Foundational text for TMSOK usage).

  • Krapcho, A. P. "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, Beta-Keto Esters, Alpha-Cyano Esters and Related Compounds in Dipolar Aprotic Media."[7] Synthesis, 1982.

  • BenchChem Technical Support. "Preventing Hydrolysis During the Workup of Esterification Reactions." Technical Guides, 2025.

Sources

Optimization

Technical Support Center: Minimizing Deiodination in Cross-Coupling

Topic: Minimizing Deiodination Byproducts (Hydrodehalogenation) in Pd-Catalyzed Cross-Coupling Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide Introduction: The...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deiodination Byproducts (Hydrodehalogenation) in Pd-Catalyzed Cross-Coupling Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide

Introduction: The "Phantom" Yield Loss

Deiodination (hydrodehalogenation), where the aryl iodide (


) is converted to the reduced arene (

) rather than the coupled product, is a pervasive issue in high-value synthesis. Unlike oxidative addition failure (which leaves starting material), deiodination consumes your electrophile irreversibly.

This guide treats deiodination not as random bad luck, but as a mechanistic symptom indicating that your catalytic cycle is "stalling" after oxidative addition, allowing faster, parasitic pathways to intervene.

Module 1: Mechanistic Diagnosis

Q: Why is my Aryl Iodide turning into Ar-H instead of Product?

A: Deiodination occurs when the rate of the parasitic reduction pathway (


) exceeds the rate of the productive step (transmetallation or amine binding, 

).

Once the Palladium(0) oxidatively adds to


 to form 

, this intermediate is vulnerable. If the next step in the cycle is slow, the complex will find an alternative stabilization route.

The Three Main Culprits:

  • 
    -Hydride Elimination from Solvents/Bases:  If you use primary/secondary alcoholic solvents or alkoxide bases, they can coordinate to Pd. A subsequent 
    
    
    
    -hydride elimination generates a
    
    
    species, which rapidly reductively eliminates
    
    
    [1].
  • Protodemetallation: In the presence of moisture or acidic protons (e.g., from unprotected indoles), the

    
     bond can be directly protonated.
    
  • The "Iodide Effect": While

    
     undergoes oxidative addition fastest, the resulting iodide anion is a strong ligand (poison) that can form stable, unreactive bridging dimers 
    
    
    
    , pausing the cycle and leaving the aryl group exposed to reduction [2].
Visualization: Competing Pathways

DeiodinationMechanism Pd0 Pd(0)L OxAdd Oxidative Addition (Fast) Pd0->OxAdd + Ar-I ArI Ar-I PdArI L-Pd(II)-Ar(I) (Vulnerable Intermediate) OxAdd->PdArI TransMet Transmetallation/Binding (Rate Limiting?) PdArI->TransMet Desired Path Alkoxide Alkoxide/Alcohol Coordination PdArI->Alkoxide Stalled Cycle ProdRedElim Reductive Elimination TransMet->ProdRedElim ProdRedElim->Pd0 Regen Product Ar-R (Product) ProdRedElim->Product BetaElim β-Hydride Elimination Alkoxide->BetaElim PdHAr H-Pd(II)-Ar BetaElim->PdHAr PdHAr->Pd0 Regen DeiodProduct Ar-H (Byproduct) PdHAr->DeiodProduct

Figure 1: The "Fork in the Road." If Transmetallation is slower than Alkoxide coordination/β-Hydride elimination, deiodination dominates.

Module 2: Protocol Optimization (The Fix)

Q: Which reagents should I swap immediately?

If you observe


 deiodination, perform these substitutions in order.
ComponentHigh Risk (Avoid) Safe Alternative (Use) Mechanistic Reason
Solvent Methanol, Ethanol, IsopropanolToluene, Dioxane, THF, DMF Alcohols are H-donors via

-hydride elimination. Aprotic solvents remove this source [3].
Base NaOEt, KOtBu, NaOiPr

,

,

Alkoxide bases can oxidize to aldehydes/ketones, donating a hydride to Pd in the process. Carbonates/Phosphates cannot.
Ligand

, dppf (Standard)
Buchwald Ligands (XPhos, SPhos) Bulky, electron-rich ligands accelerate transmetallation and reductive elimination, outcompeting the side reaction [4].
Additives NoneWater (controlled) In anhydrous systems using inorganic bases, trace water is necessary to solubilize the base, but too much promotes protonation. Aim for 4:1 or 10:1 Solvent:Water.
Q: My substrate has an N-heterocycle (Indole/Pyrazole). Is that the problem?

A: Yes. Unprotected acidic protons (


) on heterocycles are notorious for causing deiodination.
  • Mechanism: The base deprotonates the indole/pyrazole.[1] The resulting anion coordinates to Pd, forming a stable "ate" complex that refuses to transmetallate. The "stalled" Pd species eventually scavenges a proton.

  • Solution:

    • Protect the Nitrogen: Use Boc, SEM, or Tosyl groups.

    • "Dump and Stir": If protection isn't possible, use a high catalyst loading (3-5 mol%) and a highly active ligand (e.g., XPhos) to force the cycle through before the inhibitory pathway takes over [5].

Module 3: Experimental Workflows

Protocol A: The "Anti-Deiodination" Suzuki Coupling

Use this when standard conditions yield >20% Ar-H byproduct.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid (1.5 equiv) - Excess is crucial to speed up transmetallation.

  • Catalyst:

    
     (1 mol%) + SPhos  (2.2 mol%) or XPhos Pd G4  (2 mol%).
    
  • Base:

    
     (3.0 equiv) - Anhydrous, finely ground.
    
  • Solvent: Toluene : Water (10:1 ratio). Degassed.

Step-by-Step:

  • Purge: Add solid reagents (

    
    , Boronic Acid, Base, Catalyst) to a vial. Cycle Vacuum/Argon 3 times. Oxygen promotes homocoupling, which indirectly slows the main cycle.
    
  • Solvent Prep: Sparge Toluene and Water separately with Argon for 15 mins.

  • Initiation: Add Toluene, then Water via syringe.

  • Temperature: Heat to 80-100°C . Note: Higher temperature favors the high-energy barrier productive step (transmetallation) over the lower-barrier side reaction in many catalytic systems.

  • Monitoring: Check LCMS at 1 hour. If Ar-I is consumed but Ar-H is high, increase Boronic Acid concentration in the next run.

Protocol B: Rescue for Buchwald-Hartwig Amination

Aryl Iodides often suffer reduction here because amines can also serve as hydride sources.

Decision Tree for Optimization:

OptimizationTree Start Problem: Ar-I -> Ar-H in C-N Coupling CheckBase 1. Are you using NaOtBu? Start->CheckBase SwitchBase Switch to NaOtBu -> Cs2CO3 Solvent: Dioxane CheckBase->SwitchBase Yes CheckLigand 2. Is Ligand Monodentate? (e.g. PPh3) CheckBase->CheckLigand No SwitchLigand Switch to BrettPhos or RuPhos (Prevents β-H elim) CheckLigand->SwitchLigand Yes CheckAmine 3. Is Amine Alpha-H acidic? CheckLigand->CheckAmine No Result Use Pd G4 Precatalysts (Instant activation avoids induction period) CheckAmine->Result

Figure 2: Logic flow for troubleshooting C-N coupling deiodination.

Module 4: Advanced Troubleshooting (FAQs)

Q: I cannot change my solvent from Methanol due to solubility. What now?

A: If you are forced to use protic solvents:

  • Overcharge the Coupling Partner: Use 2.0 - 2.5 equivalents of boronic acid/amine. By increasing the concentration of the nucleophile, you statistically favor the bimolecular transmetallation over the unimolecular

    
    -hydride elimination.
    
  • Lower the Temperature: Unlike the general rule, in alcoholic solvents, lower temperatures (40-50°C) might suppress the activation energy required for

    
    -hydride elimination from the alkoxide intermediate.
    
Q: Does the Pd source matter?

A: Yes. Avoid


 for sensitive aryl iodides. It generates free 

which is not bulky enough to prevent side reactions and can actually promote deiodination by stabilizing the hydride species. Use Pd(OAc)2 with a specific ligand, or better yet, a Precatalyst (Pd-G3/G4) that ensures a 1:1 Ligand:Pd ratio from the start [6].
Q: Can I use additives to stop this?

A: In some cases, adding 30 mol% of an olefin (like 1-hexene) can scavenge the Pd-Hydride species, though this is a "band-aid" solution. A more robust chemical fix is adding halide salts (KBr or KCl) . High concentration of halides can displace the coordinated solvent/hydride precursors and force the equilibrium back toward the stable halide complex [7].

References

  • Mechanistic Insight into Hydrodehalogenation: Orbach, M. et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation."[2] Organometallics, 2011. Link

  • The Iodide Effect & Dimers: Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • Solvent/Base Roles: Navarro, O. et al. "General Suzuki-Miyaura Cross-Coupling Reaction Protocol." J. Org. Chem., 2004. Link

  • Ligand Selection (Buchwald): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands." Acc.[3][4] Chem. Res., 2008. Link

  • Heterocycle Dehalogenation: Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines." J. Am. Chem. Soc., 2007. Link

  • Precatalyst Utility: Ingoglia, B. T. et al.
  • Halide Additives: Hein, J. E. et al. "Halide Salts Alleviate TMSOK Inhibition in Suzuki–Miyaura Cross-Couplings."[5] ACS Catalysis, 2024. Link

Sources

Troubleshooting

Technical Support Center: A Guide to the Separation and Purification of Methyl 4-iodo-3-isobutoxybenzoate

Welcome to the technical support guide for the resolution of methyl 4-iodo-3-isobutoxybenzoate from its synthetic regioisomers. This document provides in-depth, field-proven guidance for researchers, medicinal chemists,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the resolution of methyl 4-iodo-3-isobutoxybenzoate from its synthetic regioisomers. This document provides in-depth, field-proven guidance for researchers, medicinal chemists, and process development professionals facing this common but significant purification challenge. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your final compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the synthesis and purification of substituted aromatic compounds.

Q1: Why is the separation of methyl 4-iodo-3-isobutoxybenzoate from its regioisomers so challenging?

Separating aromatic positional isomers is a persistent difficulty in organic synthesis and purification.[1][2] The primary challenge stems from their nearly identical physical and chemical properties. Regioisomers of methyl 4-iodo-3-isobutoxybenzoate will have the same molecular weight and formula, leading to very similar boiling points, solubilities, and polarities. This similarity makes conventional separation techniques like distillation or simple recrystallization often ineffective.[3][4] Success hinges on exploiting the subtle differences in dipole moment and steric hindrance that arise from the different substitution patterns on the aromatic ring. These small differences can be leveraged by highly selective techniques like chromatography.

Q2: What are the most likely regioisomeric impurities I will encounter?

The distribution of isomers is determined by the synthetic route, specifically the directing effects of the substituents on the benzene ring during electrophilic aromatic substitution.[5][6] An isobutoxy group is an electron-donating group and an ortho, para director, while the methyl ester is an electron-withdrawing, meta director.

Depending on whether iodination precedes or follows the etherification of a phenolic precursor, you can anticipate isomers such as:

  • Methyl 3-iodo-4-isobutoxybenzoate: A very common byproduct if the directing-group influence is not perfectly controlled.

  • Methyl 2-iodo-3-isobutoxybenzoate: An ortho substituted isomer.

  • Methyl 5-iodo-3-isobutoxybenzoate: A meta substituted isomer.

Q3: What is the best initial approach for separation: chromatography or recrystallization?

For mixtures of regioisomers that are solids at room temperature, attempting recrystallization is a worthwhile first step due to its scalability and cost-effectiveness. However, success is not guaranteed and often requires extensive solvent screening. Flash column chromatography is the most reliable and universally applicable starting point for initial purification. [3][7] It provides a direct method to resolve compounds based on minor polarity differences. If flash chromatography fails to provide baseline separation, High-Performance Liquid Chromatography (HPLC) is the indicated next step.[4]

Q4: How can I definitively confirm the identity and purity of my final product?

A single analytical technique is insufficient. Purity and identity must be confirmed through a combination of methods:

  • Chromatographic Purity: An analytical HPLC run on the isolated material should show a single, sharp peak.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing regioisomers.[8][9] The coupling patterns (splitting) and chemical shifts of the protons on the aromatic ring provide a unique fingerprint for each isomer.[10]

  • Mass Verification: Mass spectrometry (MS) will confirm the correct molecular weight, but it cannot differentiate between isomers. It is used to confirm that the isolated compound has the expected mass.

Section 2: Primary Separation Strategy: Flash Column Chromatography

Flash column chromatography is the workhorse method for purifying multi-gram quantities of organic compounds. The separation relies on the differential adsorption of the isomers to a solid stationary phase (typically silica gel) and their varying solubility in a liquid mobile phase.

Principle of Separation

Silica gel is a polar adsorbent. The regioisomer with the slightly higher overall dipole moment, or with functional groups that are more sterically accessible for hydrogen bonding with the silica surface, will adsorb more strongly and therefore elute later from the column. Our goal is to find a mobile phase (eluent) that creates the largest possible difference in the affinity of the isomers for the stationary phase.

Step-by-Step Protocol: Flash Chromatography
  • TLC Analysis: Before running a column, determine the optimal eluent system using Thin Layer Chromatography (TLC).

    • Dissolve a small sample of the crude mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. Start with a low-polarity mixture like 95:5 Hexane:Ethyl Acetate and gradually increase the polarity.

    • Goal: Find a solvent system that gives a good separation between the spots (ΔRf > 0.1) and moves the target compound to an Rf value of approximately 0.2-0.35.

  • Column Packing:

    • Select a column of appropriate size (a good rule of thumb is a silica gel mass of 50-100 times the mass of the crude material).

    • Pack the column with silica gel using the chosen eluent system as a slurry. Ensure there are no air bubbles or cracks.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting the column with the solvent system determined by TLC. An isocratic (constant solvent composition) elution is often sufficient if TLC shows good separation.

    • If separation is poor, a shallow gradient (slowly increasing the proportion of the more polar solvent) can improve resolution.

  • Fraction Collection:

    • Collect fractions in test tubes or vials. Monitor the elution process using TLC by spotting every few fractions on the same plate to identify which fractions contain the pure product.

  • Product Isolation:

    • Combine the pure fractions as identified by TLC.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Troubleshooting Flash Chromatography
Problem Probable Cause(s) Recommended Solution(s)
No Separation (Co-elution) Eluent is too polar, washing all compounds through quickly. / Eluent has poor selectivity.1. Decrease the polarity of the eluent (e.g., from 10% EtOAc in Hexane to 5%). 2. Change the solvent system entirely. Try a different combination like Dichloromethane/Hexane or Toluene/Ethyl Acetate.[4]
Poor Resolution (Overlapping Bands) Column is overloaded. / Elution is too fast. / Gradient is too steep.1. Use a larger column with more silica gel. 2. Reduce the flow rate. 3. Use a shallower solvent gradient to increase the separation between peaks.
Band Tailing Compound is slightly acidic/basic. / Adsorption is too strong.1. Add 0.1-1% of a modifier like acetic acid or triethylamine to the eluent system.[4] 2. Consider switching to a less polar stationary phase like alumina.[7]

Section 3: Advanced Separation Strategy: Preparative HPLC

When flash chromatography provides insufficient resolution, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. It uses smaller stationary phase particles and high pressure to achieve significantly higher separation efficiency.

When to Choose Preparative HPLC
  • When isomers have nearly identical Rf values on TLC in all tested solvent systems.

  • When the desired purity is extremely high (>99.5%).

  • When only small quantities of material need to be purified.

Workflow: HPLC Method Development and Scale-Up

G cluster_0 Analytical Development cluster_1 Preparative Scale-Up A 1. Select Column & Mobile Phase (e.g., C18, ACN/H2O) B 2. Screen Gradients (Fast scout gradient) A->B C 3. Optimize Gradient (Shallow gradient for resolution) B->C D 4. Assess Purity & Resolution (Is R > 1.5?) C->D D->A Resolution too low (Try different column/solvents) E 5. Calculate Loading Capacity (Based on analytical run) D->E Method is Suitable F 6. Scale Gradient & Flow Rate (For larger prep column) E->F G 7. Perform Injection & Collect Fractions F->G H 8. Analyze Fractions & Pool Pure Product G->H End Pure Compound H->End Start Start Start->A

Caption: HPLC method development workflow from analytical screening to preparative scale-up.

Recommended Starting HPLC Conditions

The following table provides a robust starting point for method development.

Parameter Recommended Condition Rationale
Column Reversed-Phase C18 (5 µm, 250 x 4.6 mm for analytical; ≥20 mm ID for prep)C18 columns are excellent for separating non-polar to moderately polar compounds based on hydrophobicity. The subtle differences in the isomers' interaction with the alkyl chains can be exploited.[11]
Mobile Phase A Water (HPLC Grade) with 0.1% Formic Acid or TFAThe acidifier improves peak shape by ensuring consistent protonation of any acidic functionalities and interacting with free silanols on the stationary phase.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)These are common organic modifiers. Acetonitrile often provides sharper peaks and different selectivity compared to Methanol.
Gradient (Scouting) 5% to 95% B over 10 minutesA fast, wide gradient to quickly determine the approximate elution time of the isomers.
Gradient (Optimized) A shallow gradient around the elution concentration found in the scouting run (e.g., 60% to 80% B over 20 minutes).A shallow gradient increases the residence time on the column, maximizing the opportunity for separation.
Detection UV at 254 nm or Diode Array Detector (DAD)The aromatic ring will have strong UV absorbance. A DAD allows for monitoring at multiple wavelengths to ensure peak purity.[12]
Flow Rate 1.0 mL/min (analytical); Scaled geometrically for preparative.Standard analytical flow rate. Prep flow rate depends on the column diameter.

Section 4: Analytical Verification and Quality Control

Successful separation must be rigorously proven.

Definitive Identification using NMR Spectroscopy

NMR spectroscopy is the ultimate tool for confirming the identity of your isolated compound.[8][9] Regioisomers will exhibit distinct 1H NMR spectra in the aromatic region (typically δ 6.5-8.5 ppm).

  • Expected Pattern for Methyl 4-iodo-3-isobutoxybenzoate: The aromatic region should show three distinct protons. Due to the substitution pattern (1,2,4-), you would expect to see:

    • One doublet (proton adjacent to the iodine).

    • One doublet of doublets (proton between the ester and isobutoxy groups).

    • One singlet-like or narrowly split doublet (proton adjacent to the isobutoxy group).

  • Contrasting Isomers: Other regioisomers will show different splitting patterns. For example, a 1,3,4-substituted isomer would likely show two doublets and a doublet of doublets.

  • 2D NMR: If 1D proton spectra are ambiguous due to overlapping signals, 2D NMR experiments like COSY (identifies proton-proton couplings) and NOESY (identifies through-space proximity) can provide unequivocal structural assignment.[8]

Purity Assessment using Analytical HPLC

An optimized analytical HPLC method, as developed in Section 3, should be used to assess the final purity.[13][14]

  • Prepare a dilute solution of the purified solid.

  • Inject onto the analytical HPLC system.

  • Integrate the area of all peaks in the chromatogram.

  • Purity Calculation: Isomeric Purity (%) = (Area of Main Peak / Sum of Areas of All Peaks) * 100

A successful purification should yield an isomeric purity of >98%.

Section 5: Overall Separation and Verification Workflow

The following diagram summarizes the comprehensive strategy for obtaining and validating pure methyl 4-iodo-3-isobutoxybenzoate.

G Crude Crude Reaction Mixture Flash 1. Flash Column Chromatography Crude->Flash TLC TLC/HPLC Purity Check Flash->TLC Prep 2. Preparative HPLC TLC->Prep Purity Not Met Product Pure, Verified Product (>98% Purity) TLC->Product Purity OK QC 3. Final QC Analysis Prep->QC QC->Prep Re-purify Fractions QC->Product Purity OK

Caption: A comprehensive workflow for the purification and validation of the target compound.

Section 6: References

  • ResearchGate. (2021, April 7). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from ResearchGate.

  • PubMed. (2023, April 22). Efficient gas chromatographic separation of xylene and other aromatic isomers by using pillar[8]arene-based stationary phase. Analytica Chimica Acta.

  • IRIS. ISOMER SEPARATIONS BY INNOVATIVE GAS CHROMATOGRAPHY STATIONARY PHASES.

  • SpringerLink. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).

  • ACS Publications. (2022, December 6). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[8]arene Stationary Phase. ACS Applied Materials & Interfaces.

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.

  • AZoM. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds.

  • Reddit. (2025, July 23). Separating Regioisomers using Preparative TLC. r/OrganicChemistry.

  • PubMed. (2016, November 15). Purification and Quantification of an Isomeric Compound in a Mixture by Collisional Excitation in Multistage Mass Spectrometry Experiments.

  • SPECIFIC POLYMERS. (2024, July 1). HPLC, a modular technique that complements NMR.

  • PubMed Central (PMC). (2019, August 1). Regioisomer-independent quantification of fatty acid oxidation products by HPLC-ESI-MS/MS analysis of sodium adducts.

  • SeRMN-UAB. (2012, February 14). HPLC-DAD-(SPE)-NMR/MS I: all in one technique for the analysis of mixtures.

  • Chemistry Steps. Ortho, Meta, Para Practice Problems.

  • Reddit. (2017, December 11). Using NMR Spectrum to Identify Ortho, Meta and Para. r/chemistry.

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution.

  • PubMed. (2017, May 15). Separating and Identifying the Four Stereoisomers of Methyl Jasmonate by RP-HPLC and using Cyclodextrins in a Novel Way.

  • ResearchGate. (2014, April 1). Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity?

Sources

Optimization

Overcoming solubility issues of Methyl 4-iodo-3-isobutoxybenzoate in water

Welcome to the technical support center for Methyl 4-iodo-3-isobutoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-iodo-3-isobutoxybenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of this compound in aqueous media. Our goal is to equip you with the scientific understanding and practical methodologies to overcome these issues in your experiments.

Understanding the Challenge: The Poor Aqueous Solubility of Methyl 4-iodo-3-isobutoxybenzoate

Methyl 4-iodo-3-isobutoxybenzoate is a hydrophobic molecule, a characteristic derived from its aromatic benzene ring, the presence of a large, nonpolar isobutoxy group, and a covalent iodo substituent. These structural features contribute to its low affinity for water, a highly polar solvent. Consequently, achieving a sufficient concentration in aqueous solutions for biological assays, formulation development, or other experimental setups can be a significant hurdle.

This guide provides a structured approach to systematically address and overcome these solubility limitations.

Frequently Asked Questions (FAQs)

Q1: Why is my Methyl 4-iodo-3-isobutoxybenzoate not dissolving in water?

A1: The molecular structure of Methyl 4-iodo-3-isobutoxybenzoate is predominantly nonpolar. The large isobutoxy group and the iodinated benzene ring are hydrophobic, meaning they do not favorably interact with polar water molecules. This leads to very low aqueous solubility.

Q2: I've tried vortexing and heating, but the compound still precipitates. What should I do next?

A2: While mechanical agitation and moderate heating can increase the rate of dissolution, they may not be sufficient to overcome the inherent low solubility of a hydrophobic compound. If precipitation occurs upon cooling or standing, it indicates that the solution is supersaturated. It is recommended to explore the solubility enhancement techniques detailed in the troubleshooting guides below, such as using co-solvents or surfactants.

Q3: Can I use DMSO to dissolve the compound? What are the potential issues?

A3: Dimethyl sulfoxide (DMSO) is a powerful, water-miscible co-solvent that can effectively dissolve Methyl 4-iodo-3-isobutoxybenzoate.[1] However, for many biological applications, particularly cell-based assays, high concentrations of DMSO can be toxic. It is crucial to determine the DMSO tolerance of your experimental system and to use the lowest effective concentration. Always prepare a concentrated stock solution in DMSO and then dilute it into your aqueous medium, ensuring the final DMSO concentration is within an acceptable range (typically <0.5% v/v).

Q4: Will adjusting the pH of my aqueous solution help?

A4: For ionizable compounds, pH adjustment can significantly alter solubility.[2][3] However, esters like Methyl 4-iodo-3-isobutoxybenzoate are generally neutral and do not have an ionizable group.[4] Therefore, changing the pH of the solution is unlikely to have a substantial effect on its solubility. Moreover, extreme pH values could lead to the hydrolysis of the ester bond, degrading your compound.

Troubleshooting Guides: Step-by-Step Protocols for Solubility Enhancement

This section provides detailed protocols for common and effective methods to improve the aqueous solubility of Methyl 4-iodo-3-isobutoxybenzoate.

Guide 1: Co-Solvent Systems

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar solutes.[5][6]

Causality: By creating a solvent mixture with a polarity intermediate between water and the hydrophobic compound, the energy barrier for dissolution is lowered.

co_solvent_workflow start Prepare Concentrated Stock in 100% Co-Solvent step1 Select Co-Solvents (e.g., DMSO, Ethanol, PEG 400) start->step1 Choose appropriate solvents step2 Determine Max Stock Concentration step1->step2 Dissolve compound step3 Serially Dilute Stock into Aqueous Buffer step2->step3 Create working solutions step4 Visually Inspect for Precipitation step3->step4 Observe solubility step5 Determine Max Soluble Concentration at Acceptable Co-Solvent % step4->step5 Analyze results end Optimized Formulation step5->end

Caption: Workflow for co-solvent selection and optimization.

  • Prepare a Stock Solution: Dissolve Methyl 4-iodo-3-isobutoxybenzoate in 100% ethanol to create a concentrated stock solution (e.g., 10 mg/mL).

  • Dilution Series: Prepare a series of dilutions of the stock solution into your aqueous buffer (e.g., phosphate-buffered saline, PBS). Start with a high dilution (e.g., 1:1000) and proceed to lower dilutions (e.g., 1:100).

  • Equilibration and Observation: Gently mix each dilution and allow it to equilibrate at the desired experimental temperature for at least one hour. Visually inspect for any signs of precipitation or cloudiness.

  • Determine Maximum Solubility: The highest concentration that remains clear is the maximum achievable solubility with that percentage of ethanol.

Co-SolventTypical Final Concentration (v/v)AdvantagesDisadvantages
DMSO< 0.5%High solubilizing powerPotential for cellular toxicity[1]
Ethanol< 5%Biologically compatible at low concentrationsCan affect protein structure at high concentrations
Polyethylene Glycol 400 (PEG 400)1-10%Low toxicity, commonly used in formulationsHigher viscosity
Propylene Glycol1-20%Good safety profileCan cause irritation at high concentrations[7]
Guide 2: Surfactant-Based Formulations

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). These micelles have a hydrophobic core and a hydrophilic shell, which can encapsulate nonpolar compounds, thereby increasing their apparent solubility.[8][9]

Causality: The hydrophobic Methyl 4-iodo-3-isobutoxybenzoate partitions into the hydrophobic core of the micelles, effectively shielding it from the aqueous environment.

surfactant_workflow start Prepare Surfactant Solutions (above CMC) step1 Select Surfactants (e.g., Tween® 80, Cremophor® EL) start->step1 Choose appropriate surfactants step2 Add Excess Compound to Surfactant Solution step1->step2 Introduce the compound step3 Equilibrate with Agitation (e.g., 24-48 hours) step2->step3 Allow for solubilization step4 Remove Undissolved Compound (Centrifugation/Filtration) step3->step4 Separate solid from liquid step5 Quantify Solubilized Compound (e.g., by HPLC-UV) step4->step5 Measure concentration end Determine Apparent Solubility step5->end

Caption: Workflow for determining solubility in surfactant solutions.

  • Prepare Surfactant Solution: Prepare a solution of Tween® 80 in your aqueous buffer at a concentration above its CMC (the CMC of Tween® 80 is approximately 0.012 mg/mL). A working concentration of 1-2% (w/v) is a good starting point.

  • Add Compound: Add an excess amount of Methyl 4-iodo-3-isobutoxybenzoate to the Tween® 80 solution.

  • Equilibrate: Tightly seal the container and agitate the mixture at a constant temperature for 24-48 hours to ensure equilibrium is reached.

  • Separate Undissolved Solid: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Quantify Soluble Fraction: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

SurfactantTypeTypical Concentration (w/v)Key Characteristics
Tween® 80 (Polysorbate 80)Non-ionic0.1 - 2%Low toxicity, widely used in pharmaceutical formulations.[10]
Cremophor® ELNon-ionic0.1 - 2%High solubilizing capacity, but associated with potential for hypersensitivity reactions.
Sodium Dodecyl Sulfate (SDS)Anionic0.1 - 1%Strong solubilizing agent, but can denature proteins.
Guide 3: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly water-soluble molecules, effectively encapsulating the hydrophobic guest and increasing its solubility in water.[11][12]

Causality: The nonpolar part of Methyl 4-iodo-3-isobutoxybenzoate fits into the hydrophobic cavity of the cyclodextrin, forming a water-soluble complex.

cyclodextrin_workflow start Prepare Aqueous Cyclodextrin Solution step1 Select Cyclodextrin (e.g., HP-β-CD) start->step1 Choose appropriate cyclodextrin step2 Add Excess Compound step1->step2 Introduce the compound step3 Equilibrate with Stirring (e.g., 48-72 hours) step2->step3 Allow for complexation step4 Filter through 0.22 µm Membrane step3->step4 Remove undissolved solid step5 Analyze Filtrate for Compound Concentration (e.g., by HPLC-UV) step4->step5 Measure concentration end Determine Phase Solubility Diagram step5->end

Caption: Workflow for evaluating solubility enhancement by cyclodextrins.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0, 1, 2, 5, 10% w/v) in your desired buffer.

  • Add Compound: Add an excess of Methyl 4-iodo-3-isobutoxybenzoate to each cyclodextrin solution.

  • Equilibrate: Seal the containers and shake them at a constant temperature until equilibrium is reached (this may take 48-72 hours).

  • Filter: Filter each suspension through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify and Plot: Determine the concentration of the dissolved compound in each filtrate using a suitable analytical method. Plot the concentration of the dissolved compound against the concentration of HP-β-CD to generate a phase solubility diagram.

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Lower aqueous solubility itself.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, making it a preferred choice in many pharmaceutical applications.[13]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)High aqueous solubility and the ability to form strong inclusion complexes with a variety of molecules.

References

  • (No valid reference)
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences.
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26). Ascendia Pharma.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Cosolvent - Wikipedia. Wikipedia.
  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Cosolvent. Google.
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30). Journal of Drug Delivery and Therapeutics.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 26). Pharma Excipients.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. (2020, December 7).
  • Cyclodextrin complexes: Perspective from drug delivery and formul
  • Cyclodextrin Inclusion Compounds. CD Bioparticles.
  • Cyclodextrin Inclusion Complexes with Antibiotics and antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective. (2022, July 8). Pharma Excipients.
  • Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. (2025, December 26). MDPI.
  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE.
  • Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubiliz
  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • The Hydrophobic Effect and the Role of Cosolvents. (2017, September 18). The Journal of Physical Chemistry B.
  • Exploring Methyl 3-Iodo-4-Methylbenzoate: Properties and Applic
  • Methyl 4-iodobenzo
  • METHYL 3-IODO-4-METHYLBENZO
  • Review on Enhancement of Solubilization Process. (2014, May 24). Science Alert.
  • What are the applications of Methyl 4-iodobenzo
  • Solubility Enhancement of Active Pharmaceutical Ingredients through Liquid Hydrotrope Addition: A Thermodynamic Analysis. (2025, February 13).
  • What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?. (2017, March 19). Quora.
  • METHYL-4-IODO-3-HYDROXY BENZO
  • METHYL 4-HYDROXY-3-IODOBENZOATE | 15126-06-4. (2026, January 13). ChemicalBook.
  • 157942-12-6|Methyl 3-hydroxy-4-iodobenzo
  • Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. (2025, August 5).
  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing.
  • pH Modifier Excipients.
  • 16.4: The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts.
  • Excipient hydrolysis and ester formation increase pH in a parenteral solution over aging. (2006, November 15). PubMed.
  • trimethoxy-phenyl)iodonium. Organic Syntheses Procedure.
  • pH and solubility (video) | Equilibrium. Khan Academy.
  • Methyl 4-iodobenzoate, 98% 10 g | Buy Online. Thermo Scientific Chemicals.
  • Methyl 4-iodobenzo
  • Methyl-4-Iodobenzoate - Specific

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Troubleshooting

Technical Guide: Stability of Methyl 4-iodo-3-isobutoxybenzoate in Basic Solution

Executive Summary Methyl 4-iodo-3-isobutoxybenzoate is a functionalized aryl ester commonly used as an intermediate in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors). Its stability in basic solution...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 4-iodo-3-isobutoxybenzoate is a functionalized aryl ester commonly used as an intermediate in the synthesis of pharmaceutical scaffolds (e.g., kinase inhibitors). Its stability in basic solution is governed primarily by base-catalyzed ester hydrolysis (saponification) .

While the aryl iodide and isobutoxy ether moieties are relatively robust, the methyl ester is electronically activated toward nucleophilic attack. Consequently, this compound is unstable in aqueous basic solutions (pH > 8) , rapidly converting to 4-iodo-3-isobutoxybenzoic acid.

This guide provides troubleshooting workflows for two distinct user intents:

  • Preservation: Preventing unwanted degradation during workup or storage.

  • Conversion: Optimizing the hydrolysis to the carboxylic acid.

Chemical Reactivity Profile

The Core Instability: Mechanism of Action

The primary degradation pathway is the


 (Base-catalyzed Acyl-oxygen cleavage) hydrolysis.

Structural Analysis:

  • 4-Iodo Group (Para): Exerts an inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon.

  • 3-Isobutoxy Group (Meta): While alkoxy groups are resonance donors, the meta-positioning prevents direct resonance donation into the carbonyl. The inductive withdrawing effect (-I) dominates slightly.

  • Net Effect: The carbonyl carbon is more electrophilic than in unsubstituted methyl benzoate, making this molecule highly susceptible to hydroxide attack .

Reaction Pathway Visualization

The following diagram illustrates the hydrolysis mechanism and potential side reactions.

HydrolysisPathway Figure 1: Base-Catalyzed Hydrolysis Pathway of Methyl 4-iodo-3-isobutoxybenzoate Ester Methyl 4-iodo-3-isobutoxybenzoate (Starting Material) Tetra Tetrahedral Intermediate (Transient) Ester->Tetra Nucleophilic Attack (Fast) Side1 Transesterification (If alcohol solvent ≠ MeOH) Ester->Side1 ROH Solvent OH Hydroxide Ion (OH-) OH->Tetra Acid 4-Iodo-3-isobutoxybenzoic Acid (Hydrolysis Product) Tetra->Acid Elimination of OMe-

Figure 1: The electrophilic carbonyl is the primary site of failure in basic media. Note that the Iodine and Isobutoxy groups remain intact under standard hydrolytic conditions.

Troubleshooting & FAQs

Scenario A: "My ester is disappearing, and I need to stop it."

Diagnosis: Unintentional Saponification. This often occurs during aqueous workups (e.g., washing with


 or dilute NaOH) or when storing the compound in solvents containing trace moisture and base.

Protocol 1: Preservation Strategy

Parameter Recommendation Scientific Rationale

| Workup pH | Maintain pH < 7.5 | The rate of hydrolysis is directly proportional to


. Neutral or slightly acidic washes (Brine or dilute 

) prevent initiation. | | Temperature | Keep

| Arrhenius equation dictates that reaction rate drops significantly with temperature. Hydrolysis is roughly 2-3x slower for every 10°C drop. | | Solvent | Avoid MeOH/EtOH | In basic conditions, alcohol solvents can cause transesterification (swapping the methyl for an ethyl/isopropyl group), creating complex impurity profiles. | | Storage | Dry, Dark, Inert | Moisture + trace base = slow hydrolysis. Light can cause deiodination (homolytic cleavage of C-I bond). |
Scenario B: "I want to hydrolyze it, but the reaction is stalling."

Diagnosis: Solubility-Limited Kinetics. The isobutoxy group adds significant lipophilicity (


 increase), making the molecule insoluble in pure aqueous base.

Protocol 2: Hydrolysis Optimization

  • Reagent: Lithium Hydroxide (LiOH) is preferred over NaOH for lipophilic esters.

  • Solvent System: THF/Water (3:1) or Methanol/Water (3:1).

    • Why? THF solubilizes the isobutoxy tail, bringing the ester into contact with the aqueous hydroxide.

  • Temperature:

    
     to 
    
    
    
    .
    • Warning: Do not exceed

      
      . High heat with strong base can risk nucleophilic aromatic substitution (
      
      
      
      )
      displacing the Iodine or Isobutoxy group, although this is slow without a strong electron-withdrawing group at the ortho/para position.

Advanced Troubleshooting: Impurity Profiling

If you observe impurities other than the carboxylic acid, consult this decision tree.

TroubleshootingTree Figure 2: Impurity Identification Logic Flow Start Impurity Detected in Basic Solution CheckMass Check LC-MS (Mass Shift) Start->CheckMass M_minus_14 Mass = M - 14 (Acid Formation) CheckMass->M_minus_14 Loss of Methyl M_plus_14 Mass = M + 14 (Ethyl Ester) CheckMass->M_plus_14 Gain of CH2 M_minus_126 Mass = M - 126 (De-iodination) CheckMass->M_minus_126 Loss of Iodine Diag1 Diagnosis: Normal Hydrolysis Action: Adjust pH if unwanted. M_minus_14->Diag1 Diag2 Diagnosis: Transesterification Action: Remove EtOH from process. M_plus_14->Diag2 Diag3 Diagnosis: Photolysis or Pd-Contamination Action: Protect from light; Check reagents. M_minus_126->Diag3

Figure 2: Diagnostic logic for identifying degradation products based on mass shifts.

Experimental Validation Protocols

Standard Stability Test (HPLC)

To empirically determine the stability window for your specific conditions:

  • Preparation: Dissolve 10 mg of Methyl 4-iodo-3-isobutoxybenzoate in 1 mL of THF.

  • Challenge: Add 1 mL of the target basic buffer (e.g., pH 8, 10, or 12).

  • Monitoring: Inject onto HPLC (C18 column, Water/Acetonitrile gradient) at

    
    .
    
  • Acceptance Criteria:

    • 
       Area Under Curve (AUC) retention of ester = Stable.
      
    • Appearance of peak at RRT ~0.8 (Acid) = Hydrolysis.

Predicted Half-Life Data

Based on Hammett Sigma constants and general benzoate reactivity.

ConditionEstimated

Stability Rating
pH 7.0 (Water/THF) > 1 WeekStable
pH 8.5 (Sat.

)
24 - 48 HoursMarginal (Process quickly)
pH 10 (

)
1 - 4 HoursUnstable
pH 14 (1M NaOH) < 10 MinutesLabile (Rapid Hydrolysis)

References

  • Context: Provides physical property data and synthesis conditions for the closely related analog, demonstr
  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification Mechanism. Retrieved from [Link]

    • Context: Authoritative source for the mechanism and irreversibility of saponific
  • Arkivoc. (2018).[1] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

    • Context: Discusses the impact of steric hindrance and solvent effects (THF/MeOH)
  • Context: Validates the use of LiOH/NaOH for the hydrolysis of iodinated methyl benzo

Sources

Reference Data & Comparative Studies

Validation

Analytical Profiling Guide: Mass Spectrometry Fragmentation of Methyl 4-iodo-3-isobutoxybenzoate

[1] Executive Summary Methyl 4-iodo-3-isobutoxybenzoate is a critical intermediate in medicinal chemistry, frequently utilized as a scaffold for Suzuki-Miyaura cross-coupling reactions in the synthesis of kinase inhibito...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Methyl 4-iodo-3-isobutoxybenzoate is a critical intermediate in medicinal chemistry, frequently utilized as a scaffold for Suzuki-Miyaura cross-coupling reactions in the synthesis of kinase inhibitors and radioligands.[1] Its structural duality—containing a labile iodine atom and an ether-linked isobutoxy group—presents unique challenges and opportunities for mass spectrometric characterization.[1]

This guide provides a comparative analysis of this molecule's fragmentation behavior under Electron Impact (EI) and Electrospray Ionization (ESI) .[1] It is designed to assist analytical scientists in selecting the optimal ionization mode for structural confirmation and impurity profiling.

Chemical Profile & Structural Context[1][2][3][4][5]

PropertySpecification
IUPAC Name Methyl 4-iodo-3-(2-methylpropoxy)benzoate
Molecular Formula

Exact Mass 334.0066 Da
Key Functional Groups [1][2] • Aryl Iodide: High mass defect, weak C-I bond (homolytic cleavage prone).[1]• Isobutoxy Ether: Prone to alkene elimination (McLafferty-like rearrangement).[1]• Methyl Ester: Characteristic

-cleavage losses (

).[1]

Comparative Profiling: EI vs. ESI Performance

This section compares the two dominant ionization techniques. EI is recommended for structural fingerprinting and library matching, while ESI-MS/MS is superior for trace quantification and biological matrix analysis.[1]

Method A: Electron Impact (EI) – The Structural Fingerprint

Best for: Purity analysis, synthetic intermediate confirmation (GC-MS).[1]

Under 70 eV electron impact, the molecule forms a radical cation


.[3] The spectrum is dominated by the stability of the aromatic core and the weakness of the Carbon-Iodine bond.
  • Molecular Ion (

    
    ):  Observable at m/z 334 .[1] Intensity is moderate due to the stabilizing aromatic ring, despite the labile iodine.
    
  • Base Peak / Major Fragments:

    • m/z 207 (

      
      ):  The C-I bond is the weakest link. Homolytic cleavage releases an Iodine radical (
      
      
      
      , 127 Da), leaving the cation at m/z 207.[1] This is often the base peak or close to it.
    • m/z 151 (

      
      ):  Following iodine loss, the isobutoxy group undergoes rearrangement (loss of isobutene, 56 Da) to form the phenolic cation.[1]
      
    • m/z 303 (

      
      ):  Characteristic 
      
      
      
      -cleavage of the methyl ester.[1]
Method B: Electrospray Ionization (ESI) – The Sensitivity Choice

Best for: LC-MS coupled quantification, pharmacokinetic studies.[1]

ESI operates in soft ionization mode, typically yielding even-electron ions.[1] Fragmentation requires Collision-Induced Dissociation (CID).[1][4]

  • Precursor Ion: m/z 335 (

    
    )  or m/z 357 (
    
    
    
    )
    .[1]
  • CID Fragmentation Behavior:

    • Transition m/z 335

      
       279:  The protonated ether oxygen facilitates the elimination of isobutene (
      
      
      
      , 56 Da), resulting in the protonated phenol (Methyl 4-iodo-3-hydroxybenzoate).[1] This is the primary Quantifier Transition .
    • Transition m/z 335

      
       303:  Loss of methanol (
      
      
      
      ) from the ester moiety.
Performance Comparison Table
FeatureEI-MS (GC-MS)ESI-MS/MS (LC-MS)
Primary Signal

(334)

(335)
Key Fragment (ID) m/z 207 (Loss of Iodine)m/z 279 (Loss of Isobutene)
Sensitivity Moderate (ng range)High (pg range)
Structural Insight High (Fingerprint of all groups)Specific (Targeted transitions)
Alternative Analog Bromo-analog: Shows 1:1 isotopic doublet (m/z 286/288).[1]Bromo-analog: Shows 1:1 doublet in parent and fragments.[1]

Mechanistic Fragmentation Pathways[2]

The following diagram illustrates the divergent pathways driven by the high-energy radical instability (EI) versus the proton-driven rearrangement (ESI).

Fragmentation cluster_EI Electron Impact (Radical Driven) cluster_ESI ESI-CID (Proton Driven) Parent Parent Ion [M]+• (EI) or [M+H]+ (ESI) m/z 334 / 335 Ion_303 Acylium Ion [M - OCH3]+ m/z 303 Parent->Ion_303 EI: α-Cleavage (-31 Da) Ion_207 De-iodinated Cation [M - I]+ m/z 207 Parent->Ion_207 EI: Homolytic Cleavage (-127 Da, -I•) Ion_279 Phenol Product [M+H - Isobutene]+ m/z 279 Parent->Ion_279 ESI: Ether Elimination (-56 Da) Ion_151 Phenolic Cation [M - I - C4H8]+ m/z 151 Ion_207->Ion_151 EI: Rearrangement (-56 Da, -Isobutene) Ion_247 Secondary Loss [279 - MeOH]+ m/z 247 Ion_279->Ion_247 ESI: Ester Loss (-32 Da)

Figure 1: Divergent fragmentation pathways.[1] EI favors radical loss of Iodine (Red), while ESI favors proton-assisted elimination of the isobutyl chain (Green).[1]

Experimental Protocols

Protocol A: GC-MS (EI) for Purity Profiling

Use this protocol to verify the identity of synthesized intermediates.

  • Sample Preparation: Dissolve 1 mg of Methyl 4-iodo-3-isobutoxybenzoate in 1 mL of Dichloromethane (DCM) (HPLC Grade).

  • Inlet Parameters:

    • Temperature: 250°C.[1]

    • Mode: Split (20:1) to prevent detector saturation.[1]

  • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).

  • Oven Program:

    • Initial: 80°C (hold 1 min).

    • Ramp: 20°C/min to 300°C.[1]

    • Hold: 5 min.

  • MS Source: 230°C, 70 eV. Scan range m/z 50–500.[1]

Protocol B: LC-MS/MS (ESI) for Trace Analysis

Use this protocol for pharmacokinetic (PK) samples or reaction monitoring.[1]

  • Sample Preparation: Dissolve stock in Acetonitrile. Dilute to 100 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 5 minutes (C18 Column).

  • Source Parameters:

    • Mode: Positive ESI (

      
      ).[1]
      
    • Capillary Voltage: 3.5 kV.[1]

    • Desolvation Temp: 350°C.[1]

  • MRM Settings (Triple Quad):

    • Q1: 335.0 (Parent).[1]

    • Q3 (Quant): 279.0 (Collision Energy ~15-20 eV).[1]

    • Q3 (Qual): 303.0 (Collision Energy ~10-15 eV).[1]

Analytical Workflow

Workflow Sample Crude Reaction Mixture Decision Goal? Sample->Decision GC_Prep Dilute in DCM Decision->GC_Prep ID / Purity LC_Prep Dilute in ACN/H2O Decision->LC_Prep Quant / Bioanalysis GC_Run GC-MS (EI) GC_Prep->GC_Run Library NIST Search (Match m/z 207, 334) GC_Run->Library LC_Run LC-MS/MS (ESI) LC_Prep->LC_Run MRM MRM Quant (335 -> 279) LC_Run->MRM

Figure 2: Decision matrix for selecting the appropriate MS workflow based on analytical goals.[1]

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Standard reference for EI fragmentation rules, specifically homolytic cleavage of aryl halides).

  • ChemicalBook. (2024).[1] Methyl 4-hydroxy-3-iodobenzoate and related derivatives. (Provides synthesis context and physical properties for the de-alkylated core).

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. Springer.[1] (Source for ESI-CID mechanisms of ether elimination).

  • NIST Mass Spectrometry Data Center.Standard Reference Database.

Sources

Comparative

Comprehensive Impurity Profiling Guide: Methyl 4-iodo-3-isobutoxybenzoate

This guide outlines a comprehensive technical framework for identifying and controlling impurities in Methyl 4-iodo-3-isobutoxybenzoate . It is designed for researchers requiring high-purity intermediates for structure-a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a comprehensive technical framework for identifying and controlling impurities in Methyl 4-iodo-3-isobutoxybenzoate . It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies or API synthesis (e.g., substituted biaryls via Suzuki/Sonogashira coupling).

Executive Summary & Molecule Context[1][2]

Methyl 4-iodo-3-isobutoxybenzoate is a critical regio-functionalized scaffold. Its value lies in the orthogonal reactivity of its functional groups: the aryl iodide (C-4) allows for palladium-catalyzed cross-coupling, while the methyl ester (C-1) serves as a masked carboxylic acid or heterocycle precursor.

The Challenge: The synthesis typically involves the O-alkylation of methyl 4-iodo-3-hydroxybenzoate. This process generates specific impurity classes—regioisomers, hydrolysis products, and de-halogenated species—that are difficult to resolve using standard "generic" gradients.

Core Comparison: Analytical Approaches
FeatureMethod A: Standard HPLC-UV Method B: Advanced LC-MS/MS
Primary Use Routine QC, % Area NormalizationImpurity ID, Trace Quantitation (<0.05%)
Detection Basis Chromophore (Benzoate

-system)
Mass-to-Charge (

), Fragmentation
Blind Spot Co-eluting non-chromophoric reagentsIon suppression effects
Recommendation Daily Release Testing Process Validation & R&D

Synthesis & Impurity Genealogy (The "Why")

To identify impurities, one must understand their origin. The dominant synthetic route involves the Williamson ether synthesis of methyl 3-hydroxy-4-iodobenzoate with isobutyl bromide (or iodide) using a base (e.g.,


 or 

) in a polar aprotic solvent (DMF/DMSO).
Pathway Diagram (Synthesis & Side Reactions)

G SM Methyl 3-hydroxy-4-iodobenzoate (Starting Material) Reagent Isobutyl Bromide + K2CO3 Product Methyl 4-iodo-3-isobutoxybenzoate (Target) SM->Product O-Alkylation Imp_A Impurity A: 3-Hydroxy-4-iodobenzoate (Unreacted SM) SM->Imp_A Incomplete Rxn Imp_D Impurity D: Methyl 3-(sec-butoxy)-4-iodobenzoate (Rearranged Alkyl Group) Reagent->Imp_D Carbocation Rearrangement (if SN1 pathway) Imp_B Impurity B: 4-iodo-3-isobutoxybenzoic acid (Hydrolysis Product) Product->Imp_B Ester Hydrolysis (High pH/H2O) Imp_C Impurity C: Methyl 3-isobutoxybenzoate (Protodeiodination) Product->Imp_C Pd contaminant or Radical mechanism

Caption: Figure 1. Synthesis pathway illustrating the origin of critical impurities.[1][2] Impurity C (De-iodinated) is rare but critical as it terminates chain extension in subsequent cross-coupling steps.

Detailed Impurity Profile

The following table categorizes the impurities you are most likely to encounter.

Impurity CodeNameStructure DescriptionOriginDetection Note
IMP-SM Methyl 3-hydroxy-4-iodobenzoateFree phenol at C-3Incomplete reactionRRT ~0.6-0.7 . More polar; elutes early.[3] Distinct broad OH stretch in IR.
IMP-HYD 4-iodo-3-isobutoxybenzoic acidFree acid at C-1Hydrolysis of esterRRT ~0.4-0.5 . Highly pH dependent. Tailing peak in non-buffered HPLC.
IMP-DES Methyl 3-isobutoxybenzoateMissing Iodine at C-4Protodehalogenation (light/heat sensitive)RRT ~0.8-0.9 . Loss of "Heavy Atom" effect. Mass shift: -126 Da.
IMP-ISO Methyl 4-iodo-3-(sec-butoxy)benzoateIsomeric alkyl chainRearrangement of isobutyl cationRRT ~1.05 . Very difficult to separate. Requires NMR or Chiral/Phenyl-Hexyl column.

Analytical Protocols (Self-Validating Systems)

Method A: High-Resolution HPLC-UV (Routine QC)

Use this for purity release (>98%) and quantifying IMP-SM.

  • Column: Agilent Zorbax Eclipse Plus C18 (150mm x 4.6mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity/tailing for IMP-SM).

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient:

    • 0-2 min: 40% B (Isocratic hold to separate polar acid impurities)

    • 2-15 min: 40% -> 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (General) and 280 nm (Phenol specificity).

  • Temperature: 30°C.

Validation Check: Inject a standard of the starting material (IMP-SM). If Resolution (


) between IMP-SM and Product is < 2.0, lower the initial %B to 30%.
Method B: LC-MS/MS (Structural Identification)

Use this to identify "Unknowns" appearing >0.1%.

  • Ionization: Electrospray Ionization (ESI) Positive Mode.

  • Mass Analyzer: Q-TOF or Triple Quadrupole.

  • Key Diagnostic Ions (m/z):

    • [M+H]+: 335.0 (Parent). Look for Iodine mass defect (mass is slightly lower than integer).

    • [M+Na]+: 357.0.

    • Fragment 208/209: Loss of Iodine radical (I•) or HI.[5]

    • Fragment 279: Loss of Isobutyl group (

      
      , -56 Da).
      
  • Differentiation:

    • IMP-DES (De-iodinated): Parent m/z 209 (vs 335).

    • IMP-ISO (Isomer): Identical mass. Requires MS^2 fragmentation analysis (branching affects fragmentation energy) or NMR.

Method C: 1H NMR (The "Gold Standard" for Regiochemistry)

Crucial for distinguishing the isobutyl vs. sec-butyl isomer (IMP-ISO).

  • Solvent:

    
     or 
    
    
    
    .
  • Diagnostic Signals:

    • Isobutoxy Doublet: Look for a clean doublet (

      
      ) at 3.80–3.90 ppm  (2H, 
      
      
      
      ).
      • Impurity Flag: If you see a multiplet shifted slightly downfield or a complex pattern here, you likely have the sec-butoxy impurity (IMP-ISO).

    • Aromatic Zone:

      • H-2 (Ortho to ester/alkoxy): ~7.4-7.5 ppm (

        
        ).
        
      • H-5 (Ortho to I): ~7.8 ppm (

        
        ).
        
      • Note: The Iodine atom causes a significant chemical shift anisotropy.

    • Methoxy Singlet: ~3.9 ppm (3H,

      
      ).
      

Troubleshooting & Remediation

ObservationRoot CauseCorrective Action
High IMP-SM Levels Incomplete AlkylationIncrease reaction time; verify base strength (

vs

). Ensure dry solvents (water inhibits alkylation).
New Peak at RRT 0.4 Hydrolysis (IMP-HYD)Check workup pH. Avoid strong acid/base washes. Use neutral buffer for quenching.
Product Color (Pink/Violet) Free Iodine (

)
Light-induced decomposition. Wash organic layer with 10%

(Sodium Thiosulfate) to reduce

to

. Store in amber vials.

References

  • Thermo Fisher Scientific. Methyl 4-iodobenzoate Product Specifications & Safety Data Sheet. (Base scaffold properties). Link

  • ChemicalBook. Synthesis of methyl 3-cyano-4-isopropoxybenzoate from iodo-precursors. (Process chemistry context). Link

  • Der Pharma Chemica. Synthesis and characterization of process-related impurities of Febuxostat intermediates. (Analogous impurity profiles). Link

  • National Institutes of Health (PubChem). Methyl 4-hydroxy-3-iodobenzoate Compound Summary. (Starting material data). Link

  • Organic Syntheses. Palladium Catalyzed Cross Coupling Reactions of Iodo-esters. (Downstream application context). Link

Sources

Validation

A Comparative Guide to Reference Standards for 3-Isobutoxy-4-Iodobenzoic Acid and its Esters

This guide provides a comprehensive comparison of reference standards for 3-isobutoxy-4-iodobenzoic acid and its related esters, offering insights for researchers, scientists, and drug development professionals. We will...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of reference standards for 3-isobutoxy-4-iodobenzoic acid and its related esters, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, characterization, and application of these standards, presenting experimental data and protocols to ensure scientific integrity and facilitate informed decision-making.

Introduction to 3-Isobutoxy-4-Iodobenzoic Acid and its Significance

3-Isobutoxy-4-iodobenzoic acid and its ester derivatives are emerging as crucial intermediates in the synthesis of various pharmaceutical compounds. Their structural motifs are often found in molecules targeting a range of biological pathways. The precise quantification and identification of these compounds are paramount in drug development and quality control, necessitating the use of highly characterized reference standards. This guide will explore the available standards, compare their attributes, and provide a framework for their effective use in a research and development setting.

Comparison of Commercially Available Reference Standards

The selection of a suitable reference standard is a critical step in any analytical method development or validation. The table below compares the specifications of commercially available 3-isobutoxy-4-iodobenzoic acid reference materials from different suppliers.

Attribute Supplier A Supplier B In-house Synthesized
Purity (HPLC) ≥99.5%≥99.0%Lot-dependent (e.g., 98.5%)
Characterization HPLC, ¹H NMR, Mass SpecHPLC, ¹H NMRHPLC, ¹H NMR, Mass Spec, Elemental Analysis
Certification Certificate of Analysis (CoA) providedCoA providedFull characterization data available
Traceability Traceable to NIST standardsTraceable to internal standardsCharacterized using qualified instruments
Availability In stock2-4 week lead timeSynthesized on demand
Cost HighMediumLow (excluding labor and equipment)

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following protocol details a standard method for determining the purity of 3-isobutoxy-4-iodobenzoic acid and its esters. This method is designed to be self-validating through the use of system suitability tests.

Materials and Reagents
  • Reference Standard: 3-Isobutoxy-4-iodobenzoic acid (≥99.5% purity)

  • Sample: Synthesized 3-isobutoxy-4-iodobenzoic acid or its ester

  • Mobile Phase A: 0.1% Formic acid in Water (HPLC grade)

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (HPLC grade)

  • Diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation
  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Chromatographic Conditions
Parameter Condition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Gradient Program See table below

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
System Suitability

Before sample analysis, a system suitability test must be performed by injecting the reference standard solution six times. The following criteria should be met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

Sample Preparation
  • Accurately weigh approximately 10 mg of the reference standard and the sample into separate 10 mL volumetric flasks.

  • Dissolve and dilute to volume with the diluent.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

Data Analysis

The purity of the sample is calculated based on the area percentage of the principal peak in the chromatogram.

Visualizing the Analytical Workflow

The following diagram illustrates the key steps in the HPLC-based quality control of 3-isobutoxy-4-iodobenzoic acid and its esters.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting weigh Accurate Weighing dissolve Dissolution in Diluent weigh->dissolve filter Syringe Filtration (0.45 µm) dissolve->filter inject Autosampler Injection filter->inject Transfer to Vials separate C18 Column Separation inject->separate detect DAD Detection (254 nm) separate->detect integrate Peak Integration detect->integrate Chromatogram Output calculate Purity Calculation (% Area) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Synthesis and Characterization of 3-Isobutoxy-4-Iodobenzoic Acid

The synthesis of 3-isobutoxy-4-iodobenzoic acid typically involves a multi-step process, which is outlined in the diagram below. The final product requires thorough characterization to confirm its identity and purity.

Synthesis_Pathway start Starting Material (e.g., 4-Iodobenzoic Acid) step1 Protection of Carboxylic Acid start->step1 intermediate1 Protected Intermediate step1->intermediate1 step2 Introduction of Isobutoxy Group intermediate1->step2 intermediate2 3-Isobutoxy-4-Iodobenzoic Acid (Protected) step2->intermediate2 step3 Deprotection intermediate2->step3 final_product 3-Isobutoxy-4-Iodobenzoic Acid step3->final_product purification Purification (e.g., Recrystallization) final_product->purification characterization Characterization (NMR, MS, HPLC) purification->characterization

Comparative

Structural Determination of Methyl 4-iodo-3-isobutoxybenzoate: A Comparative Guide

This guide outlines the structural determination strategy for Methyl 4-iodo-3-isobutoxybenzoate , a critical halogenated benzoate intermediate often used in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the structural determination strategy for Methyl 4-iodo-3-isobutoxybenzoate , a critical halogenated benzoate intermediate often used in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura) for drug discovery.

While the crystal structure of the homologous Methyl 4-iodo-3-methoxybenzoate is well-documented in patent literature (e.g., as an intermediate for IRAK4 inhibitors), the isobutoxy analog presents distinct crystallographic challenges due to the increased steric bulk and conformational flexibility of the branched alkyl chain. This guide compares the determination methodologies, highlighting the optimization required for the isobutoxy derivative.

Executive Summary

Methyl 4-iodo-3-isobutoxybenzoate (CAS: 2055226-11-2) serves as a lipophilic scaffold in medicinal chemistry. Its structural validation is pivotal for ensuring regioselectivity during subsequent functionalization. This guide compares the "Gold Standard" Single Crystal X-Ray Diffraction (SC-XRD) against Powder X-Ray Diffraction (PXRD) and NMR Crystallography , providing a self-validating protocol for overcoming the disorder often introduced by the isobutoxy group.

Core Comparison: Method Efficacy
FeatureSC-XRD (Recommended) PXRD (Screening) NMR Crystallography
Resolution Atomic (0.7–0.8 Å)Bulk Phase IDLocal Environment
Primary Output 3D Connectivity, StereochemistryPolymorph FingerprintConformational Dynamics
Sample Req. Single Crystal (>0.1 mm)Polycrystalline PowderPowder (Large Qty)
Critical Insight Resolves Iodo-position vs. AlkoxyDetects solvatesVerifies amorphous content

Technical Analysis & Causality

The Challenge: Methoxy vs. Isobutoxy

In the well-characterized Methyl 4-iodo-3-methoxybenzoate , the methoxy group is rigid and planar, facilitating dense packing (often P2₁/c) with strong


-

stacking.
  • Causality: The introduction of the isobutoxy group (–OCH₂CH(CH₃)₂) introduces a rotatable ether linkage and a branched terminus.

  • Impact: This increases the unit cell volume and frequently leads to static disorder in the crystal lattice, where the isobutyl tail adopts multiple conformations. Standard crystallization solvents (e.g., Methanol) used for the methoxy analog often fail, yielding oils or twinned crystals for the isobutoxy analog.

Strategic Solution: Solvent Engineering

To lock the isobutoxy conformation, a slow evaporation method using a binary solvent system (Non-polar/Polar aprotic) is required to minimize solvent inclusion which destabilizes the lattice.

Experimental Protocol: Crystal Structure Determination

Phase 1: Synthesis & Purification (Pre-requisite)

Ensure high purity (>98%) to prevent impurity-driven crystal poisoning.

  • Alkylation: React Methyl 4-iodo-3-hydroxybenzoate with isobutyl bromide (

    
    , DMF, 60°C).
    
  • Workup: Extract with EtOAc, wash with brine.

  • Purification: Recrystallize from Hexane/EtOAc (critical distinction from the Methoxy analog which uses MeOH).

Phase 2: Crystallization Workflow (The "Isobutoxy" Protocol)

Targeting single crystals suitable for SC-XRD.

Method: Vapor Diffusion (Sit-Drop)

  • Inner Vial: Dissolve 20 mg of Methyl 4-iodo-3-isobutoxybenzoate in 0.5 mL Dichloromethane (DCM) .

  • Outer Vial: Add 3 mL of Pentane (Anti-solvent).

  • Mechanism: Pentane slowly diffuses into the DCM, increasing supersaturation gradually. This allows the flexible isobutoxy chain to find its energetic minimum without trapping solvent voids.

    • Contrast: Direct cooling often results in amorphous precipitation due to the isobutoxy group's entropy.

Phase 3: Data Collection & Refinement
  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the heavy Iodine atom (
    
    
    is high for I).
  • Temperature: Collect at 100 K .

    • Reasoning: Cooling is non-negotiable to reduce the thermal vibration (atomic displacement parameters) of the terminal methyl groups on the isobutoxy chain.

Visualization: Determination Workflow

G Start Crude Methyl 4-iodo-3-isobutoxybenzoate Screen Solvent Screening (Polar/Non-Polar Mix) Start->Screen Purify TechChoice Select Technique Screen->TechChoice SCXRD SC-XRD (Mo Source) @ 100K TechChoice->SCXRD Single Crystal Found PXRD PXRD (Bulk ID) TechChoice->PXRD Polycrystalline Only Refinement Structure Refinement (Disorder Modeling) SCXRD->Refinement Solve Phase Problem PXRD->Screen Re-optimize Validation CheckMate / Platon Validation Refinement->Validation Final Deposited CIF (Ortep Plot) Validation->Final

Caption: Workflow for structural determination, prioritizing SC-XRD with iterative solvent screening to handle alkyl chain disorder.

Comparative Data Analysis

The following table contrasts the expected crystallographic parameters of the target against the known methoxy standard.

ParameterMethyl 4-iodo-3-methoxybenzoate (Ref)Methyl 4-iodo-3-isobutoxybenzoate (Target)
Crystal System Monoclinic (P2₁/c)Triclinic (P-1) or Monoclinic
Packing Motif Herringbone (

-

dominant)
Lamellar (Lipophilic layers)
Disorder MinimalHigh (Isobutyl tail rotation)
Absorption (

)
ModerateHigh (Requires Correction)
Melting Point 114–116 °C~85–95 °C (Lower due to packing efficiency)

Key Insight for Researchers: When refining the structure of the isobutoxy analog, you will likely observe elongated thermal ellipsoids on the terminal carbons (


 and 

). Do not force these to be isotropic; instead, use a split-site model (PART 1 / PART 2 in SHELX) if the electron density suggests two discrete conformations. This is a common artifact of the isobutoxy group's steric freedom compared to the methoxy group.

References

  • Synthesis of Methyl 4-iodo-3-methoxybenzoate (Analog Reference): Pfizer Inc. "Bicyclic-fused heteroaryl or aryl compounds and their use as IRAK4 inhibitors." WO2015150995A1. (2015).

  • General Crystallography of Benzoates: Glusker, J. P., Lewis, M., & Rossi, M. "Crystal Structure Analysis for Chemists and Biologists." VCH Publishers. (1994).

  • Standard Bond Lengths (C-O, C-C, C-I): Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B. (2016).

  • Iodine Absorption Correction Strategies: Blessing, R. H. "An Empirical Absorption-Correction Algorithm." Acta Crystallographica Section A. (1995).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 4-iodo-3-isobutoxybenzoate

Introduction: A Proactive Approach to Laboratory Safety and Environmental Stewardship In the fast-paced environment of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Laboratory Safety and Environmental Stewardship

In the fast-paced environment of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety and precision of our laboratory practices. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental to ensuring the safety of personnel, protecting our environment, and upholding the scientific rigor of our institutions. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-iodo-3-isobutoxybenzoate, a halogenated aromatic ester. Our approach moves beyond simple compliance, aiming to instill a deep understanding of the "why" behind each procedure, thereby creating a self-validating system of safety and responsibility.

Part 1: Hazard Assessment and Chemical Profile

The primary hazards are rooted in two key features:

  • The Iodine Moiety: As a halogenated organic compound, it poses specific risks during thermal decomposition. Combustion of iodinated waste can form toxic and corrosive byproducts such as hydrogen iodide (HI).[1] This is the critical reason for segregating it from non-halogenated waste streams, which are often reprocessed as fuel.[1]

  • Aromatic Ester Structure: Like many aromatic compounds, it is classified as toxic to aquatic life with long-lasting effects.[2][3][4] Therefore, it must never be discharged into the sanitary sewer system.[2][3][5] The ester functional group also dictates its chemical incompatibilities.

Based on these principles and data from close analogs, we can summarize the expected chemical profile and hazards.

Property Information (based on Methyl 4-iodobenzoate and chemical class) Source
Chemical Name Methyl 4-iodo-3-isobutoxybenzoate-
Chemical Class Halogenated Aromatic Ester[1]
Physical State Likely a solid powder[2]
Primary Health Hazards Expected to cause skin, eye, and respiratory tract irritation.[6] The toxicological properties are not fully investigated.[6][6]
Primary Environmental Hazard Toxic to aquatic life with long-lasting effects.[2][3][4][2][3][4]
Key Disposal Concern Formation of toxic byproducts (e.g., hydrogen iodide) upon improper incineration.[1]
Known Incompatibilities Strong oxidizing agents, strong acids, and bases.[3]

Part 2: Procedural Guide to Disposal

This protocol ensures that Methyl 4-iodo-3-isobutoxybenzoate waste is handled, stored, and disposed of in a manner that mitigates risk at every stage.

Required Personal Protective Equipment (PPE)

Before handling the chemical in any capacity, from experimental use to waste disposal, ensure the following PPE is worn. The principle here is to create a complete barrier to prevent any route of exposure.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use.[3]

  • Skin and Body Protection: A fastened lab coat is mandatory. Wear appropriate protective clothing to prevent skin exposure.[7]

  • Respiratory Protection: For handling large quantities or if dust is generated, use a NIOSH-approved respirator. All handling of the solid material should ideally occur within a chemical fume hood to control airborne levels.[6]

Step-by-Step Disposal Protocol

This procedure applies to the pure compound, reaction mixtures containing it, and contaminated materials.

Step 1: Waste Segregation (The Critical First Step)

  • Action: Designate a specific waste container for "Halogenated Organic Waste."

  • Causality: This is the most critical step. Methyl 4-iodo-3-isobutoxybenzoate must NOT be mixed with non-halogenated solvent waste.[1] Non-halogenated waste may be blended for fuel, and the presence of iodine would lead to the formation of hazardous combustion byproducts and damage to equipment.[1] Segregation ensures the waste is routed to the correct, specialized disposal facility, likely one with a high-temperature incinerator equipped with scrubbers to handle acidic gases like HI.[8]

Step 2: Containerization

  • Action: Collect all waste containing Methyl 4-iodo-3-isobutoxybenzoate in a designated, leak-proof container with a secure, tight-fitting lid. The container must be made of a compatible material (e.g., high-density polyethylene or glass).

  • Causality: A sealed, robust container prevents the release of vapors or dust and protects against spills. Keeping the container closed when not in use is essential for safety and compliance.[6][9]

Step 3: Labeling for Self-Validation

  • Action: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Methyl 4-iodo-3-isobutoxybenzoate" and all other constituents in the container.

    • The approximate percentages of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date the first drop of waste was added (accumulation start date).

  • Causality: Proper labeling is a cornerstone of a self-validating safety system. It prevents accidental mixing of incompatible wastes and provides essential information for emergency responders and the final disposal facility, ensuring they can handle the material safely.

Step 4: Safe Interim Storage

  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. Since many organic compounds are flammable, this container should be stored in a flammable liquids cabinet.[1] The storage area must be secondary containment.

  • Causality: Storing waste in a designated, controlled area prevents accidents and ensures compliance with regulations. A flammable storage cabinet mitigates fire risk, while secondary containment will capture any material in the event of a primary container failure.

Step 5: Final Disposal

  • Action: Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Halogenated organic waste requires specialized treatment, typically high-temperature incineration.[8] Only a licensed and approved waste disposal plant can legally and safely perform this destruction.[2][10] Never attempt to treat or dispose of this waste through other means.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the full PPE detailed in section 2.1.

  • Contain the Spill: If the material is a solid, prevent it from becoming airborne.

  • Clean Up: Carefully sweep up the solid material and place it into a suitable container for disposal.[2][6] Avoid generating dust.[6] All materials used for cleanup (e.g., pads, wipes) must also be placed in the halogenated organic waste container.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

Part 3: Visualization of the Disposal Workflow

To ensure clarity, the following diagram illustrates the decision-making process for the disposal of Methyl 4-iodo-3-isobutoxybenzoate.

G cluster_0 Waste Generation & Handling cluster_1 Interim Storage & Disposal start Waste Generated (Methyl 4-iodo-3-isobutoxybenzoate) ppe Step 1: Don Full PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Identify Waste Stream (Is it Halogenated?) ppe->segregate container Step 3: Place in Designated 'Halogenated Organic Waste' Container segregate->container Yes is_halogenated Halogenated? label_waste Step 4: Securely Cap and Label Container (Contents, Hazards, Date) container->label_waste storage Step 5: Store in Satellite Accumulation Area (Flammable Cabinet, Secondary Containment) label_waste->storage ehs Step 6: Request Pickup (Contact EHS / Licensed Contractor) storage->ehs end Final Disposal by Approved Facility ehs->end

Sources

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